Product packaging for (2-Methylindol-1-yl)acetic acid(Cat. No.:CAS No. 86704-55-4)

(2-Methylindol-1-yl)acetic acid

Cat. No.: B1335074
CAS No.: 86704-55-4
M. Wt: 189.21 g/mol
InChI Key: MGICLRNAZXDKAT-UHFFFAOYSA-N
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Description

(2-Methylindol-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B1335074 (2-Methylindol-1-yl)acetic acid CAS No. 86704-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGICLRNAZXDKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389582
Record name (2-Methyl-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86704-55-4
Record name (2-Methyl-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Methylindol-1-yl)acetic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylindol-1-yl)acetic acid is a derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds. As a member of the indole-acetic acid family, it shares a structural resemblance to the phytohormone auxin (indole-3-acetic acid), suggesting potential applications in various fields of chemical and biological research. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identifiers

The structure of this compound features an acetic acid moiety attached to the nitrogen atom (position 1) of a 2-methylindole core.

IdentifierValue
IUPAC Name (2-Methyl-1H-indol-1-yl)acetic acid
CAS Number 86704-55-4[1]
Molecular Formula C₁₁H₁₁NO₂[]
Molecular Weight 189.21 g/mol
SMILES CC1=CC2=CC=CC=C2N1CC(=O)O
InChI Key MGICLRNAZXDKAT-UHFFFAOYSA-N[]

Physicochemical Properties

Quantitative data regarding the physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data for this specific isomer.

PropertyValueSource
Melting Point Not available-
Boiling Point (Predicted) 418.2 ± 30.0 °CPredicted
Density (Predicted) 1.2 g/cm³[]Predicted
pKa (Predicted) 4.19 ± 0.30Predicted
Solubility Slightly soluble in DMSO and Methanol.General observation for related compounds

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of this compound. Below is a summary of available and expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (d6-DMSO) of this compound dicyclohexylamine salt:

A detailed interpretation of the ¹³C NMR spectrum is pending availability of the full dataset.

Expected ¹H NMR Spectral Data (Solvent: DMSO-d₆):

Based on the structure and data from similar compounds, the following proton signals are anticipated:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HO-H (Carboxylic Acid)
~7.5 - 7.0m4HAromatic Protons (Indole Ring)
~6.3s1HH-3 (Indole Ring)
~5.0s2H-CH₂- (Acetic Acid Moiety)
~2.4s3H-CH₃ (at C-2)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~3200-2500 (broad)O-H stretch (Carboxylic Acid)
~1700C=O stretch (Carboxylic Acid)
~1600, ~1450C=C stretch (Aromatic Ring)
~1300C-N stretch
Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.

m/zFragment
189[M]⁺
144[M - COOH]⁺
130[M - CH₂COOH]⁺

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted indole acetic acids involves the N-alkylation of the corresponding indole with an ethyl haloacetate, followed by hydrolysis of the resulting ester.

Step 1: N-Alkylation of 2-Methylindole

This step involves the reaction of 2-methylindole with ethyl bromoacetate in the presence of a base to form ethyl (2-methylindol-1-yl)acetate.

  • Materials: 2-methylindole, ethyl bromoacetate, sodium hydride (NaH) or potassium carbonate (K₂CO₃), and a suitable aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Procedure:

    • Dissolve 2-methylindole in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (e.g., NaH) portion-wise at 0 °C and stir the mixture for a designated period to form the indolide anion.

    • Slowly add ethyl bromoacetate to the reaction mixture and allow it to warm to room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl (2-methylindol-1-yl)acetate

The ester is then hydrolyzed to the carboxylic acid.

  • Materials: Ethyl (2-methylindol-1-yl)acetate, a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), and a solvent system like a mixture of tetrahydrofuran (THF) and water or ethanol and water.

  • Procedure:

    • Dissolve the ester in the solvent mixture.

    • Add an aqueous solution of the base and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis 2-Methylindole 2-Methylindole Reaction1 Reaction 2-Methylindole->Reaction1 Ethyl_Bromoacetate Ethyl_Bromoacetate Ethyl_Bromoacetate->Reaction1 Base Base (e.g., NaH) Base->Reaction1 Solvent1 Solvent (e.g., DMF) Solvent1->Reaction1 Ester Ethyl (2-methylindol-1-yl)acetate Reaction1->Ester Reaction2 Reaction Ester->Reaction2 Base2 Base (e.g., NaOH) Base2->Reaction2 Solvent2 Solvent (e.g., EtOH/H2O) Solvent2->Reaction2 Acidification Acidification (HCl) Reaction2->Acidification Product This compound Acidification->Product

Synthesis of this compound.
Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). Detection can be performed using a UV detector at a wavelength of approximately 220 or 280 nm.

  • Thin-Layer Chromatography (TLC): TLC can be used for reaction monitoring and preliminary purity checks. A suitable mobile phase would be a mixture of ethyl acetate and hexane. Visualization can be achieved under UV light or by staining with a suitable reagent like potassium permanganate.

Biological Activity and Potential Applications

While specific biological activities of this compound are not extensively documented, the broader class of indole-1-acetic acid derivatives has shown a range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities[3]. The structural similarity to auxin also suggests potential applications in plant science and agriculture.

The mechanism of action for many indole derivatives involves their ability to interact with various biological targets, including enzymes and receptors. For instance, some indole acetic acid derivatives have been shown to inhibit enzymes involved in inflammatory pathways.

Biological_Activity Indole_Derivative This compound and related derivatives Interaction Binding/Inhibition Indole_Derivative->Interaction Target Biological Target (e.g., Enzyme, Receptor) Target->Interaction Response Biological Response (e.g., Anti-inflammatory effect) Interaction->Response

References

The Biological Activity of (2-Methylindol-1-yl)acetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a general overview of the potential biological activities of (2-Methylindol-1-yl)acetic acid based on the known pharmacology of structurally related indole acetic acid derivatives. Direct experimental data on the biological activity, mechanism of action, and quantitative efficacy of this compound is limited in the current scientific literature. The information presented herein is intended for research and drug development professionals and should be interpreted with caution. Further experimental validation is required to ascertain the specific biological profile of this compound.

Introduction

Indole acetic acid derivatives are a well-established class of compounds with significant therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The core indole scaffold is a privileged structure in medicinal chemistry, and modifications at various positions of the indole ring and the acetic acid side chain have led to the development of potent modulators of inflammatory pathways. This guide explores the potential biological activity of this compound, drawing parallels with its more extensively studied isomers and analogs.

Potential Biological Activity: Anti-inflammatory Effects

Based on the known activities of related indole acetic acids, this compound is hypothesized to possess anti-inflammatory properties. The primary mechanism of action for many indole-derived NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of pro-inflammatory prostaglandins.

Putative Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of the arachidonic acid cascade. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.

Below is a diagram illustrating the potential point of intervention for this compound within this pathway, assuming a mechanism similar to other indole acetic acid derivatives.

cluster_0 Cell Membrane Phospholipids cluster_1 Cyclooxygenase (COX) Pathway cluster_2 Lipoxygenase (LOX) Pathway cluster_3 Inflammatory Response Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (PGE2, PGI2, TXA2) COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Leukotrienes Leukotrienes (LTB4) LOX->Leukotrienes Leukotrienes->Inflammation Compound This compound Compound->COX Potential Inhibition

Caption: Potential mechanism of anti-inflammatory action.

Quantitative Data Summary

Currently, there is no publicly available quantitative data, such as IC50 or EC50 values, detailing the specific inhibitory activity of this compound on biological targets. Research on structurally similar compounds, such as 2-methyl-3-indolylacetic acid derivatives, has demonstrated preferential inhibition of COX-1.[1] For instance, certain derivatives have shown potent in vitro and in vivo activity on COX-1.[1]

Experimental Protocols

To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are generalized protocols based on standard methods for evaluating anti-inflammatory compounds.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

  • Principle: To determine the ability of the compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

  • Methodology:

    • Purified ovine COX-1 or human recombinant COX-2 is incubated with the test compound at various concentrations.

    • Arachidonic acid is added as the substrate.

    • The conversion of arachidonic acid to prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

    • The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of PGE2 production.

2. 5-Lipoxygenase (5-LOX) Inhibition Assay:

  • Principle: To assess the inhibitory effect of the compound on the activity of 5-lipoxygenase, which is involved in leukotriene synthesis.

  • Methodology:

    • Potato tuber or soybean lipoxygenase is commonly used for screening purposes.

    • The enzyme is pre-incubated with the test compound.

    • The reaction is initiated by the addition of linoleic acid or arachidonic acid.

    • The formation of the hydroperoxy derivative is monitored spectrophotometrically at 234 nm.

    • IC50 values are determined from the concentration-response curve.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats:

  • Principle: An acute model of inflammation to evaluate the anti-edematous effect of a compound.

  • Methodology:

    • Wistar or Sprague-Dawley rats are administered the test compound orally or intraperitoneally.

    • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

2. Acetic Acid-Induced Writhing Test in Mice:

  • Principle: A model to assess the peripheral analgesic activity of a compound.

  • Methodology:

    • Mice are pre-treated with the test compound.

    • After a defined time, a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

    • The number of writhes is counted for a specific period (e.g., 15-20 minutes).

    • The percentage of inhibition of writhing is calculated by comparing the treated group to the control group.

The following diagram illustrates a general workflow for the preclinical evaluation of a potential anti-inflammatory compound.

cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Models cluster_2 Data Analysis & Lead Optimization COX_Assay COX-1/COX-2 Inhibition Assay Carrageenan_Edema Carrageenan-Induced Paw Edema (Rat) COX_Assay->Carrageenan_Edema LOX_Assay 5-LOX Inhibition Assay Acetic_Acid_Writhing Acetic Acid-Induced Writhing (Mouse) LOX_Assay->Acetic_Acid_Writhing Data_Analysis IC50 / ED50 Determination Carrageenan_Edema->Data_Analysis Acetic_Acid_Writhing->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Compound_Synthesis Compound Synthesis (this compound) Compound_Synthesis->COX_Assay Compound_Synthesis->LOX_Assay

Caption: General experimental workflow for evaluation.

Conclusion and Future Directions

While this compound remains a compound with underexplored biological potential, its structural similarity to known anti-inflammatory agents suggests it may be a valuable candidate for further investigation. Future research should focus on its synthesis and subsequent evaluation in a battery of in vitro and in vivo assays to determine its specific pharmacological profile. Elucidating its mechanism of action, particularly its selectivity for COX isoforms, will be crucial in assessing its therapeutic potential and potential side-effect profile. Structure-activity relationship (SAR) studies of related analogs could also provide valuable insights for the design of novel and more potent anti-inflammatory agents.

References

(2-Methylindol-1-yl)acetic Acid: A Technical Guide for Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylindol-1-yl)acetic acid is a synthetic auxin derivative with potential applications as a plant growth regulator. This technical guide provides a comprehensive overview of its synthesis, potential mechanism of action, and methods for evaluating its biological activity. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents a plausible synthesis pathway based on established methods for similar molecules and representative bioassay data from well-characterized auxins to illustrate the principles of its application and evaluation. Detailed experimental protocols and diagrams of key pathways are included to facilitate further research and development.

Introduction

Auxins are a class of plant hormones that play a crucial role in virtually every aspect of plant growth and development, including cell elongation, division, and differentiation. While indole-3-acetic acid (IAA) is the most common naturally occurring auxin, a wide range of synthetic auxins have been developed for agricultural and horticultural applications.[1][2][3][4] this compound, a derivative of indole, is structurally related to IAA and is expected to exhibit auxin-like activity. This guide explores its potential as a plant growth regulator, providing the necessary technical details for its synthesis and biological evaluation.

Synthesis of this compound

Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis 2-Methylindole 2-Methylindole Reaction1 Reaction Mixture 2-Methylindole->Reaction1 Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Reaction1 Base Base (e.g., NaH, K2CO3) Base->Reaction1 Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction1 Ethyl_ester Ethyl (2-methylindol-1-yl)acetate Reaction1->Ethyl_ester Workup Ethyl_ester_hydrolysis Ethyl (2-methylindol-1-yl)acetate Ethyl_ester->Ethyl_ester_hydrolysis Reaction2 Reaction Mixture Ethyl_ester_hydrolysis->Reaction2 Base_hydrolysis Base (e.g., NaOH, KOH) Base_hydrolysis->Reaction2 Solvent_hydrolysis Solvent (e.g., Ethanol/Water) Solvent_hydrolysis->Reaction2 Final_Product This compound Reaction2->Final_Product Acidification & Workup

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl (2-methylindol-1-yl)acetate

  • Materials: 2-methylindole, sodium hydride (NaH) 60% dispersion in mineral oil, anhydrous N,N-dimethylformamide (DMF), ethyl bromoacetate, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methylindole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

    • Let the reaction proceed at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl (2-methylindol-1-yl)acetate.

Step 2: Hydrolysis to this compound

  • Materials: Ethyl (2-methylindol-1-yl)acetate, ethanol, 1 M sodium hydroxide (NaOH) solution, 1 M hydrochloric acid (HCl), ethyl acetate.

  • Procedure:

    • Dissolve the ethyl (2-methylindol-1-yl)acetate in ethanol in a round-bottom flask.

    • Add 1 M NaOH solution and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • A precipitate of this compound should form.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • The product can be further purified by recrystallization if necessary.

Mechanism of Action: Auxin Signaling Pathway

As a synthetic auxin, this compound is expected to exert its effects by modulating the canonical auxin signaling pathway. This pathway involves the perception of auxin by specific receptors, leading to changes in gene expression that regulate plant growth and development.

Canonical Auxin Signaling Pathway

Auxin_Signaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Aux/IAA_low Aux/IAA Repressor ARF_low Auxin Response Factor (ARF) Aux/IAA_low->ARF_low binds & represses ARE Auxin Response Element (ARE) in DNA ARF_low->ARE Gene_repression Gene Repression ARE->Gene_repression Auxin This compound TIR1/AFB TIR1/AFB Receptor Auxin->TIR1/AFB SCF_Complex SCF Complex TIR1/AFB->SCF_Complex Aux/IAA_high Aux/IAA Repressor SCF_Complex->Aux/IAA_high targets Ubiquitin Ubiquitin Aux/IAA_high->Ubiquitin ubiquitination Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation Degradation Proteasome->Degradation ARF_high Auxin Response Factor (ARF) ARE_high Auxin Response Element (ARE) in DNA ARF_high->ARE_high Gene_expression Gene Expression ARE_high->Gene_expression

References

Potential Therapeutic Applications of (2-Methylindol-1-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylindol-1-yl)acetic acid is a small molecule belonging to the family of indole acetic acid derivatives. While direct research on this specific compound is limited, its structural analogs and the broader class of N-substituted indole acetic acids have demonstrated a range of biological activities, suggesting potential therapeutic applications. This technical guide consolidates the available information on related compounds to infer the potential pharmacological profile of this compound, including its synthesis, potential mechanisms of action, and prospective therapeutic uses in areas such as inflammation, infectious diseases, and oncology. All quantitative data from related compounds are summarized for comparative analysis, and detailed experimental protocols for synthesis and biological evaluation are provided based on established methodologies for similar molecules.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse pharmacological activities. Modifications at the N1 position of the indole ring can significantly influence the biological properties of the resulting compounds. This compound, an N-substituted indole derivative, is a subject of interest for its potential therapeutic applications based on the activities of its isomers and other related indole acetic acid analogs. These related compounds have shown promise as anti-inflammatory, antimicrobial, and cytotoxic agents. This guide aims to provide a comprehensive overview of the potential of this compound by examining the existing data on its chemical relatives.

Synthesis of this compound

A general and efficient method for the synthesis of N1-acylated indole alkanoic acids involves the N-alkylation of an indole precursor. The following protocol is adapted from established methods for similar compounds.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methylindole

  • Ethyl bromoacetate

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation:

    • To a solution of 2-methylindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl (2-methylindol-1-yl)acetate.

    • Purify the crude product by silica gel column chromatography.

  • Hydrolysis:

    • Dissolve the purified ethyl (2-methylindol-1-yl)acetate in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the hydrolysis by TLC.

    • After completion, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer to pH 2-3 with 1N HCl.

    • The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Diagram of Synthetic Workflow:

G cluster_alkylation N-Alkylation cluster_hydrolysis Hydrolysis 2-Methylindole 2-Methylindole Intermediate_Ester Ethyl (2-methylindol-1-yl)acetate 2-Methylindole->Intermediate_Ester 1. NaH, DMF 2. Ethyl bromoacetate NaH, DMF NaH, DMF Ethyl bromoacetate Ethyl bromoacetate Final_Product This compound Intermediate_Ester->Final_Product NaOH, EtOH/H2O NaOH, EtOH/H2O NaOH, EtOH/H2O

Synthetic pathway for this compound.

Potential Therapeutic Applications and Mechanisms of Action

Based on the biological activities of structurally similar compounds, this compound may have potential applications in the following areas:

Anti-inflammatory Activity

Derivatives of indole acetic acid are known to possess anti-inflammatory properties. For example, Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), is an indole-3-acetic acid derivative. While the exact mechanism for this compound is uninvestigated, related compounds suggest potential pathways.

Potential Mechanism of Action:

Studies on indole-3-acetic acid have shown that it can mitigate inflammatory responses by inducing the expression of Heme Oxygenase-1 (HO-1), a potent anti-inflammatory enzyme. It has also been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-6, and to scavenge reactive oxygen species (ROS). The anti-inflammatory effects of some indole derivatives are also mediated through the inhibition of the NF-κB signaling pathway.

Signaling Pathway Diagram:

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation ROS_Production ROS Production Inflammatory_Stimuli->ROS_Production Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF_kB_Activation->Proinflammatory_Cytokines Indole_Compound This compound (Potential Action) Indole_Compound->NF_kB_Activation Inhibition Indole_Compound->ROS_Production Scavenging HO_1_Induction HO-1 Induction Indole_Compound->HO_1_Induction Induction HO_1_Induction->Proinflammatory_Cytokines Inhibition

Potential anti-inflammatory mechanisms.
Antimicrobial Activity

Various N-substituted indole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

Quantitative Data for Related Compounds:

CompoundOrganismActivity
4-(1-(2-(1H-indol-1-yl) ethoxy) pentyl)-N,N-dimethyl anilineStaphylococcus aureusHigher inhibition than chloramphenicol[2]
Indole-3-acetic acid derived tri-azo moietiesP. aeruginosa, K. pneumoniaeMIC = 3.12 µg/mL[3]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSAMIC = 0.98 μg/mL[4]

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus

Potential Mechanism of Action:

The antimicrobial mechanisms of indole derivatives are diverse and can include disruption of the bacterial cell membrane, inhibition of biofilm formation, and interference with bacterial signaling pathways.

Cytotoxic and Anti-Cancer Activity

The prooxidant and cytotoxic effects of indole-3-acetic acid derivatives have been investigated, suggesting potential applications in oncology.

Quantitative Data for Related Compounds:

CompoundCell LineActivity (IC50)
2-Aryl-2-(3-indolyl)acetohydroxamic acidsHeLaVaries by derivative[5]
Indole-3-acetic acid derived tri-azo moietiesBrine ShrimpLC50 = 5.7 µg/mL[3]

IC50: Half-maximal inhibitory concentration; LC50: Lethal concentration for 50% of the population

Potential Mechanism of Action:

Some indole derivatives can induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.[6][7][8] The induction of apoptosis via caspase activation has also been reported for some indole compounds.

Experimental Protocols for Biological Evaluation

Anti-inflammatory Activity Assay (In Vitro)

Cell Culture:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Nitric Oxide (NO) Production Assay:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Measure the amount of nitrite in the culture supernatant using the Griess reagent.

  • Determine the cell viability using the MTT assay to exclude cytotoxic effects.

Cytokine Measurement (ELISA):

  • Collect the cell culture supernatants from the NO production assay.

  • Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

Antimicrobial Activity Assay (Broth Microdilution)

Bacterial Strains:

  • Staphylococcus aureus (ATCC 29213)

  • Escherichia coli (ATCC 25922)

Procedure:

  • Prepare a two-fold serial dilution of this compound in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 105 CFU/mL.

  • Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While direct experimental data for this compound is not yet abundant in the public domain, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The N-substituted indole acetic acid scaffold has consistently demonstrated significant biological activity. Future research should focus on the synthesis and rigorous biological evaluation of this compound to determine its specific pharmacological profile, including its anti-inflammatory, antimicrobial, and cytotoxic properties. Elucidating its precise mechanisms of action will be crucial for its potential development as a novel therapeutic. The protocols and comparative data presented in this guide offer a foundational framework for such investigations.

References

An In-depth Technical Guide to Substituted Benzoylguanidines: Focus on 1-(3-methoxy-4-(p-tolylsulfonamido)benzoyl)guanidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound of interest, 1-(3-methoxy-4-(p-tolylsulfonamido)benzoyl)guanidine, is not associated with CAS number 131488-64-7. Extensive searches for this specific chemical name did not yield a unique CAS identifier or specific experimental data. Therefore, this guide will provide a comprehensive overview of the properties and applications of the broader class of substituted benzoylguanidines, with a particular focus on analogs bearing sulfonamide moieties, which are of significant interest in medicinal chemistry. The information presented is based on published research on closely related compounds and is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Substituted Benzoylguanidines

Substituted benzoylguanidines are a class of organic compounds characterized by a central benzoylguanidine scaffold. The guanidine group, a highly basic functional group, and the substituted benzene ring are key structural features that contribute to their diverse biological activities.[1] This class of compounds has garnered considerable attention in drug discovery due to their potential to interact with various biological targets.

One of the most prominent and well-researched applications of substituted benzoylguanidines is their role as potent and selective inhibitors of the sodium-hydrogen exchanger (NHE), particularly the NHE-1 isoform.[2][3] NHEs are integral membrane proteins responsible for maintaining intracellular pH and cell volume.[4] Dysregulation of NHE-1 activity is implicated in various cardiovascular diseases, including myocardial ischemia-reperfusion injury, making its inhibitors promising therapeutic agents.[2][3]

The incorporation of a sulfonamide group, as seen in the queried compound, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule.[4] Sulfonamides can act as bioisosteres of other functional groups and can form key hydrogen bonding interactions with biological targets.[4]

Physicochemical and Analytical Properties

While specific data for 1-(3-methoxy-4-(p-tolylsulfonamido)benzoyl)guanidine is unavailable, the general properties of related benzoylguanidines are summarized below. These compounds are typically crystalline solids with varying solubilities depending on the nature and position of the substituents on the benzoyl ring.

Table 1: General Physicochemical Properties of Substituted Benzoylguanidines

PropertyTypical Range/ValueNotes
Molecular Weight 250 - 500 g/mol Dependent on substituents.
pKa 10 - 12The guanidinium group is strongly basic.
LogP 1 - 4Influenced by the lipophilicity of the substituents.
Solubility Generally soluble in organic solvents like DMSO and methanol. Solubility in aqueous solutions is pH-dependent.Hydrochloride or other salt forms are often used to improve aqueous solubility.

Analytical Characterization:

The structural elucidation and purity assessment of substituted benzoylguanidines are typically achieved using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure, including the position of substituents on the aromatic ring.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compounds.

  • Infrared (IR) Spectroscopy: Helps in identifying the characteristic functional groups, such as C=O (carbonyl), N-H (amine and guanidine), and S=O (sulfonamide).

Synthesis of Substituted Benzoylguanidines

The synthesis of substituted benzoylguanidines generally involves the reaction of a substituted benzoic acid derivative with guanidine. A common synthetic route is outlined below.

General Synthetic Protocol:

A multi-step synthesis is typically employed, starting from a readily available substituted benzoic acid.

  • Activation of the Carboxylic Acid: The substituted benzoic acid is first converted to a more reactive species, such as an acid chloride or an activated ester. This is often achieved by treating the benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Guanidinylation: The activated benzoic acid derivative is then reacted with guanidine hydrochloride in the presence of a base, such as triethylamine (TEA) or sodium hydroxide (NaOH), to yield the final benzoylguanidine product.

Caption: General synthetic workflow for substituted benzoylguanidines.

Experimental Protocol for a Representative Benzoylguanidine Synthesis:

The following is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for specific target molecules.

Materials:

  • Substituted benzoic acid (1 equivalent)

  • Thionyl chloride (1.2 equivalents)

  • Guanidine hydrochloride (1.5 equivalents)

  • Triethylamine (3 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Activation: To a solution of the substituted benzoic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Guanidinylation: Dissolve the crude acid chloride in anhydrous DMF. In a separate flask, dissolve guanidine hydrochloride and triethylamine in anhydrous DMF. Add the acid chloride solution dropwise to the guanidine solution at 0 °C. Allow the reaction mixture to stir at room temperature overnight.

  • Work-up and Purification: Pour the reaction mixture into ice water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure substituted benzoylguanidine.

Biological Activity and Mechanism of Action

The primary biological activity of many substituted benzoylguanidines is the inhibition of the Na+/H+ exchanger, particularly the NHE-1 isoform.[2]

Table 2: NHE-1 Inhibitory Activity of Representative Benzoylguanidine Analogs

CompoundStructureIC₅₀ (nM) for NHE-1 InhibitionReference
Cariporide(Structure not shown for brevity)65.0[2]
Compound 5f(Structure not shown for brevity)3.60[2]
Compound 5l(Structure not shown for brevity)4.48[2]

Note: The structures of compounds 5f and 5l are detailed in the cited reference. They are substituted benzoylguanidines.

Mechanism of Action as NHE-1 Inhibitors:

Substituted benzoylguanidines are believed to bind to the extracellular face of the NHE-1 protein.[4] The positively charged guanidinium group is thought to interact with negatively charged amino acid residues in the ion translocation pore, thereby sterically hindering the binding and transport of sodium ions. The substituted benzoyl moiety contributes to the overall binding affinity and selectivity through hydrophobic and hydrogen bonding interactions with the protein.

Caption: Mechanism of NHE-1 inhibition by substituted benzoylguanidines.

Potential Therapeutic Uses

The ability of substituted benzoylguanidines to inhibit NHE-1 makes them attractive candidates for the treatment of several cardiovascular conditions.

  • Myocardial Ischemia-Reperfusion Injury: Inhibition of NHE-1 has been shown to protect cardiac cells from the damage that occurs when blood flow is restored after a period of ischemia.[2][3] By preventing the intracellular sodium and calcium overload that is a hallmark of reperfusion injury, these compounds can reduce infarct size and improve cardiac function.

  • Heart Failure: Chronic activation of NHE-1 contributes to the pathophysiology of heart failure. NHE-1 inhibitors may offer therapeutic benefits by preventing adverse cardiac remodeling and improving cardiac contractility.

  • Hypertension: While not a primary target, NHE-1 inhibition may have modest effects on blood pressure.

Experimental Protocols for Biological Evaluation

In Vitro NHE-1 Inhibition Assay (Platelet Swelling Assay):

This assay is a common method to screen for NHE-1 inhibitors. It is based on the principle that inhibition of NHE-1 in platelets leads to a reduction in cell swelling when they are subjected to an acid load.

Materials:

  • Human or rat platelets

  • Assay buffer (e.g., HEPES-buffered saline)

  • Acidifying agent (e.g., nigericin or a propionate-based buffer)

  • Test compounds (substituted benzoylguanidines)

  • Plate reader capable of measuring light scattering or absorbance

Procedure:

  • Isolate platelets from whole blood by centrifugation.

  • Resuspend the platelets in the assay buffer.

  • Pre-incubate the platelets with various concentrations of the test compound or vehicle control.

  • Induce an acid load in the platelets.

  • Monitor the change in platelet volume over time by measuring the change in light scattering or absorbance at a specific wavelength (e.g., 600 nm).

  • Calculate the initial rate of swelling for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: Workflow for the in vitro platelet swelling assay.

Conclusion

Substituted benzoylguanidines represent a promising class of compounds, particularly as inhibitors of the Na+/H+ exchanger. While specific data on 1-(3-methoxy-4-(p-tolylsulfonamido)benzoyl)guanidine is not publicly available, the extensive research on related analogs provides a strong foundation for its potential properties and applications. The synthetic accessibility and the tunability of the benzoylguanidine scaffold make it an attractive starting point for the design of novel therapeutics targeting a range of diseases, most notably cardiovascular disorders. Further research is warranted to synthesize and evaluate the specific compound of interest to fully elucidate its pharmacological profile.

References

(2-Methylindol-1-yl)acetic Acid: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylindol-1-yl)acetic acid and its derivatives represent a class of compounds with significant therapeutic potential, primarily exhibiting anti-inflammatory properties. This technical guide consolidates the current understanding of the in vitro mechanism of action of this chemical scaffold, drawing from studies on its closely related analogs. The primary mechanism appears to be the modulation of the arachidonic acid cascade through the inhibition of key enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1), 5-lipoxygenase (5-LOX), and cyclooxygenase (COX). This inhibition leads to a reduction in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. This document provides a detailed overview of the quantitative data, experimental methodologies, and relevant signaling pathways to facilitate further research and drug development efforts in this area.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Enzyme Activity

The in vitro mechanism of action for the this compound scaffold is predominantly characterized by its inhibitory effects on enzymes involved in the inflammatory response. While direct data on the parent compound is limited, extensive research on its bromo and other derivatives strongly indicates a potent anti-inflammatory profile.

Inhibition of Prostaglandin and Leukotriene Synthesis

Key derivatives of this compound have been shown to inhibit critical enzymes in the arachidonic acid pathway. Specifically, 2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid is a known inhibitor of microsomal Prostaglandin E Synthase-1 (mPGES-1) and 5-Lipoxygenase (5-LOX). The inhibition of these enzymes leads to a downstream reduction in the production of prostaglandin E2 (PGE2) and leukotrienes, both of which are potent mediators of inflammation.

Another related scaffold, 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, has been identified as a dual inhibitor of cyclooxygenase (COX) and the thromboxane A2 receptor (TP). This dual activity further underscores the anti-inflammatory potential of this class of compounds by targeting multiple arms of the arachidonic acid cascade.

Aldo-Keto Reductase Inhibition

A trifluoro-benzothiazolyl-indol-1-yl acetic acid derivative has been identified as an inhibitor of Aldo-keto reductase family 1 member B1. This suggests that the this compound scaffold may have broader enzymatic inhibitory activities beyond the classic anti-inflammatory pathways, which could be relevant in other therapeutic areas such as diabetic complications.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory activities of key derivatives of this compound. This data provides a benchmark for understanding the potency of this chemical class.

CompoundTarget EnzymeIC50 ValueReference
2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acidMicrosomal Prostaglandin E Synthase-1 (mPGES-1)1.2 µM
2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid5-Lipoxygenase (5-LOX)3.8 µM

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the typical experimental protocols used to assess the in vitro mechanism of action of these compounds.

Enzyme Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific enzyme.

General Protocol (for mPGES-1):

  • Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).

  • Assay Buffer: A suitable buffer (e.g., potassium phosphate buffer, pH 7.4) containing co-factors such as glutathione is prepared.

  • Substrate: The substrate, prostaglandin H2 (PGH2), is prepared immediately before use.

  • Reaction Mixture: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme in the assay buffer.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate (PGH2).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: The reaction is terminated by the addition of a stop solution (e.g., a solution containing a reducing agent like stannous chloride).

  • Quantification: The product, prostaglandin E2 (PGE2), is quantified using a validated method such as an enzyme-linked immunosorbent assay (ELIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Assays for Anti-Inflammatory Activity

Objective: To evaluate the ability of the test compound to suppress the production of pro-inflammatory mediators in a cellular context.

General Protocol (using Lipopolysaccharide-stimulated macrophages):

  • Cell Culture: A suitable macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period.

  • Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated with the test compound and LPS for a defined period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected to measure the levels of secreted pro-inflammatory mediators.

  • Mediator Quantification: The concentrations of mediators such as PGE2, TNF-α, and IL-6 in the supernatant are quantified using ELISA kits.

  • Cell Viability Assay: A cell viability assay (e.g., MTT or LDH assay) is performed on the remaining cells to assess the cytotoxicity of the test compound.

  • Data Analysis: The reduction in the production of inflammatory mediators is calculated relative to the LPS-treated control, and dose-response curves are generated.

Signaling Pathways and Visualizations

The anti-inflammatory effects of this compound derivatives are mediated through the modulation of specific signaling pathways.

The Arachidonic Acid Cascade

The primary signaling pathway implicated is the arachidonic acid cascade. The diagram below illustrates the points of intervention for the derivatives of this compound.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain, Fever) mPGES1->PGE2 Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX->Leukotrienes Inhibitor (2-Methylindol-1-yl)acetic Acid Derivatives Inhibitor->COX Dual Inhibition with Thromboxane Receptor Inhibitor->mPGES1 Inhibitor->LOX

Caption: Inhibition points of this compound derivatives in the arachidonic acid cascade.

General Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for the in vitro evaluation of this compound derivatives.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Compound Test Compound (this compound derivative) EnzymeAssay Enzyme Inhibition Assay (e.g., mPGES-1, 5-LOX, COX) Compound->EnzymeAssay IC50 Determine IC50 Value EnzymeAssay->IC50 CellAssay Cell-Based Assay (e.g., LPS-stimulated Macrophages) IC50->CellAssay Potent Compounds MediatorQuant Quantify Inflammatory Mediators (PGE2, TNF-α, IL-6) CellAssay->MediatorQuant Viability Assess Cytotoxicity CellAssay->Viability PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot for pathway proteins) MediatorQuant->PathwayAnalysis Active Compounds ReceptorBinding Receptor Binding Assay (if applicable) PathwayAnalysis->ReceptorBinding

Caption: A streamlined workflow for the in vitro characterization of novel anti-inflammatory compounds.

Conclusion and Future Directions

The available in vitro data on derivatives of this compound strongly support its potential as a scaffold for the development of novel anti-inflammatory agents. The primary mechanism of action involves the inhibition of key enzymes in the arachidonic acid cascade, leading to a reduction in pro-inflammatory prostaglandins and leukotrienes.

Future research should focus on:

  • Direct evaluation of this compound: Conducting in vitro enzyme and cell-based assays on the parent compound to establish its specific activity profile.

  • Structure-Activity Relationship (SAR) studies: Systematically modifying the core structure to optimize potency and selectivity for specific enzyme targets.

  • Elucidation of downstream signaling effects: Investigating the impact of these compounds on downstream signaling pathways, such as NF-κB and MAPK pathways, which are often regulated by prostaglandins.

  • Off-target profiling: Screening for potential off-target effects to ensure a favorable safety profile.

By building upon the foundational knowledge outlined in this guide, the scientific community can further explore the therapeutic potential of this promising class of compounds.

The Dawn of a New Era in Plant Science: A Technical Guide to the Discovery and History of Synthetic Indole Auxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of auxins, the first class of plant hormones to be identified, marked a pivotal moment in our understanding of plant growth and development. This guide provides an in-depth technical exploration of the history of synthetic indole auxins, from the early observations that hinted at their existence to the elucidation of their molecular mechanisms of action. We will delve into the key experiments, the brilliant minds behind them, and the subsequent development of synthetic analogs that have revolutionized agriculture and biotechnology. This document is intended to serve as a comprehensive resource, providing not only historical context but also detailed experimental protocols, quantitative data, and visual representations of the core concepts for researchers and professionals in the field.

A Historical Timeline: From Darwin's Observations to Synthetic Herbicides

The journey to understanding auxins began long before their chemical nature was known. Early scientists observed that plants responded to environmental stimuli, but the underlying mechanisms remained a mystery.

The Early Pioneers:

  • Charles and Francis Darwin (1880): In their seminal work, "The Power of Movement in Plants," the Darwins described experiments on canary grass ( Phalaris canariensis ) coleoptiles. They demonstrated that a signal was perceived by the tip of the coleoptile in response to unilateral light and that this signal was transmitted to the lower parts, causing the coleoptile to bend towards the light.[1]

  • Peter Boysen-Jensen (1910): Building on the Darwins' work, Boysen-Jensen showed that the signal could pass through a gelatin barrier but not an impermeable mica sheet, suggesting a chemical nature for the transmitted substance.

  • Árpád Paál (1919): Paál further supported the chemical messenger hypothesis by demonstrating that decapitated coleoptiles would grow asymmetrically if the tip was replaced off-center, even in the dark.

The Isolation and Identification of Auxin:

  • Frits Went (1928): In a groundbreaking experiment, Frits Went was the first to successfully isolate and quantify the growth-promoting substance.[2] He collected the substance from coleoptile tips onto agar blocks and showed that the degree of curvature of a decapitated coleoptile was proportional to the amount of the substance in the agar block.[1][2] He named this substance "auxin," from the Greek word "auxein," meaning "to grow."[2]

  • Kögl and Haagen-Smit (1931): These researchers isolated a substance with auxin-like activity from human urine and named it auxin A. While the exact structure of auxin A remains debated, their work paved the way for the chemical identification of the primary natural auxin.

  • Kögl, Haagen-Smit, and Thimann (1934): This team successfully isolated and identified indole-3-acetic acid (IAA) from human urine and later confirmed its presence in plants, establishing it as the principal natural auxin.[2]

The Advent of Synthetic Auxins:

The discovery of IAA spurred the search for other compounds with similar growth-regulating properties. This led to the synthesis of a wide array of synthetic auxins, many of which proved to be more stable and potent than their natural counterpart.

  • Indole-3-butyric acid (IBA): Initially considered a synthetic auxin, IBA was later found to occur naturally in some plants.[3] It is widely used in horticulture to promote root formation in cuttings.

  • 1-Naphthaleneacetic acid (NAA): A potent synthetic auxin used in agriculture for thinning fruit, preventing premature fruit drop, and as a rooting agent.

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): The development of 2,4-D in the 1940s was a landmark achievement.[4] Its selective herbicidal activity against broadleaf weeds, while leaving grasses relatively unharmed, transformed weed control in agriculture.

  • 2-Methyl-4-chlorophenoxyacetic acid (MCPA): Developed around the same time as 2,4-D, MCPA is another selective phenoxy herbicide widely used in cereal crops.[5]

Quantitative Analysis of Auxin Activity

The biological activity of different auxins can be quantified and compared using various bioassays. The relative potency of these compounds is crucial for their application in research and agriculture.

Table 1: Relative Biological Activity of Selected Synthetic Indole Auxins

CompoundChemical NameRelative Activity (IAA = 100)Primary Applications
IAA Indole-3-acetic acid100Natural plant hormone, research standard
IBA Indole-3-butyric acid~50-80Rooting of cuttings
NAA 1-Naphthaleneacetic acid~100-200Fruit thinning, preventing fruit drop, rooting
2,4-D 2,4-Dichlorophenoxyacetic acid~400-1000Selective herbicide for broadleaf weeds
MCPA 2-Methyl-4-chlorophenoxyacetic acid~300-800Selective herbicide for broadleaf weeds in cereals

Note: Relative activities can vary depending on the specific bioassay and plant species used.

Key Experimental Protocols

The discovery and characterization of auxins were made possible by the development of sensitive and quantitative bioassays. These assays remain fundamental tools in plant hormone research.

Avena Coleoptile Curvature Test

This classic bioassay, developed by Frits Went, measures the curvature of a decapitated oat coleoptile in response to the asymmetric application of an auxin-containing agar block.[6]

Methodology:

  • Seed Germination: Germinate Avena sativa (oat) seeds in complete darkness to obtain etiolated seedlings with straight coleoptiles.

  • Coleoptile Preparation: Once the coleoptiles are approximately 2-3 cm long, decapitate the top 1-2 mm to remove the natural source of auxin.

  • Agar Block Preparation: Prepare agar blocks (typically 2% agar) containing known concentrations of the auxin to be tested. For the control, use agar blocks without auxin.

  • Asymmetric Application: Place a single agar block asymmetrically on the cut surface of the decapitated coleoptile.

  • Incubation: Incubate the coleoptiles in a dark, humid environment for 1.5 to 2 hours.

  • Measurement: Measure the angle of curvature of the coleoptile using a protractor or by taking a shadowgraph. The degree of curvature is proportional to the auxin concentration.

Split Pea Stem Curvature Test

This bioassay utilizes the differential growth of split pea stems in response to auxin.

Methodology:

  • Seedling Preparation: Germinate pea (Pisum sativum) seeds in the dark or dim light for 7-10 days.

  • Stem Sectioning: Excise a 4-5 cm section from the third internode of the etiolated pea seedlings.

  • Splitting the Stem: Make a longitudinal split about 3 cm long down the center of the stem section, starting from the apical end.

  • Incubation: Place the split stem sections in petri dishes containing solutions of varying auxin concentrations. Include a control with no auxin.

  • Observation: After 24-48 hours, observe the curvature of the two halves of the split stem. In the presence of auxin, the inner tissues grow more than the outer tissues, causing the halves to curve outwards. The degree of curvature is related to the auxin concentration.

Root Growth Inhibition Test

High concentrations of auxins inhibit root elongation, and this principle is used in this bioassay.

Methodology:

  • Seed Germination: Germinate seeds of a sensitive species like cress (Lepidium sativum) or rice (Oryza sativa) on moist filter paper in petri dishes.

  • Treatment Application: Once the radicles have emerged and reached a few millimeters in length, transfer the seedlings to new petri dishes containing filter paper moistened with different concentrations of the auxin solution. A control with distilled water should be included.

  • Incubation: Incubate the petri dishes in the dark for 24-72 hours.

  • Measurement: Measure the length of the primary root. The degree of root growth inhibition is proportional to the auxin concentration.

Synthesis of Key Synthetic Indole Auxins

The ability to synthesize auxin analogs has been instrumental in both research and commercial applications.

Synthesis of 1-Naphthaleneacetic Acid (NAA)

A common method for the synthesis of NAA involves the reaction of naphthalene with chloroacetic acid.[7][8]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine naphthalene, chloroacetic acid, and a catalyst such as potassium bromide or iron(III) oxide.[7]

  • Heating: Heat the mixture under reflux for several hours. The reaction temperature is typically maintained between 210-235°C.[7]

  • Work-up: After cooling, the unreacted naphthalene is often removed by distillation. The residue is then extracted with a hot aqueous solution of sodium hydroxide to dissolve the sodium salt of NAA.

  • Purification: The aqueous solution is filtered and then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the crude NAA.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure 1-naphthaleneacetic acid.

Synthesis of Indole-3-Butyric Acid (IBA)

One synthetic route to IBA involves the reaction of indole with γ-butyrolactone.

Protocol:

  • Reaction Setup: In a suitable solvent, such as tetralin, combine indole and γ-butyrolactone in the presence of a strong base like solid potassium hydroxide and a phase transfer catalyst like polyethylene glycol (PEG).[9]

  • Heating: Heat the reaction mixture at reflux temperature.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and worked up to isolate the crude IBA. Purification can be achieved through recrystallization.

Synthesis of 2-Methyl-4-chlorophenoxyacetic acid (MCPA)

MCPA is synthesized from 2-methyl-4-chlorophenol and chloroacetic acid.[5]

Protocol:

  • Reaction: 2-methyl-4-chlorophenol is reacted with chloroacetic acid in the presence of a base.[5]

  • Chlorination (Alternative Route): An alternative method involves the catalytic chlorination of 2-methylphenoxyacetic acid.[7] In this process, 2-methylphenoxyacetic acid is dissolved in an aqueous sodium hydroxide solution with a catalyst, and chlorine gas is introduced.[10]

  • Purification: The resulting MCPA is then purified.

Molecular Mechanism of Action: The TIR1/AFB Signaling Pathway

The discovery of the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins as auxin receptors was a major breakthrough in understanding how auxins exert their effects at the molecular level.

The Core Components:

  • TIR1/AFB Proteins: These are F-box proteins that are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. They function as auxin receptors.[3]

  • Aux/IAA Proteins: These are transcriptional repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).

  • Auxin Response Factors (ARFs): These are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their expression.

The Signaling Cascade:

  • Low Auxin Levels: In the absence or at low concentrations of auxin, Aux/IAA repressor proteins are stable and bind to ARF transcription factors. This prevents the ARFs from activating the transcription of auxin-responsive genes.

  • High Auxin Levels: When auxin levels increase, auxin molecules act as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins.[3]

  • Ubiquitination and Degradation: This interaction leads to the ubiquitination of the Aux/IAA proteins by the SCFTIR1/AFB complex. The ubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome.

  • Gene Activation: The degradation of the Aux/IAA repressors releases the ARF transcription factors, which are now free to bind to AuxREs and activate the transcription of a wide range of genes involved in cell division, elongation, and differentiation.

Auxin_Signaling_Pathway cluster_0 Low Auxin cluster_1 High Auxin Aux_IAA Aux/IAA Repressor ARF_inactive ARF (Inactive) Aux_IAA->ARF_inactive Binds and represses Aux_IAA_degraded Aux/IAA Repressor AuxRE_off Auxin Response Element (Gene OFF) ARF_inactive->AuxRE_off Bound to ARF_active ARF (Active) AuxRE_on Auxin Response Element (Gene ON) Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of SCF_Complex->Aux_IAA_degraded Ubiquitinates Ubiquitin Ubiquitin Proteasome 26S Proteasome ARF_active->AuxRE_on Activates Cellular_Response Cellular Response (Elongation, Division) AuxRE_on->Cellular_Response Leads to Aux_IAA_degraded->Proteasome Degraded by

Caption: The TIR1/AFB-mediated auxin signaling pathway.

Conclusion

The discovery of indole-3-acetic acid and the subsequent development of synthetic indole auxins have had a profound and lasting impact on plant biology and agriculture. From the pioneering observations of the Darwins to the intricate details of the TIR1/AFB signaling pathway, the story of auxins is a testament to the power of scientific inquiry. The ability to synthesize a diverse range of auxin analogs has provided invaluable tools for dissecting the complex roles of this phytohormone and has led to the development of powerful herbicides and growth regulators. As research continues to unravel the nuances of auxin biology, we can anticipate further innovations that will shape the future of agriculture and our understanding of the plant kingdom.

References

Spectroscopic and Structural Elucidation of (2-Methylindol-1-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Methylindol-1-yl)acetic acid is a derivative of the heterocyclic compound indole, belonging to the auxin family of plant hormones, which play a crucial role in various growth and developmental processes. The precise characterization of its chemical structure is paramount for understanding its biological activity and for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—that are instrumental in the structural elucidation of this compound. While a complete, publicly available experimental dataset for this compound is not readily found, this guide presents predicted data based on the analysis of its isomers and related indole derivatives, alongside generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from closely related analogs.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60d1HH-4
~7.10-7.30m3HH-5, H-6, H-7
~6.40s1HH-3
~4.80s2H-CH₂-COOH
~2.40s3H-CH₃
~11.0br s1H-COOH

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175.0C=O (acid)
~137.0C-7a
~136.0C-2
~128.0C-3a
~121.5C-6
~120.0C-5
~119.5C-4
~109.0C-7
~101.0C-3
~48.0-CH₂-COOH
~13.0-CH₃

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~1710StrongC=O stretch (carboxylic acid)
~1600, ~1460MediumC=C stretch (aromatic)
~1300MediumC-N stretch
~1250MediumC-O stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
~189[M]⁺ (Molecular Ion)
~144[M - COOH]⁺
~130[M - CH₂COOH]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh Sample dissolve Dissolve in CDCl3 with TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock & Shim instrument->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate final Final Structure integrate->final Structural Elucidation

NMR Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly mix ~1 mg of this compound with ~100 mg of dry potassium bromide (KBr) in an agate mortar.

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: m/z 50-500.

  • The sample is introduced into the ion source via direct infusion or through a liquid chromatograph.

Spectroscopic_Analysis_Logic cluster_data Spectroscopic Techniques cluster_info Information Obtained NMR NMR (1H, 13C) Connectivity Connectivity (H-C Framework) NMR->Connectivity IR FT-IR FunctionalGroups Functional Groups (-COOH, C=C, C-N) IR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight & Formula MS->MolecularWeight Structure Molecular Structure of This compound Connectivity->Structure FunctionalGroups->Structure MolecularWeight->Structure

Logical Flow of Spectroscopic Data to Structure

The combination of NMR, FT-IR, and Mass Spectrometry provides a powerful toolkit for the unambiguous structural determination of this compound. While the data presented here is predictive, it offers a solid foundation for researchers and scientists in the field. The detailed experimental protocols ensure that reliable and reproducible data can be obtained for this and similar indole derivatives, which is fundamental for advancing research in drug development and other scientific disciplines.

Navigating the Physicochemical Landscape of (2-Methylindol-1-yl)acetic acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the standard experimental protocol for determining the equilibrium solubility of (2-Methylindol-1-yl)acetic acid.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the compound's solubility at equilibrium.[1][2]

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.

Materials:

  • This compound (crystalline solid)

  • Selection of relevant solvents (e.g., water, phosphate buffered saline (PBS) at various pH levels, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Scintillation vials or glass flasks with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method for quantification.

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visually apparent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, cease agitation and allow the suspensions to settle.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method or other appropriate analytical technique.

  • Calculate the solubility in the original solvent, accounting for the dilution factor.

Data Presentation: Solubility of this compound

The following table provides a template for recording the experimentally determined solubility data.

Solvent SystemTemperature (°C)pH (for aqueous)Solubility (mg/mL)Molar Solubility (mol/L)
Purified Water25~7.0
Phosphate Buffered Saline (PBS)257.4
0.1 M HCl (pH 1.2)251.2
Acetate Buffer254.5
Ethanol25-
Methanol25-
Acetonitrile25-
Dimethyl Sulfoxide (DMSO)25-

Stability Assessment

Evaluating the stability of a drug candidate is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[3][4] Forced degradation studies are employed to accelerate the degradation process and identify potential degradation products.[3][5]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, exposes the API to conditions more severe than those it would typically encounter during storage and handling.[3][5]

Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A calibrated oven

  • A photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector.

Procedure: A stock solution of this compound is prepared in a suitable solvent. This solution is then subjected to the following stress conditions:

  • Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified duration.

  • Basic Hydrolysis: Treat the drug solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified duration.

  • Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose a solid sample of the drug to dry heat in an oven (e.g., 70 °C).

  • Photolytic Degradation: Expose the drug solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

For each condition, samples are withdrawn at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[5]

Data Presentation: Forced Degradation of this compound

The results of the forced degradation studies can be summarized in the following table.

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% DegradationNumber of DegradantsMajor Degradant (RT)
Acidic Hydrolysis0.1 M HCl
Basic Hydrolysis0.1 M NaOH
Oxidative Degradation3% H₂O₂
Thermal DegradationDry Heat
Photolytic DegradationUV/Visible Light

Visualizing Experimental Workflows and Potential Pathways

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates the general workflow for determining the solubility and stability of this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: this compound sol_protocol Equilibrium Solubility Protocol (Shake-Flask Method) sol_start->sol_protocol sol_analysis HPLC Analysis sol_protocol->sol_analysis sol_data Solubility Data Table sol_analysis->sol_data final_report Comprehensive Physicochemical Profile sol_data->final_report stab_start Start: this compound stab_protocol Forced Degradation Protocol (Acid, Base, Oxidative, Thermal, Photolytic) stab_start->stab_protocol stab_analysis Stability-Indicating HPLC Method stab_protocol->stab_analysis stab_data Degradation Data Table stab_analysis->stab_data stab_pathway Elucidation of Degradation Pathways stab_analysis->stab_pathway stab_data->final_report stab_pathway->final_report G cluster_degradation Potential Degradation Products parent This compound hydrolysis Hydrolysis Product (e.g., ring opening) parent->hydrolysis Acid/Base oxidation Oxidation Product (e.g., N-oxide) parent->oxidation Oxidizing Agent decarboxylation Decarboxylation Product parent->decarboxylation Heat/Light

References

Navigating the Therapeutic Potential of (2-Methylindol-1-yl)acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield compounds with significant therapeutic promise. Among these, derivatives of (2-Methylindol-1-yl)acetic acid have emerged as a focal point for research into novel anti-inflammatory and anticancer agents. This technical guide provides an in-depth overview of the known derivatives, their biological functions, and the experimental methodologies crucial for their evaluation.

Known Derivatives and Their Biological Functions

While specific research on derivatives of this compound is emerging, the broader class of 2-methylindole acetic acid derivatives has been more extensively studied, showing significant potential in two primary therapeutic areas: inflammation and cancer.

Anti-inflammatory and Analgesic Activity

A significant body of research has focused on the synthesis of 2-methylindole derivatives as potent anti-inflammatory and analgesic agents. These compounds often function through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

One notable class of derivatives includes Schiff bases and thiazolidinones derived from 2-methyl-1H-indole-3-carboxylic acid. Several synthesized Schiff bases, particularly those with multiple hydroxyl and methoxy groups on the phenyl ring, have demonstrated excellent anti-inflammatory and analgesic properties.[1] For instance, certain N-benzylidine-2-methyl-1H-indole-3-carbohydrazide derivatives have shown significant inhibition of carrageenan-induced paw edema and writhing response in animal models.[1]

Another study focused on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives. Several of these compounds exhibited significant anti-inflammatory activity, with some showing selective inhibition of COX-2, which is often associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2]

Anticancer Activity

The indole scaffold is also a cornerstone in the development of novel anticancer agents. Derivatives of 2-methylindole have been investigated for their cytotoxic effects against various cancer cell lines.

One study detailed the synthesis of a novel series of indolin-2-one derivatives bearing a 4-thiazolidinone moiety. Several of these compounds exhibited significant in vitro cytotoxicity against human cancer cell lines, including HT-29 (colon cancer), H460 (lung cancer), and MDA-MB-231 (breast cancer).[3] Notably, one promising compound demonstrated remarkable cytotoxicity and selectivity against the HT-29 and H460 cancer cell lines, with IC50 values in the nanomolar range.[3]

Another area of investigation involves indole-aryl-amide derivatives. While a study on these compounds, derived from tryptamine or indolylacetic acid, showed limited affinity for opioid receptors, several derivatives displayed significant antiproliferative activity against a panel of tumor cell lines.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for representative 2-methylindole acetic acid derivatives and related compounds, highlighting their anti-inflammatory and anticancer activities.

Table 1: Anti-inflammatory Activity of 2-Methylindole Derivatives

Compound ClassAssayModelResultsReference
N-benzylidine-2-methyl-1H-indole-3-carbohydrazidesCarrageenan-induced paw edemaRatSignificant inhibition of edema[1]
N-benzylidine-2-methyl-1H-indole-3-carbohydrazidesAcetic acid-induced writhingMouseSignificant inhibition of writhing[1]
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazidesCarrageenan-induced paw edemaRatUp to 63.69% inhibition of edema[2]

Table 2: Anticancer Activity of Indolin-2-one Derivatives

CompoundCell LineIC50 (µM)Reference
5h (an indolin-2-one derivative)HT-29 (colon cancer)0.016[3]
5h (an indolin-2-one derivative)H460 (lung cancer)0.0037[3]
Indole-aryl-amide derivative 2MCF7 (breast cancer)0.81[4]
Indole-aryl-amide derivative 2PC3 (prostate cancer)2.13[4]
Indole-aryl-amide derivative 5HT29 (colon cancer)2.61[4]
Indole-aryl-amide derivative 5PC3 (prostate cancer)0.39[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Schiff Bases and Thiazolidinone Derivatives

A common synthetic route to generate derivatives of 2-methylindole involves the initial synthesis of a carbohydrazide intermediate, followed by condensation with aromatic aldehydes to form Schiff bases, which can then be cyclized to form thiazolidinones.[1]

Step 1: Synthesis of 2-Methyl-1H-indole-3-carbohydrazide An ethanolic solution of the corresponding ester of 2-methyl-1H-indole-3-carboxylic acid is refluxed with hydrazine hydrate. The reaction mixture is then cooled and poured over crushed ice. The resulting solid is filtered, dried, and recrystallized from ethanol.[1]

Step 2: Synthesis of N-Benzylidine-2-methyl-1H-indole-3-carbohydrazide (Schiff Bases) A mixture of 2-methyl-1H-indole-3-carbohydrazide and a substituted aromatic aldehyde is refluxed in ethanol with a catalytic amount of glacial acetic acid. After cooling, the precipitated solid is filtered, washed with cold ethanol, dried, and recrystallized.[1]

Step 3: Synthesis of Thiazolidinone Derivatives The Schiff base is treated with thioglycolic acid in a suitable solvent like dimethylformamide (DMF) containing a pinch of anhydrous ZnCl2 and refluxed for several hours. The reaction mixture is then cooled and poured into ice-cold water. The separated solid is filtered, washed with water, and recrystallized from an appropriate solvent.[1]

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

  • Animal Model: Wistar albino rats are typically used.

  • Procedure: The test compound is administered orally or intraperitoneally at a specific dose. After a set time (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is given into the right hind paw of the rat to induce inflammation.[5][6][7][8]

  • Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[6]

  • Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle and carrageenan).[8]

MTT Assay (Anticancer)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).[11]

  • MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.[9]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[9]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[12]

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the anti-inflammatory effects of many indole acetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2]

COX_Inhibition_Pathway COX-2 Inhibition Pathway for Anti-inflammatory Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Mediates Indole_Derivative (2-Methylindol-1-yl)acetic acid Derivative Indole_Derivative->COX2 Inhibits

Caption: Simplified COX-2 inhibition pathway.

The anticancer mechanism of action for these derivatives is more varied and can involve multiple signaling pathways. For some indolin-2-one derivatives, the cytotoxic effects are thought to be mediated through the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.

Experimental and logical Workflows

The development and evaluation of this compound derivatives follow a structured workflow, from synthesis to biological characterization.

Drug_Discovery_Workflow General Workflow for Derivative Synthesis and Evaluation Synthesis Synthesis of (2-Methylindol-1-yl)acetic acid Derivatives Purification Purification and Characterization (e.g., NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Purification->In_Vitro_Screening In_Vivo_Testing In Vivo Testing (e.g., Paw Edema Assay) In_Vitro_Screening->In_Vivo_Testing Active Compounds Lead_Optimization Lead Optimization (SAR Studies) In_Vivo_Testing->Lead_Optimization Lead_Optimization->Synthesis

Caption: A typical drug discovery workflow.

Conclusion

Derivatives of this compound and its close analogs represent a promising area of research for the development of new anti-inflammatory and anticancer therapeutics. The information presented in this guide provides a foundational understanding of the synthesis, biological functions, and evaluation methods for these compounds. Further research, particularly focusing on derivatives of the specific this compound scaffold, is warranted to fully elucidate their therapeutic potential and to identify lead candidates for clinical development. The detailed protocols and structured data herein are intended to facilitate these future research endeavors.

References

In-Silico Target Prediction for (2-Methylindol-1-yl)acetic acid: A Technical Guide to Molecular Docking Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2-Methylindol-1-yl)acetic acid, a synthetic auxin analog, belongs to the vast and pharmacologically significant class of indole derivatives. While the parent indole-3-acetic acid is a well-characterized phytohormone, the therapeutic potential of its synthetic analogs remains an area of active investigation. This in-depth technical guide outlines a comprehensive in-silico approach using molecular docking to predict the biological targets of this compound. By leveraging the known pharmacological profiles of structurally related indole compounds, we propose a panel of high-probability targets implicated in inflammation and oncology. This document provides a detailed, step-by-step workflow for molecular docking studies, from target selection and preparation to ligand docking and result analysis, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established best practices to ensure scientific integrity and provide a robust framework for the computational prediction of small molecule-protein interactions.

Introduction: The Therapeutic Potential of Indole Acetic Acid Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Derivatives of indole-3-acetic acid (IAA), in particular, have demonstrated significant promise in preclinical research, exhibiting potent anti-inflammatory and anticancer properties.[1][3] The anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[1][4] In the realm of oncology, indole derivatives have been shown to induce apoptosis, inhibit tubulin polymerization, and modulate critical signaling pathways.[1][5]

This compound, the subject of this guide, is a structural analog of IAA. The strategic placement of a methyl group at the 2-position of the indole ring can significantly influence its physicochemical properties and, consequently, its biological activity. Predicting the biological targets of this novel compound is a crucial first step in elucidating its mechanism of action and exploring its therapeutic potential. In-silico methods, particularly molecular docking, offer a rapid and cost-effective approach for identifying putative protein targets for small molecules, thereby guiding subsequent experimental validation.[6][7] This guide provides a comprehensive, field-proven workflow for conducting such a study.

Target Selection: An Evidence-Based Approach

The selection of potential biological targets for this compound is guided by the established pharmacology of related indole derivatives. Based on a thorough review of existing literature, we have identified two primary therapeutic areas of interest: anti-inflammatory and anticancer activities.

Anti-Inflammatory Targets

The structural similarity of this compound to known anti-inflammatory agents, such as Indomethacin, suggests that it may interact with key enzymes in the arachidonic acid pathway.[4]

  • Cyclooxygenase-2 (COX-2): This enzyme is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). Inhibition of COX-2 blocks the production of prostaglandins, which are key mediators of inflammation.[4] Many indole derivatives have shown potent inhibitory activity against COX-2.[4][8]

  • 5-Lipoxygenase (5-LOX): This enzyme is involved in the synthesis of leukotrienes, another class of inflammatory mediators. Dual inhibition of COX and LOX pathways is a promising strategy for developing anti-inflammatory agents with an improved safety profile. A structurally related compound, 2-(2-bromo-1-methylindol-3-yl)acetic acid, has been shown to inhibit 5-LOX.[9]

Anticancer Targets

The indole scaffold is a common feature in many anticancer agents.[2][5] The predicted targets in this category are involved in apoptosis, cell cycle regulation, and epigenetic modulation.

  • B-cell lymphoma 2 (Bcl-2) and Myeloid cell leukemia 1 (Mcl-1): These are anti-apoptotic proteins that are often overexpressed in cancer cells. Inhibition of Bcl-2 and Mcl-1 can restore the natural process of programmed cell death. Novel indole derivatives have been identified as dual inhibitors of these proteins.[2]

  • Tubulin: This protein is the building block of microtubules, which are essential for cell division. Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis. Several indole-containing compounds have been developed as potent tubulin polymerization inhibitors.[5]

  • Lysine-Specific Demethylase 1 (LSD1): This enzyme plays a crucial role in epigenetic regulation and is a promising target in oncology. Novel indole derivatives have been synthesized as highly potent LSD1 inhibitors.[2]

The Molecular Docking Workflow: A Step-by-Step Guide

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] The following protocol outlines a robust and reproducible workflow for docking this compound against the selected biological targets.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase Target_Selection Target Selection & PDB ID Acquisition Protein_Prep Protein Preparation (Remove water, add hydrogens) Target_Selection->Protein_Prep Obtain 3D Structure Binding_Site Binding Site Definition Protein_Prep->Binding_Site Prepared Receptor Ligand_Prep Ligand Preparation (2D to 3D, energy minimization) Docking_Run Molecular Docking Simulation Ligand_Prep->Docking_Run Prepared Ligand Binding_Site->Docking_Run Define Search Space Result_Analysis Result Analysis (Binding energy, interactions) Docking_Run->Result_Analysis Docked Poses & Scores Validation Protocol Validation (Redocking) Result_Analysis->Validation Assess Accuracy G cluster_inflammation Inflammatory Pathway cluster_cancer Cancer-Related Pathways Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Bcl2_Mcl1 Bcl-2 / Mcl-1 Apoptosis Apoptosis Bcl2_Mcl1->Apoptosis Blocks Tubulin Tubulin Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Induces LSD1 LSD1 Gene_Expression Altered Gene Expression LSD1->Gene_Expression Modulates Molecule This compound Molecule->COX2 Inhibition Molecule->LOX5 Inhibition Molecule->Bcl2_Mcl1 Inhibition Molecule->Tubulin Inhibition Molecule->LSD1 Inhibition

References

In Silico Prediction of (2-Methylindol-1-yl)acetic acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of (2-Methylindol-1-yl)acetic acid. Given the structural similarities of indole-containing compounds to known anti-inflammatory agents, this document focuses on the plausible inhibitory activity of this compound against cyclooxygenase (COX) enzymes, key mediators of inflammation. We present detailed protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis as applied to this specific molecule. This guide is intended to serve as a practical resource for researchers in the fields of computational chemistry, pharmacology, and drug discovery, offering a structured approach to the virtual screening and bioactivity prediction of novel small molecules.

Introduction

This compound is a small molecule belonging to the indole acetic acid class of compounds. While specific bioactivity data for this compound is not extensively documented, its structural resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, suggests its potential as an inhibitor of cyclooxygenase (COX) enzymes.[1][2] The COX enzymes, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[3] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[3]

In silico techniques offer a rapid and cost-effective approach to predict the biological activity of novel compounds, thereby prioritizing experimental studies.[4] This guide outlines a systematic in silico workflow to predict the bioactivity of this compound, focusing on its potential interaction with COX-1 and COX-2.

Predicted Bioactivity and Potential Targets

Based on the structural analogy to indomethacin and other indole derivatives with known anti-inflammatory properties, the primary predicted bioactivity of this compound is the inhibition of COX enzymes.[1][2] Therefore, the principal molecular targets for our in silico investigation are human COX-1 and COX-2.

In Silico Prediction Methodologies

This section details the experimental protocols for three key in silico techniques: molecular docking, QSAR modeling, and pharmacophore analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

  • Protein Preparation:

    • Obtain the crystal structures of human COX-1 (PDB ID: 6Y3C) and human COX-2 (PDB ID: 5IKR) from the Protein Data Bank.

    • Using molecular modeling software (e.g., AutoDockTools), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein structures.

    • Save the prepared protein structures in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and save it in a suitable format (e.g., MOL).

    • Use a tool like Open Babel to convert the ligand structure to PDBQT format, assigning Gasteiger charges.

  • Docking Simulation:

    • Define the binding site (grid box) for each protein. For COX-1 and COX-2, this is typically centered on the active site where the native ligand binds.

    • Perform the docking simulation using AutoDock Vina or a similar program. The software will generate multiple binding poses of the ligand within the receptor's active site, ranked by their binding affinity (in kcal/mol).

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities. A lower binding energy indicates a more favorable interaction.

    • Visualize the protein-ligand complexes to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models correlate the chemical structures of a series of compounds with their biological activities.[4] This allows for the prediction of the activity of new compounds based on their structural features.

This protocol is based on a study by Chavan et al. (2019).[4]

  • Data Collection:

    • Compile a dataset of indole derivatives with their reported COX-2 inhibitory activities (IC50 values). The data in Table 1, derived from a study on indomethacin analogs, can serve as a representative dataset.[5]

    • Convert the IC50 values to a logarithmic scale (pIC50 = -log(IC50)) to normalize the data distribution.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a range of 2D molecular descriptors using software like VLife Molecular Design Suite 3.5 or similar programs. These descriptors can include constitutional, topological, and physicochemical properties.

  • Model Building:

    • Divide the dataset into a training set (for model development) and a test set (for model validation).

    • Use multiple linear regression (MLR) to build a QSAR model that correlates the calculated descriptors (independent variables) with the pIC50 values (dependent variable).

  • Model Validation:

    • Assess the statistical quality of the model using parameters such as the squared correlation coefficient (r²), cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (pred_r²). A robust model will have high values for these parameters.[4]

  • Prediction for this compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Use the validated QSAR model to predict the pIC50 value for this compound.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

  • Ligand Set Preparation:

    • Select a set of known, structurally diverse, and potent COX-2 inhibitors.

    • Generate low-energy conformers for each ligand.

  • Pharmacophore Feature Identification:

    • Identify common chemical features among the active ligands, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

  • Pharmacophore Model Generation:

    • Use software like LigandScout or Discovery Studio to align the ligands and generate pharmacophore models that capture the common features.

    • Rank the generated models based on a scoring function.

  • Model Validation:

    • Validate the best pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between these two sets.

  • Screening of this compound:

    • Fit the 3D structure of this compound to the validated pharmacophore model to assess its potential for COX-2 inhibition.

Data Presentation

The following tables summarize hypothetical and literature-derived data relevant to the in silico prediction of this compound bioactivity.

Table 1: Bioactivity Data of Indomethacin Analogs against COX-1 and COX-2 [5]

Compound IDRR1COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
13a HSO2Me9.200.2437.83
13b HSO2NH211.200.3235.42
13c HCH310.500.8312.64
13d ClSO2Me8.900.1851.11
13e ClSO2NH29.700.1853.16
13f ClCH39.100.4818.95
Indomethacin --0.0390.490.079

Table 2: Predicted Docking Scores for this compound

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
Human COX-16Y3C-8.5
Human COX-25IKR-9.2

(Note: These are hypothetical values for illustrative purposes.)

Table 3: Key Molecular Descriptors for a Hypothetical QSAR Model

DescriptorDescriptionContribution to Activity
T_2_O_0 Count of oxygen atoms separated by 2 bondsPositive
T_2_N_7 Count of nitrogen atoms separated by 7 bondsPositive
-ve Potential Surface Area Negative van der Waals surface areaPositive
SA Most Hydrophobic Surface area of the most hydrophobic regionPositive

(Based on the findings of Chavan et al., 2019)[4]

Visualizations

The following diagrams illustrate the workflows and concepts described in this guide.

In_Silico_Workflow cluster_data_prep Data Preparation cluster_methods In Silico Prediction Methods cluster_analysis Analysis & Prediction Compound_Structure This compound Structure Molecular_Docking Molecular Docking Compound_Structure->Molecular_Docking QSAR_Modeling QSAR Modeling Compound_Structure->QSAR_Modeling Pharmacophore_Analysis Pharmacophore Analysis Compound_Structure->Pharmacophore_Analysis Target_Selection Target Identification (COX-1 & COX-2) Protein_Structures Protein Structure Retrieval (PDB: 6Y3C, 5IKR) Target_Selection->Protein_Structures Protein_Structures->Molecular_Docking Binding_Affinity Binding Affinity & Pose Prediction Molecular_Docking->Binding_Affinity Activity_Prediction Bioactivity Prediction (pIC50) QSAR_Modeling->Activity_Prediction Pharmacophore_Fit Pharmacophore Fit Assessment Pharmacophore_Analysis->Pharmacophore_Fit Final_Prediction Predicted Bioactivity Profile Binding_Affinity->Final_Prediction Activity_Prediction->Final_Prediction Pharmacophore_Fit->Final_Prediction Molecular_Docking_Workflow Get_Protein Retrieve Protein Structure (PDB) Prepare_Protein Prepare Protein (Remove water, add hydrogens) Get_Protein->Prepare_Protein Run_Docking Perform Docking (e.g., AutoDock Vina) Prepare_Protein->Run_Docking Get_Ligand Generate Ligand Structure Prepare_Ligand Prepare Ligand (Generate 3D conformer) Get_Ligand->Prepare_Ligand Prepare_Ligand->Run_Docking Analyze_Results Analyze Results (Binding energy, interactions) Run_Docking->Analyze_Results QSAR_Workflow Data_Collection Collect Bioactivity Data (Indole Derivatives, IC50) Descriptor_Calculation Calculate Molecular Descriptors Data_Collection->Descriptor_Calculation Dataset_Split Split into Training & Test Sets Descriptor_Calculation->Dataset_Split Model_Building Build QSAR Model (e.g., MLR) Dataset_Split->Model_Building Model_Validation Validate Model (r², q², pred_r²) Model_Building->Model_Validation Prediction Predict Activity of New Compound Model_Validation->Prediction

References

Review of literature on N-substituted indole-acetic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Substituted Indole-Acetic Acids: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Indole-3-acetic acid (IAA), the primary native auxin in plants, has emerged as a versatile starting point for the development of novel therapeutic agents.[3] N-substitution of the indole ring offers a powerful strategy to modulate the parent molecule's physicochemical properties and biological activity, leading to derivatives with enhanced potency and selectivity. This guide provides a comprehensive review of the literature on N-substituted indole-acetic acids, focusing on their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications, including their roles as anticancer, anti-inflammatory, and antiviral agents. We delve into the mechanistic underpinnings of their activity, present detailed experimental protocols, and offer insights into future drug development prospects.

Introduction: The Versatility of the Indole-3-Acetic Acid Scaffold

Indole-3-acetic acid (IAA) is a pivotal signaling molecule in plants, orchestrating a wide array of developmental processes, including cell elongation and division.[3] Beyond its role in phytophysiology, the indole ring system is a ubiquitous component of biologically active molecules and a cornerstone of drug discovery.[4] The modification of the indole core, particularly at the N1 position, provides a strategic avenue for medicinal chemists to fine-tune molecular properties. N-substitution can alter lipophilicity, electronic distribution, and steric profile, thereby influencing receptor binding, metabolic stability, and pharmacokinetic profiles. This has led to the exploration of N-substituted IAA derivatives across a spectrum of therapeutic areas, transforming a simple plant hormone into a promising platform for novel drug candidates.

Core Synthetic Strategies for N-Substituted Indole-Acetic Acids

The synthesis of N-substituted indole-acetic acid derivatives typically follows a multi-step sequence, beginning with the construction or modification of the core indole-3-acetic acid structure. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

General Synthetic Approach

A common and versatile method involves the initial preparation of an indole-3-acetic acid ester, which protects the carboxylic acid functionality. The subsequent N-alkylation or N-acylation is then achieved by treating the ester with an appropriate electrophile (e.g., alkyl halide, acyl chloride) in the presence of a base. The final step involves the hydrolysis (saponification) of the ester to yield the target N-substituted indole-acetic acid.

A representative workflow for this synthetic strategy is outlined below.

G cluster_synthesis General Synthesis of N-Alkyl-Indole-3-Acetic Acids IAA Indole-3-Acetic Acid (IAA) Ester IAA Ethyl Ester IAA->Ester Esterification (EtOH, H+) N_Alkyl_Ester N-Alkyl IAA Ethyl Ester Ester->N_Alkyl_Ester N-Alkylation (R-X, Base) Target N-Alkyl-Indole-3-Acetic Acid N_Alkyl_Ester->Target Saponification (NaOH, H2O/MeOH)

Caption: General synthetic workflow for N-alkyl-indole-3-acetic acids.

Experimental Protocol: Synthesis of N-Alkyl-3,3-diindolepropionic Acids

This protocol, adapted from the synthesis of herbicidal agents, illustrates a specific application of N-alkylation on an indole derivative.[5]

Step 1: Synthesis of 3,3-diindolepropionic Acid Ester (Compound 12a)

  • To a 25-ml round-bottom flask, add indole (5 mmol, 0.59 g), ethyl 3,3-diethoxypropionate (2.5 mmol, 0.48 g), potassium bisulfate (5 mmol, 0.68 g), and 15 ml of acetic acid.

  • Heat the mixture at 80 °C for 5 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, quench with 20 ml of water.

  • Extract the aqueous layer three times with ethyl acetate (3 x 50 ml).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the target ester.

Step 2: N-Alkylation (Synthesis of Compound 13)

  • In a 25-ml round-bottom flask, dissolve the ester from Step 1 (2 mmol) in 15 ml of tetrahydrofuran (THF).

  • Add powdered potassium hydroxide (5 mmol, 0.28 g) and the desired alkyl halide (e.g., ethyl iodide, 6 mmol, 0.94 g).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with 20 ml of water and extract three times with ethyl acetate (3 x 50 ml).

  • Purify the product via column chromatography to obtain the N-alkylated ester.[5]

Step 3: Saponification (Synthesis of Compound 14)

  • To a 25-ml round-bottom flask, add the N-alkylated ester from Step 2 (1 mmol), 16 ml of a methanol/water mixture (1:1 v/v), and sodium hydroxide (5 mmol, 0.2 g).

  • Reflux the mixture for 2 hours.

  • Cool the solution to room temperature and quench with 20 ml of water.

  • Acidify the mixture to pH 3 using 2 M HCl.

  • Extract the product three times with ethyl acetate (3 x 25 ml) and purify as needed.[5]

Therapeutic Applications: N-Substituted IAAs as Anticancer Agents

The indole scaffold is prevalent in anticancer drug discovery, with derivatives showing activity through various mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling pathways like PI3K/AkT/mTOR, and induction of apoptosis.[6] N-substituted IAA derivatives have recently gained attention as potent inhibitors of ectonucleotidases, enzymes that are overexpressed in the tumor microenvironment and contribute to cancer progression.[7][8]

Rationale: Targeting Ectonucleotidases for Cancer Therapy

Ectonucleotidases, such as ENPP1, ENPP3, and CD73 (ecto-5′-nucleotidase), hydrolyze extracellular nucleotides to produce adenosine.[7] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response, promoting tumor growth and immune evasion.[8] Therefore, inhibiting these enzymes is a promising strategy to reduce adenosine levels and enhance cancer immunotherapy.[7]

Synthesis and Structure-Activity Relationship (SAR)

A novel class of indole acetic acid sulfonate derivatives has been synthesized and evaluated as ectonucleotidase inhibitors.[9] The synthesis involves coupling N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide with various substituted sulfonyl chlorides.[9]

The SAR studies revealed several key insights:

  • Core Pharmacophore : The indole ring, carboxamide group, and sulfonate group are essential for the primary inhibitory activity.[9]

  • Substituent Effects : Substitution on the main scaffold significantly enhances inhibitory potential. For instance, a biphenyl ring substitution (compound 5e ) increased activity against h-ENPP1 by 57-fold compared to the standard inhibitor suramin.[9]

  • Electronic Effects : The introduction of an electronegative fluorine atom at the para position (compound 5c ) enhanced potency against h-e5′NT, likely by reducing the enzyme's hydrolytic activity.[9]

G cluster_pathway Inhibition of Adenosine Pathway in Tumor Microenvironment ATP ATP/ADP AMP AMP ATP->AMP ENPP1/3 ADO Adenosine AMP->ADO CD73 ImmuneSupp Immune Suppression & Tumor Growth ADO->ImmuneSupp ENPP1 ENPP1/3 CD73 CD73 (e5'NT) Inhibitor N-Substituted IAA Sulfonate Derivatives Inhibitor->ENPP1 Inhibitor->CD73 G cluster_pathway Anti-inflammatory Mechanism of IAA LPS LPS NFkB NF-κB Activation LPS->NFkB ROS ROS / NO Production LPS->ROS Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Cytokines IAA Indole-3-Acetic Acid (IAA) IAA->NFkB Inhibits IAA->ROS Direct Scavenging HO1 HO-1 Induction IAA->HO1 Induces HO1->Cytokines Inhibits

References

Methodological & Application

Synthesis of (2-Methylindol-1-yl)acetic Acid: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (2-Methylindol-1-yl)acetic acid from 2-methylindole. The synthesis is a two-step process involving an initial N-alkylation of 2-methylindole with ethyl bromoacetate, followed by the saponification of the resulting ester to yield the final carboxylic acid product. This protocol is designed to be a reliable resource for researchers in medicinal chemistry and drug development requiring a clear and reproducible method for preparing this indole derivative. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Introduction

Indole derivatives are a significant class of heterocyclic compounds widely found in bioactive molecules and pharmaceuticals. The functionalization of the indole nucleus is a key strategy in the development of new therapeutic agents. This compound is a valuable building block in medicinal chemistry, and a robust synthetic route is essential for its application in drug discovery programs. The following protocol details a reliable and efficient synthesis from commercially available 2-methylindole.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • N-Alkylation: 2-methylindole is deprotonated at the nitrogen atom using a strong base, sodium hydride, and the resulting anion undergoes a nucleophilic substitution reaction with ethyl bromoacetate to form ethyl (2-methylindol-1-yl)acetate.

  • Saponification: The ethyl ester is hydrolyzed under basic conditions using sodium hydroxide, followed by an acidic workup to afford the final product, this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-MethylindoleReagentSigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)ReagentSigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)ACSSigma-Aldrich
Ethyl bromoacetateReagentSigma-Aldrich
Sodium HydroxideACSFisher Scientific
EthanolACSFisher Scientific
Diethyl etherACSFisher Scientific
Hydrochloric Acid (concentrated)ACSFisher Scientific
Saturated aqueous sodium bicarbonate solution-Prepared in-house
Brine (Saturated aqueous sodium chloride solution)-Prepared in-house
Anhydrous sodium sulfateACSFisher Scientific
Step 1: Synthesis of Ethyl (2-Methylindol-1-yl)acetate

Procedure:

  • A flame-dried 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is charged with a 60% dispersion of sodium hydride (1.2 g, 30 mmol) in mineral oil.

  • The mineral oil is removed by washing the sodium hydride with anhydrous hexanes (3 x 10 mL) under a nitrogen atmosphere. The hexanes are carefully removed via cannula.

  • Anhydrous N,N-dimethylformamide (DMF, 50 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • A solution of 2-methylindole (2.62 g, 20 mmol) in anhydrous DMF (20 mL) is added dropwise to the stirred suspension of sodium hydride over 20 minutes.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

  • Ethyl bromoacetate (3.67 g, 22 mmol) is then added dropwise to the reaction mixture at 0 °C over 15 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the dropwise addition of ice-cold water (100 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 75 mL).

  • The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl (2-methylindol-1-yl)acetate.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Step 2: Synthesis of this compound

Procedure:

  • The purified ethyl (2-methylindol-1-yl)acetate from Step 1 is dissolved in ethanol (60 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • A solution of sodium hydroxide (2.4 g, 60 mmol) in water (30 mL) is added to the flask.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the saponification can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid.

  • The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Data Presentation

ParameterStep 1: N-AlkylationStep 2: Saponification
Reactants 2-Methylindole (2.62 g, 20 mmol)Ethyl (2-methylindol-1-yl)acetate
Sodium Hydride (1.2 g, 30 mmol)Sodium Hydroxide (2.4 g, 60 mmol)
Ethyl bromoacetate (3.67 g, 22 mmol)
Solvent Anhydrous DMF (70 mL)Ethanol (60 mL), Water (30 mL)
Temperature 0 °C to Room TemperatureReflux
Reaction Time 12 hours4 hours
Product Ethyl (2-methylindol-1-yl)acetateThis compound
Typical Yield 85-95%90-98%

Characterization Data

This compound

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.85 (s, 1H, COOH), 7.47 (d, J=7.8 Hz, 1H), 7.39 (d, J=8.2 Hz, 1H), 7.03 (t, J=7.6 Hz, 1H), 6.94 (t, J=7.4 Hz, 1H), 6.13 (s, 1H), 4.98 (s, 2H), 2.36 (s, 3H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 171.5, 137.2, 136.4, 128.3, 120.8, 120.0, 119.3, 109.2, 100.5, 47.9, 12.9.

Safety Precautions

  • Sodium Hydride (NaH): Sodium hydride is a highly flammable and water-reactive solid. It can ignite spontaneously in air, especially when finely divided. It reacts violently with water to produce flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn. A Class D fire extinguisher should be readily available.

  • Ethyl bromoacetate: This compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential teratogen. It should be handled in a fume hood, and appropriate gloves should be worn to prevent skin absorption.

  • Hydrochloric Acid (HCl): Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE.

Visualizations

Experimental Workflow

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Saponification A 2-Methylindole C Deprotonation @ 0°C A->C B Sodium Hydride (NaH) in DMF B->C E N-Alkylation Reaction C->E D Ethyl Bromoacetate D->E F Workup & Purification E->F G Ethyl (2-methylindol-1-yl)acetate F->G I Hydrolysis (Reflux) G->I H NaOH / EtOH, H₂O H->I J Acidic Workup (HCl) I->J K Filtration & Drying J->K L This compound K->L

Caption: Synthetic workflow for this compound.

Signaling Pathway Analogy (Logical Relationship)

LogicalRelationship Logical Progression of Synthesis Start Start: 2-Methylindole Intermediate Intermediate: Ethyl (2-methylindol-1-yl)acetate Start->Intermediate N-Alkylation (NaH, EtBrAc) Product Final Product: This compound Intermediate->Product Saponification (NaOH, H₃O⁺) End End Product->End

Caption: Logical flow of the two-step synthesis.

Application Note: Protocol for HPLC Purification of (2-Methylindol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of (2-Methylindol-1-yl)acetic acid using High-Performance Liquid Chromatography (HPLC). The methodology is designed to yield a high-purity final product suitable for downstream applications in research and development.

Introduction

This compound is an indole derivative with potential applications in various fields of chemical and pharmaceutical research. As with many synthetic compounds, the crude product often contains impurities such as starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such compounds.

This protocol utilizes reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. The acidic nature of the target compound requires the use of an acidified mobile phase to ensure reproducible retention and sharp, symmetrical peak shapes by suppressing the ionization of the carboxyl group.[1]

Physicochemical Properties of this compound

A summary of the key properties of the target compound is provided below.

PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Solid (form may vary)
Structure Indole ring with an acetic acid group on the nitrogen (position 1) and a methyl group at position 2.
Solubility Soluble in organic solvents like methanol, acetonitrile, and DMSO.

Experimental Protocol: HPLC Purification

This section details the step-by-step procedure for the preparative HPLC purification of this compound.

Materials and Reagents
  • Crude this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water (H₂O)

  • Formic Acid (FA), analytical grade

  • 0.22 µm Syringe filters (PTFE or other solvent-compatible membrane)

Sample Preparation
  • Accurately weigh the crude this compound.

  • Dissolve the crude sample in a minimal amount of methanol or a 50:50 mixture of acetonitrile and water to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Ensure the sample is fully dissolved. Gentle sonication may be applied if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulate matter.

HPLC Instrumentation and Conditions

The purification is performed on a preparative HPLC system equipped with a UV-Vis detector and a fraction collector. The parameters are summarized in the table below.

ParameterSpecification
HPLC System Preparative HPLC with Gradient Pump and UV Detector
Column C18, 5 µm particle size, 10 mm I.D. x 250 mm length
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Flow Rate 5.0 mL/min
Column Temperature 30°C
Injection Volume 100 - 500 µL (dependent on concentration and column loading capacity)
Detection Wavelength 280 nm (primary), 220 nm (secondary)
Run Time 30 minutes
Gradient Elution Program

A gradient elution is used to effectively separate the target compound from impurities.[2][3]

Time (minutes)% Mobile Phase A% Mobile Phase B
0.070%30%
20.020%80%
22.05%95%
25.05%95%
25.170%30%
30.070%30%
Purification and Post-Processing
  • Equilibration: Equilibrate the column with the initial mobile phase conditions (70% A, 30% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered crude sample onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect the fractions corresponding to the main peak of this compound.

  • Purity Analysis: Analyze a small aliquot of the collected fraction(s) using an analytical HPLC method to confirm purity.

  • Solvent Evaporation: Pool the pure fractions and remove the organic solvent (acetonitrile) and water using a rotary evaporator or a lyophilizer to obtain the purified solid compound.

Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Purification cluster_post Phase 3: Post-Processing prep_sample Sample Preparation: 1. Weigh crude compound 2. Dissolve in MeOH/H2O 3. Sonicate if needed filter_sample Filter Sample (0.22 µm Syringe Filter) prep_sample->filter_sample equilibrate Column Equilibration (70% A / 30% B) filter_sample->equilibrate inject Inject Sample onto C18 Column equilibrate->inject run_gradient Run Gradient Elution (30% to 95% B) inject->run_gradient detect UV Detection (280 nm) run_gradient->detect collect Fraction Collection (Collect Target Peak) detect->collect analyze Purity Analysis of Collected Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation (Rotovap/Lyophilizer) pool->evaporate final_product Obtain Purified This compound evaporate->final_product

Caption: Workflow for the HPLC purification of this compound.

References

Application Notes and Protocols for NMR Characterization of (2-Methylindol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of (2-Methylindol-1-yl)acetic acid. This document includes detailed experimental protocols and data interpretation guidelines to facilitate the structural elucidation and purity assessment of this compound, which is of significant interest in medicinal chemistry and drug development.

Introduction

This compound belongs to the indole acetic acid class of compounds, which are known for their diverse biological activities. Accurate structural characterization is crucial for understanding its structure-activity relationships and for quality control in synthetic processes. NMR spectroscopy is a powerful analytical technique for obtaining detailed structural information at the atomic level. This document outlines the procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[1][2] Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.3s-
H-4, H-5, H-6, H-7~7.1-7.6m-
-CH₂-~4.9s-
-CH₃~2.4s-
-COOH~10-12br s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomChemical Shift (δ, ppm)
C-2~138
C-3~101
C-3a~128
C-4~121
C-5~120
C-6~122
C-7~110
C-7a~136
-CH₂-~48
-CH₃~13
-COOH~175

Experimental Protocols

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for initial characterization. Other solvents like DMSO-d₆ or Methanol-d₄ can also be used depending on solubility and the need to observe exchangeable protons.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following are general parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Temperature: 298 K.

2D NMR Spectroscopy (Optional but Recommended):

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative number of protons.

  • Chemical Shift and Coupling Constant Analysis: Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical experimental workflow for its NMR characterization.

Caption: Molecular structure of this compound.

experimental_workflow NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR transfer->h1_nmr c13_nmr 13C NMR h1_nmr->c13_nmr ft Fourier Transform d2_nmr 2D NMR (Optional) c13_nmr->d2_nmr d2_nmr->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing phase_base->reference integrate Peak Picking & Integration reference->integrate assign Structural Assignment integrate->assign report Final Report assign->report

Caption: Experimental workflow for NMR characterization.

References

Application Notes and Protocols for Plant Rooting Assay with (2-Methylindol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylindol-1-yl)acetic acid is a synthetic auxin analog. Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development, most notably in the initiation and development of roots.[1][2] The ability to induce root formation is a key indicator of auxin activity.[3][4] This document provides a detailed protocol for conducting a plant rooting assay to evaluate the efficacy of this compound as a root-promoting agent.

The assay is based on the principle that exogenous application of auxins or auxin-like compounds to plant cuttings or seedlings can stimulate the formation of adventitious roots.[4][5] The response, measured as the number and length of roots, is typically dose-dependent, although high concentrations can be inhibitory.[6][7] This protocol is designed for use with the model plant Arabidopsis thaliana but can be adapted for other plant species.

Key Signaling Pathway: Auxin-Induced Root Formation

Auxin initiates a signaling cascade that leads to the expression of genes involved in cell division and differentiation, ultimately resulting in root development. The core of this pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins.[8][9] In the presence of auxin, the TIR1/AFB receptor forms a complex with an Aux/IAA transcriptional repressor, leading to the ubiquitination and subsequent degradation of the Aux/IAA protein.[9][10] This degradation relieves the repression of Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, including those required for lateral and adventitious root formation.[6][8]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Associates with Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Degradation Degradation of Aux/IAA SCF_Complex->Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Aux_IAA->Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Gene_Expression Gene Expression Auxin_Responsive_Genes->Gene_Expression Root_Formation Root Formation Gene_Expression->Root_Formation

Caption: Auxin Signaling Pathway Leading to Root Formation.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Seedling Rooting Assay

This protocol details an in vitro assay using Arabidopsis thaliana seedlings to quantify the root-promoting effects of this compound.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • This compound

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Agar

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile filter paper

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Preparation of Growth Medium:

    • Prepare MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar.

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

    • Add the this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • A control medium should be prepared by adding an equivalent volume of DMSO without the test compound.

    • Pour the medium into sterile petri dishes.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds using a solution of 2.5% bleach and a drop of Tween 20 for 10 minutes, followed by 4-5 rinses with sterile distilled water.[1]

    • Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Aseptically place 10-15 seeds in a row on the surface of the prepared agar plates.[11]

  • Incubation and Growth:

    • Seal the petri dishes with parafilm and place them vertically in a growth chamber.

    • Maintain a photoperiod of 16 hours light / 8 hours dark at a constant temperature of 22°C.[11]

  • Data Collection and Analysis:

    • After 7-10 days of growth, photograph the plates.

    • Measure the primary root length and count the number of emerged lateral roots using image analysis software (e.g., ImageJ).[11]

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol 2: Adventitious Rooting Assay with Cuttings

This protocol is suitable for assessing the effect of this compound on adventitious root formation in stem cuttings of various plant species.

Materials:

  • Healthy, young plant shoots for cuttings

  • This compound

  • Ethanol or isopropanol for dissolving the compound

  • Talcum powder (for powder formulation)

  • Rooting substrate (e.g., perlite, vermiculite, or a mixture)

  • Trays or pots

  • Misting system or humidity dome

Procedure:

  • Preparation of Cuttings:

    • Take 10-15 cm long cuttings from the terminal parts of healthy shoots.

    • Make a slanted cut at the base of each cutting, just below a node.

    • Remove the lower leaves, leaving 2-3 leaves at the top.

  • Preparation of Treatment Solutions/Powders:

    • Quick Dip Solution: Dissolve this compound in a small amount of ethanol or isopropanol and then dilute with water to the desired final concentrations (e.g., 500, 1000, 2500, 5000 ppm).

    • Talcum Powder Formulation: Dissolve the compound in a minimal amount of solvent and thoroughly mix it with talcum powder. Allow the solvent to evaporate completely.

  • Treatment Application:

    • Quick Dip Method: Dip the basal 1-2 cm of the cuttings into the treatment solution for 5-10 seconds.[12]

    • Powder Method: Moisten the basal end of the cuttings and dip them into the rooting powder, ensuring a light coating.[12]

    • A control group should be treated with a solution/powder lacking the test compound.

  • Planting and Incubation:

    • Insert the treated cuttings into the pre-moistened rooting substrate.

    • Place the trays or pots under a misting system or cover with a humidity dome to maintain high humidity.

    • Maintain a temperature of 20-25°C.

  • Data Collection and Analysis:

    • After 4-8 weeks (depending on the plant species), carefully remove the cuttings from the substrate and wash the roots.

    • Record the rooting percentage (percentage of cuttings that formed roots).

    • Count the number of primary roots per cutting.

    • Measure the length of the longest root.

    • Statistically analyze the data to compare the different treatments.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Compound Prepare this compound Stock Solutions/Powders Treatment Apply Treatments to Plant Material Prep_Compound->Treatment Prep_Media Prepare Growth Media or Rooting Substrate Prep_Media->Treatment Prep_Plant Prepare Plant Material (Seeds or Cuttings) Prep_Plant->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Data_Collection Collect Data (Root Number, Length, etc.) Incubation->Data_Collection Stats Perform Statistical Analysis Data_Collection->Stats Results Summarize Results in Tables and Graphs Stats->Results

Caption: General workflow for the plant rooting assay.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. Below are example tables for the two described protocols.

Table 1: Effect of this compound on Arabidopsis thaliana Seedling Root Growth

Concentration (µM)Primary Root Length (cm ± SD)Number of Lateral Roots (± SD)
0 (Control)4.5 ± 0.85.2 ± 1.5
0.014.8 ± 0.77.8 ± 2.1
0.15.2 ± 0.912.5 ± 3.0
14.1 ± 0.615.8 ± 3.5
102.5 ± 0.49.3 ± 2.8
1001.2 ± 0.33.1 ± 1.2

Table 2: Effect of this compound on Adventitious Rooting of Photinia × fraseri Cuttings

Treatment (ppm)Rooting Percentage (%)Average Number of Roots per Cutting (± SD)Average Root Length (cm ± SD)
0 (Control)58.335.03 ± 1.23.5 ± 0.9
100065.005.50 ± 1.54.1 ± 1.1
300088.336.17 ± 1.85.8 ± 1.4
500093.335.75 ± 1.66.2 ± 1.5
800075.004.50 ± 1.34.8 ± 1.2

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the plant species, experimental conditions, and the specific activity of the compound.[13]

Conclusion

This document provides a comprehensive guide for performing a plant rooting assay with this compound. By following these protocols, researchers can effectively evaluate the auxin-like activity of this compound and gather quantitative data on its potential as a plant growth regulator. The provided diagrams and data table templates offer a framework for visualizing the underlying biological processes and presenting experimental findings in a clear and concise manner.

References

Application Note: High-Throughput Screening for Cytotoxicity of (2-Methylindol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylindol-1-yl)acetic acid is an indole derivative with potential therapeutic applications. The evaluation of the cytotoxic profile of this compound is a critical initial step in the drug discovery and development process.[1] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using established cell-based assays. The described methods will enable researchers to quantify cell viability, assess cell membrane integrity, and investigate the induction of apoptosis.

General Experimental Workflow

A tiered approach is recommended to characterize the cytotoxic profile of this compound. This workflow initiates with a broad screening assay to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.[1]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation start Prepare this compound Stock Solution seed Seed Cells in 96-well Plates start->seed treat Treat Cells with Serial Dilutions of Compound seed->treat mtt Perform MTT Assay for Cell Viability treat->mtt ic50 Determine IC50 Value mtt->ic50 ldh LDH Release Assay for Necrosis ic50->ldh Based on IC50 apoptosis Annexin V/PI Staining for Apoptosis ic50->apoptosis Based on IC50 data Summarize Data in Tables ldh->data analyze Flow Cytometry Analysis apoptosis->analyze analyze->data pathway Propose Signaling Pathway data->pathway conclusion Draw Conclusions on Cytotoxicity Profile pathway->conclusion

Caption: General workflow for cytotoxicity assessment of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, or a cell line relevant to the intended therapeutic target)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][4]

  • 96-well flat-bottom sterile tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1][4] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.[1][4]

  • Incubation: Incubate the plate for desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.[1]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][4] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.[4]

Protocol 2: Membrane Integrity Assessment by Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[5][6][7] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity and necrosis.[6][7][8]

Materials:

  • Cells treated with this compound as described in the MTT assay protocol.

  • LDH assay kit (commercially available kits provide necessary reagents and controls).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Prepare Controls: Set up wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well of the treated 96-well plate and transfer to a new 96-well plate.[8]

  • Assay Reaction: Add 50 µL of the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.[8]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100).

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9][10] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[9]

Materials:

  • Cells treated with this compound at selected concentrations (e.g., around the IC₅₀ value).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Collection: Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation: The results are presented as a quadrant plot, from which the percentage of cells in each state (viable, early apoptotic, late apoptotic, necrotic) can be quantified.[1]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC₅₀ Values)

Cell LineIncubation Time (h)IC₅₀ (µM) ± SD
HeLa24Value
48Value
72Value
MCF-724Value
48Value
72Value
Other24Value
48Value
72Value

Table 2: Dose-Response of this compound on Cell Viability (%)

Concentration (µM)% Viability (24h) ± SD% Viability (48h) ± SD% Viability (72h) ± SD
0 (Vehicle Control)100100100
Conc. 1ValueValueValue
Conc. 2ValueValueValue
Conc. 3ValueValueValue
Conc. 4ValueValueValue

Table 3: Analysis of Cell Death Mechanism

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlValueValueValue
This compound (Low Conc.)ValueValueValue
This compound (High Conc.)ValueValueValue
Positive Control (e.g., Staurosporine)ValueValueValue

Proposed Signaling Pathway for Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway that may be involved in the cytotoxic effects of this compound, leading to apoptosis.

G compound This compound receptor Target Receptor/Protein compound->receptor cell_membrane Cell Membrane stress Cellular Stress (e.g., ROS production) receptor->stress mitochondria Mitochondrial Dysfunction stress->mitochondria bax Bax/Bak Activation mitochondria->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Conclusion

These detailed protocols provide a robust framework for the comprehensive evaluation of the cytotoxic properties of this compound. By employing a combination of cell viability, membrane integrity, and apoptosis assays, researchers can gain valuable insights into the compound's potency and mechanism of action, which are essential for its further development as a potential therapeutic agent.

References

Application Notes and Protocols for Testing Antimicrobial Activity of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives represent a significant class of heterocyclic compounds that are prevalent in nature and have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Notably, many synthetic and naturally occurring indole derivatives have demonstrated potent antimicrobial properties against a broad spectrum of pathogens, including multidrug-resistant strains.[2][3] The development of novel antimicrobial agents is a critical area of research to address the growing threat of antibiotic resistance.[2] These application notes provide detailed protocols for the systematic evaluation of the antimicrobial activity of indole derivatives, ensuring reliable and reproducible results for drug discovery and development programs.

Data Presentation

The quantitative data generated from the antimicrobial assays should be summarized in a clear and structured format to facilitate comparison between different indole derivatives and standard antimicrobial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of Indole Derivatives

Compound IDStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
Indole Derivative 1 16 µg/mL32 µg/mL64 µg/mL>128 µg/mL
Indole Derivative 2 4 µg/mL8 µg/mL16 µg/mL32 µg/mL
Ciprofloxacin 0.5 µg/mL0.015 µg/mL0.25 µg/mLNA
Fluconazole NANANA2 µg/mL

NA: Not Applicable

Table 2: Minimum Bactericidal Concentration (MBC) of Indole Derivatives

Compound IDStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)MBC/MIC Ratio (S. aureus)
Indole Derivative 1 32 µg/mL64 µg/mL>128 µg/mL2
Indole Derivative 2 8 µg/mL16 µg/mL32 µg/mL2
Ciprofloxacin 1 µg/mL0.03 µg/mL0.5 µg/mL2

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[4]

Table 3: Zone of Inhibition (mm) from Disk Diffusion Assay

Compound ID (Disk Content)Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Indole Derivative 1 (30 µg) 15 mm10 mm8 mm
Indole Derivative 2 (30 µg) 22 mm18 mm14 mm
Ciprofloxacin (5 µg) 30 mm35 mm28 mm
DMSO (Solvent Control) 0 mm0 mm0 mm

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a widely used and standardized technique for determining MIC values.[5][6]

Materials:

  • Indole derivatives

  • Dimethyl sulfoxide (DMSO) for dissolving compounds if they are not water-soluble[7]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Sterile 96-well microtiter plates[8]

  • Bacterial and fungal strains (e.g., ATCC cultures)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard[8]

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Indole Derivative Stock Solutions: Dissolve the indole derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).[4]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.[4]

    • Add 200 µL of the indole derivative stock solution to well 1.[4]

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[4]

    • Well 11 will serve as a growth control (no compound) and well 12 as a sterility control (no inoculum).[4]

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline.[4]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4][8]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[4][8]

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[8]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the indole derivative at which there is no visible growth (turbidity).[4]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][9][10] This assay is a valuable follow-up to the MIC test to determine if a compound is bactericidal or bacteriostatic.[9]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from the wells of the microtiter plate that show no visible growth (the MIC well and all wells with higher concentrations).[4]

  • Plating: Spot-plate each aliquot onto a separate, appropriately labeled MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[4]

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the indole derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[4][9]

Kirby-Bauer Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antimicrobial agents.[11][12] It is based on the diffusion of the antimicrobial compound from an impregnated paper disk into an agar medium inoculated with the test organism.[12][13]

Materials:

  • Mueller-Hinton Agar (MHA) plates[12]

  • Sterile paper disks (6 mm in diameter)

  • Indole derivatives and standard antibiotics

  • Sterile cotton swabs[12]

  • Bacterial strains

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to the 0.5 McFarland standard as described in the MIC protocol.[11]

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.[12]

    • Remove excess liquid by pressing the swab against the inside of the tube.[11]

    • Streak the swab evenly across the entire surface of an MHA plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking two more times.[11][12]

  • Application of Disks:

    • Aseptically apply paper disks impregnated with a known concentration of the indole derivative onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.[14]

    • Disks should be placed at least 24 mm apart from each other.[15]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[12] The size of the zone is indicative of the antimicrobial activity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_disk Disk Diffusion Assay Indole_Stock Prepare Indole Derivative Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Indole_Stock->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells Inoculum_Prep->Inoculation Lawn_Culture Create Lawn Culture on MHA Plate Inoculum_Prep->Lawn_Culture Serial_Dilution->Inoculation Incubation_MIC Incubate (16-20h) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto MHA Plates Read_MIC->Subculture From clear wells Incubation_MBC Incubate (18-24h) Subculture->Incubation_MBC Read_MBC Read MBC (≥99.9% killing) Incubation_MBC->Read_MBC Place_Disks Apply Impregnated Disks Lawn_Culture->Place_Disks Incubation_Disk Incubate (16-18h) Place_Disks->Incubation_Disk Measure_Zones Measure Zones of Inhibition Incubation_Disk->Measure_Zones

Caption: Experimental workflow for antimicrobial activity testing.

Signaling_Pathway cluster_cell Bacterial Cell cluster_folate Folate Synthesis Indole Indole Derivative Membrane Cell Membrane Indole->Membrane Disruption DHFR Dihydrofolate Reductase (DHFR) Indole->DHFR Inhibition DNA_Gyrase DNA Gyrase Indole->DNA_Gyrase Inhibition Protein_Syn Protein Synthesis (Ribosome) Indole->Protein_Syn Inhibition Cell_Growth Inhibition of Cell Growth / Cell Death Membrane->Cell_Growth THF Tetrahydrofolic Acid DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep Protein_Syn->Cell_Growth PABA PABA DHF Dihydrofolic Acid PABA->DHF DHPS DHF->THF DHFR Nucleotide_Syn Nucleotide Synthesis THF->Nucleotide_Syn DNA_Rep->Cell_Growth Nucleotide_Syn->DNA_Rep

Caption: Potential mechanisms of antimicrobial action for indole derivatives.

References

Application Notes and Protocols for the Fischer Indole Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry for the synthesis of the indole nucleus.[1][2][3] This versatile reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[4][5][6] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][7] Its applications are extensive, particularly in drug development for treatments related to cancer, inflammation, depression, and migraines.[1] This document provides detailed protocols and application data for the synthesis of substituted indoles using this classical yet indispensable method.

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a series of well-defined steps under acidic conditions. The generally accepted mechanism involves the following key transformations:

  • Hydrazone Formation : An arylhydrazine reacts with an aldehyde or ketone to form the corresponding arylhydrazone.[4] This step is a reversible condensation reaction.

  • Tautomerization : The arylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[2][5]

  • [2][2]-Sigmatropic Rearrangement : Following protonation, the enamine undergoes an irreversible[2][2]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[1][2][6]

  • Aromatization and Cyclization : The resulting di-imine intermediate rearomatizes. Subsequent intramolecular cyclization forms a five-membered ring, creating an aminoacetal (or aminal).[2]

  • Ammonia Elimination : Finally, the elimination of an ammonia molecule under the acidic conditions, followed by a final proton loss, yields the stable, aromatic indole ring.[1][2]

Fischer_Indole_Mechanism Fischer Indole Synthesis Mechanism A Arylhydrazine + Aldehyde/Ketone B Arylhydrazone A->B Condensation (+ H+) C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Protonation E Di-imine Intermediate D->E Rearrangement F Cyclization (Aminal formation) E->F Aromatization & Intramolecular attack G Ammonia (NH3) Elimination F->G -NH3 H Substituted Indole G->H Deprotonation

Caption: Key steps of the Fischer indole synthesis mechanism.

Applications in Pharmaceutical Synthesis

The Fischer indole synthesis is a key step in the manufacturing of numerous blockbuster drugs. Its robustness and tolerance for a wide range of functional groups make it highly valuable in medicinal chemistry.

Synthesis of Sumatriptan

Sumatriptan is a selective 5-HT receptor agonist used for the acute treatment of migraine headaches.[8][9] Its synthesis prominently features the Fischer indole cyclization. The process typically involves reacting 4-hydrazino-N-methylbenzenemethanesulfonamide with 4-dimethylaminobutyraldehyde diethyl acetal.[9][10]

Synthesis of Ondansetron

Ondansetron is a potent antiemetic agent used to prevent nausea and vomiting caused by cancer chemotherapy or radiation therapy.[11][12] The synthesis of its indole core can be achieved by reacting phenylhydrazine with 1,3-cyclohexanedione, followed by further functionalization.[12]

Experimental Protocols

The following protocols provide a general framework and a specific example for conducting the Fischer indole synthesis. Reaction monitoring by Thin Layer Chromatography (TLC) is recommended throughout.[13]

General Experimental Workflow

Experimental_Workflow General Experimental Workflow start Start reactants 1. Combine Arylhydrazine and Carbonyl Compound in Acidic Medium start->reactants reflux 2. Heat Reaction Mixture (Reflux) reactants->reflux monitor 3. Monitor Progress (e.g., TLC) reflux->monitor monitor->reflux Incomplete workup 4. Aqueous Workup (Neutralization & Extraction) monitor->workup Complete dry 5. Dry Organic Layer (e.g., Na2SO4) workup->dry purify 6. Purify Product (Column Chromatography, Recrystallization) dry->purify end End purify->end

Caption: A typical workflow for the Fischer indole synthesis.

Protocol 1: Synthesis of 2,5-Dimethyl-1H-indole

This protocol details the synthesis of a simple substituted indole from p-tolylhydrazine hydrochloride and isopropyl methyl ketone.[13]

Materials:

  • p-Tolylhydrazine hydrochloride

  • Isopropyl methyl ketone (3-methyl-2-butanone)

  • Glacial acetic acid

  • 1 M Sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol).

  • Add glacial acetic acid (2.0 g) to the flask to serve as both the solvent and the acid catalyst.

  • Heat the mixture to reflux with constant stirring for approximately 2.25 hours. Monitor the reaction's completion via TLC.[13]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of 1 M NaOH solution until the pH is approximately 7-8.

  • Dilute the mixture with deionized water (100 mL) and transfer it to a separatory funnel.

  • Extract the aqueous layer with chloroform (3 x 100 mL).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.[13]

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel to afford the pure 2,5-dimethyl-1H-indole.

Protocol 2: Synthesis of Sumatriptan Base (Improved Process)

This protocol is adapted from a process designed for the large-scale synthesis of Sumatriptan.[9][10]

Materials:

  • 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride

  • N,N-Dimethyl-4-aminobutanal diethyl acetal

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Orthophosphoric acid or Polyphosphoric acid (PPA)

  • Chloroform (CHCl₃) or other suitable organic solvent

  • Deionized water

Procedure:

  • Hydrazone Formation (In Situ): In a suitable reaction vessel, charge water, concentrated HCl, and 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride. Stir the mixture at ambient temperature (25-30 °C) for 15 minutes.[9][10]

  • Add N,N-Dimethyl-4-aminobutanal diethyl acetal to the reaction mass and continue stirring at 25-30 °C for 2-4 hours until hydrazone formation is complete (monitored by TLC/HPLC).[9][10]

  • Indolization/Cyclization: The resulting hydrazone can be cyclized directly. In one method, after basifying the mixture with sodium carbonate and extracting with chloroform, orthophosphoric acid is added to the organic layer and stirred for 4 hours at ambient temperature to effect cyclization.[9]

  • Workup and Isolation: Dilute the reaction mass with water. Adjust the pH to be basic (e.g., 9.0-9.5) using a sodium carbonate solution to precipitate the Sumatriptan base.[10]

  • Filter the crude product, wash with water, and dry.

  • The crude Sumatriptan can be further purified by recrystallization from a suitable solvent, such as an alcohol, to yield high-purity material.[10]

Quantitative Data Summary

The choice of acid catalyst, solvent, and temperature significantly impacts the reaction yield and regioselectivity.[7][13] The following table summarizes conditions for select Fischer indole syntheses.

Starting PhenylhydrazineStarting CarbonylAcid CatalystSolventTemperature (°C)Time (h)Yield (%)Ref.
PhenylhydrazineAcetophenoneZnCl₂- (Neat)170-79[1]
4-MethoxyphenylhydrazineLevulinic acidPolyphosphoric acid- (Neat)1000.25~90[12]
p-TolylhydrazineIsopropyl methyl ketoneAcetic AcidAcetic AcidReflux2.25-[13]
4-Hydrazino-N-methylbenzenemethanesulfonamide4-Dimethylaminobutyraldehyde acetalHCl, then H₃PO₄Water, then CHCl₃25-304High[9]
PhenylhydrazineCyclohexanoneAcetic AcidAcetic Acid80-~85[7]

Signaling Pathway Relevance: 5-HT Receptor Agonism

Many indole-based drugs, such as Sumatriptan, function by interacting with specific biological pathways. Sumatriptan is an agonist for serotonin (5-HT) receptors, specifically the 5-HT₁B and 5-HT₁D subtypes. Activation of these G-protein coupled receptors (GPCRs) in cranial blood vessels is believed to cause vasoconstriction, alleviating migraine pain.

Serotonin_Signaling Simplified 5-HT Receptor Signaling sumatriptan Sumatriptan (Agonist) receptor 5-HT1B/1D Receptor (GPCR) sumatriptan->receptor Binds to g_protein Gi/o G-protein Activation receptor->g_protein Activates adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp Decreased cAMP Levels adenylyl_cyclase->camp Leads to effect Physiological Effect (e.g., Vasoconstriction) camp->effect Results in

Caption: Simplified signaling cascade for a 5-HT₁B/₁D agonist.

Troubleshooting

Common issues encountered during the Fischer indole synthesis and potential solutions are outlined below.[13]

ProblemPotential CauseSuggested Solution
Low or No Yield Unstable hydrazone intermediate.Form the hydrazone in situ under milder conditions before adding the strong acid for cyclization.
Incorrect reaction conditions (temperature, acid strength).Optimize the acid catalyst concentration and reaction temperature. Weaker acids or lower temperatures may be required.
Product decomposition in strong acid.Neutralize the reaction mixture promptly during workup once the reaction is complete.
Mixture of Regioisomers Use of an unsymmetrical ketone.The choice of acid can influence the product ratio. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product. Steric hindrance can also be used to direct cyclization.
Reaction Failure Unfavorable electronic properties of substituents.Extremely electron-rich phenylhydrazines or electron-donating groups on the carbonyl can lead to side reactions. Consider alternative indole synthesis methods for challenging substrates.
Oxidative Side Reactions Indole product is sensitive to oxidation.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the formation of colored impurities.

References

Application Notes and Protocols for the Knoevenagel Condensation Synthesis of Indole Derivatives in Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This reaction is particularly significant in the synthesis of indole derivatives, a class of heterocyclic compounds that form the scaffold of numerous pharmaceuticals and biologically active molecules. The use of acetic acid as a solvent and catalyst in these condensations offers a viable, accessible, and often advantageous alternative to other catalytic systems. Acetic acid can act as both a proton source to activate the carbonyl group and a solvent, simplifying the reaction setup. This document provides detailed application notes, experimental protocols, and quantitative data for the Knoevenagel condensation of indole aldehydes with active methylene compounds, with a specific focus on the use of acetic acid.

Reaction Mechanism and the Role of Acetic Acid

The Knoevenagel condensation proceeds through a series of equilibrium steps. Initially, the active methylene compound is deprotonated by a base to form a stabilized carbanion (enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the indole aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.

In the context of using acetic acid, its role can be multifaceted. While typically considered an acidic catalyst, in the absence of a stronger base, it can facilitate the reaction through a protonated intermediate of the carbonyl compound, enhancing its electrophilicity. When used in conjunction with a weak base like piperidine, acetic acid can act as a co-catalyst, protonating the intermediate hydroxyl group to facilitate the final dehydration step. The general mechanism is outlined below:

Knoevenagel_Mechanism Indole_Aldehyde Indole Aldehyde Aldol_Adduct Aldol Adduct Indole_Aldehyde->Aldol_Adduct + Enolate Active_Methylene Active Methylene Compound Enolate Enolate Intermediate Active_Methylene->Enolate Deprotonation Catalyst Acetic Acid (Catalyst/Solvent) Catalyst->Indole_Aldehyde Activation Catalyst->Active_Methylene Catalyst->Aldol_Adduct Protonation Enolate->Aldol_Adduct Product Indole Derivative (α,β-unsaturated) Aldol_Adduct->Product - H₂O (Dehydration)

Caption: Generalized mechanism of the Knoevenagel condensation.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Knoevenagel condensation of various indole derivatives in the presence of acetic acid.

Indole AldehydeActive Methylene CompoundCatalyst/Solvent SystemTemp. (°C)Time (h)Yield (%)Reference
2-(1-Phenylvinyl)benzaldehydeMethyl MalonatePiperidine (0.2 equiv), Acetic Acid (1 equiv) / Benzene801.575[1][2]
2-(1-Phenylvinyl)benzaldehydeMethyl MalonatePiperidine (0.2 equiv), Acetic Acid (1 equiv) / Benzene801756 (Indene)[1][2]
IsatinBarbituric AcidGlacial Acetic Acid / Acetic AnhydrideReflux--[2]
o,p-Nitrophenylhydrazine2-MethylcyclohexanoneAcetic AcidReflux--[3]
p-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneGlacial Acetic AcidRoom Temp-High[3]

Experimental Protocols

Protocol 1: Synthesis of 2,3,3,5-Tetramethylindolenine from p-Tolylhydrazine hydrochloride and Isopropyl methyl ketone in Glacial Acetic Acid[3]

This protocol details a step from a Fischer indole synthesis which is analogous to the reaction conditions that can be employed for Knoevenagel condensations.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Isopropyl methyl ketone

  • Glacial acetic acid

  • Sodium hydroxide (1 M solution)

  • Chloroform

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) in glacial acetic acid (2 g, 0.03 mol), add isopropyl methyl ketone (0.14 g, 1.62 mmol).

  • Stir the reaction mixture at room temperature until Thin Layer Chromatography (TLC) indicates the completion of the reaction.

  • Neutralize the reaction mixture with a 1 M solution of sodium hydroxide.

  • Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by evaporation under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure product.

Protocol 2: General Procedure for Knoevenagel Condensation of Indole-3-carboxaldehyde with Malononitrile using a Basic Catalyst (for comparison)[4]

This protocol provides a general method for the Knoevenagel condensation using a basic catalyst, which can be adapted and tested with acetic acid as a solvent or co-catalyst.

Materials:

  • Indole-3-carboxaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalytic amount)

  • Ice-cold water

Procedure:

  • Dissolve indole-3-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Stir the mixture at room temperature. The product may start to precipitate.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Collect the precipitated product by filtration.

  • Wash the solid with ice-cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, the product can be recrystallized from ethanol.

Experimental Workflow and Signaling Pathways

The synthesis of indole derivatives via Knoevenagel condensation is a critical step in the development of new therapeutic agents. These derivatives often target specific signaling pathways implicated in various diseases. The following diagram illustrates a typical experimental workflow for the synthesis and subsequent biological evaluation of these compounds.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactants Indole Aldehyde + Active Methylene Compound Reaction Knoevenagel Condensation (Acetic Acid System) Reactants->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening In vitro Screening (e.g., Kinase Assays) Characterization->Screening Synthesized Indole Derivative Cell_based Cell-based Assays (e.g., Cytotoxicity, Apoptosis) Screening->Cell_based Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Cell_based->Pathway_Analysis In_vivo In vivo Studies (Animal Models) Pathway_Analysis->In_vivo

Caption: Experimental workflow from synthesis to biological evaluation.

Many synthesized indole derivatives are designed as inhibitors of specific signaling pathways, such as those involving protein kinases, which are often dysregulated in cancer.

Signaling_Pathway Indole_Derivative Indole Derivative (Synthesized) Kinase Protein Kinase (e.g., CDK, VEGFR) Indole_Derivative->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Angiogenesis) Phosphorylated_Substrate->Cellular_Response

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

The Knoevenagel condensation remains a powerful tool for the synthesis of diverse indole derivatives. The use of acetic acid, either as a solvent or a co-catalyst, presents a practical and efficient option for these reactions. The protocols and data presented herein provide a solid foundation for researchers to explore this methodology further in their pursuit of novel therapeutic agents and other valuable chemical entities. The adaptability of the Knoevenagel condensation allows for the creation of large libraries of indole-based compounds for screening and development in various fields, from materials science to drug discovery.

References

Preparing Stock Solutions of (2-Methylindol-1-yl)acetic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation of stock solutions of (2-Methylindol-1-yl)acetic acid (CAS No. 131488-64-7). Adherence to these procedures is crucial for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.

Compound Information

PropertyData
Compound Name This compound
CAS Number 131488-64-7
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Solid (form may vary)

Safety and Handling Precautions

Before handling this compound, it is imperative to review the Safety Data Sheet (SDS) for the specific product. The following are general safety precautions based on data for closely related indole acetic acid derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[1]

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the compound. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store the solid compound and its solutions in a cool, dry, and well-ventilated place, protected from light.[1] Indole derivatives can be light-sensitive.

Solubility

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for dissolving a wide range of organic compounds for in vitro and in vivo studies.[4][5] It is often the solvent of choice for creating highly concentrated stock solutions.

  • Ethanol: Ethanol is another suitable polar solvent for dissolving indole acetic acid derivatives.[2]

  • Methanol: Methanol can also be used as a solvent.

It is crucial to experimentally determine the solubility of this compound in the chosen solvent to prepare a stock solution of the desired concentration.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent purity

  • Analytical balance

  • Spatula

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Vortex mixer

  • Personal Protective Equipment (PPE)

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 189.21 g/mol x 1000 mg/g = 1.8921 mg

  • Weigh the compound:

    • Tare a sterile microcentrifuge tube or amber glass vial on an analytical balance.

    • Carefully weigh out 1.8921 mg of this compound using a clean spatula and transfer it to the tared container.

  • Add the solvent:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the container with the weighed compound.

  • Dissolve the compound:

    • Securely cap the tube or vial.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution, but be cautious as heat can degrade the compound. Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping the container in aluminum foil.

Workflow for Stock Solution Preparation

G Workflow for Preparing this compound Stock Solution A Calculate Mass of Compound B Weigh Compound on Analytical Balance A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Aliquot and Store at -20°C or -80°C D->E

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.

Dilution of Stock Solutions

For most cell-based experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[4][6]

Example Dilution:

To prepare a 100 µM working solution from a 10 mM stock:

  • Perform a 1:100 dilution.

  • Add 10 µL of the 10 mM stock solution to 990 µL of the desired aqueous buffer or cell culture medium.

  • Mix thoroughly by gentle pipetting or vortexing.

Stability of Stock Solutions

The stability of this compound in solution has not been extensively studied. However, indole-3-acetic acid and its derivatives can be susceptible to degradation, particularly when exposed to light and non-optimal pH conditions. A study on Indole-3-acetic acid produced by Micrococcus luteus showed that the crude extract was stable to light and heat, and could be stored in the dark at 4°C for up to 2 months.[7]

Recommendations for Maintaining Stability:

  • Storage: Store stock solutions at low temperatures (-20°C or -80°C).

  • Light Protection: Protect solutions from light at all times by using amber vials or by wrapping containers in foil.

  • Aliquotting: Prepare single-use aliquots to minimize freeze-thaw cycles.

  • Fresh Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.

  • pH: Be mindful of the pH of the final working solution, as extreme pH values may promote degradation.

By following these detailed application notes and protocols, researchers can confidently prepare stock solutions of this compound, ensuring the integrity and reliability of their experimental results.

References

Measuring the Antioxidant Potential of Indole Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for assessing the antioxidant properties of indole compounds. It includes summaries of quantitative data, experimental methodologies, and visual diagrams of relevant pathways and workflows.

Indole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent antioxidant effects. The indole nucleus can donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions.[1][2] Accurate and reproducible measurement of the antioxidant capacity of novel indole compounds is crucial for the development of new therapeutic agents.[3] This guide outlines the most common in vitro assays for this purpose: DPPH, ABTS, FRAP, ORAC, and the Cellular Antioxidant Assay (CAA).

In Vitro Antioxidant Capacity Assays

Several methods are employed to evaluate the antioxidant activity of compounds in vitro. These assays are based on different chemical principles, including hydrogen atom transfer (HAT) and single electron transfer (SET).[4]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method to screen the radical scavenging activity of compounds.[5] The stable free radical DPPH has a deep violet color in solution, which turns to a pale yellow upon reduction by an antioxidant.[5]

Principle: The antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging potential of the antioxidant.[5]

Experimental Protocol: DPPH Assay[3][6][7]

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test indole compound

  • Positive control (e.g., Ascorbic acid, Trolox)

  • UV-Vis Spectrophotometer or microplate reader

  • 96-well microplate (for microplate reader) or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the indole compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture:

    • In a 96-well plate, add 20 µL of the sample or standard solution to each well.

    • Add 200 µL of the freshly prepared DPPH working solution to each well.

    • For the blank, use 20 µL of the solvent instead of the sample solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the DPPH solution without the sample.

  • Abs_sample is the absorbance of the DPPH solution with the sample.

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the indole compound.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method applicable to both hydrophilic and lipophilic antioxidants.[7]

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[7]

Experimental Protocol: ABTS Assay[8][9][10]

Reagents and Equipment:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test indole compound

  • Positive control (e.g., Trolox, Ascorbic acid)

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture:

    • Add 200 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 5 µL of the sample or standard solution.

  • Incubation: Incubate the mixture at room temperature for 5-6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

Data Analysis: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.[7]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8][9]

Principle: At a low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) by an antioxidant results in the formation of an intense blue-colored complex. The absorbance of this complex is measured at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[9][10]

Experimental Protocol: FRAP Assay[11][14][15]

Reagents and Equipment:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test indole compound

  • Standard (e.g., FeSO₄·7H₂O)

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Reaction Mixture:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample, standard, or blank (solvent).

  • Incubation: Incubate the plate at 37°C for 4-10 minutes.

  • Measurement: Measure the absorbance at 593 nm.

Data Analysis: A standard curve is prepared using a known concentration of Fe²⁺. The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is expressed as µM Fe²⁺ equivalents.[11]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[1][12][13]

Principle: The assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe, typically fluorescein, by an antioxidant. Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant scavenges the peroxyl radicals, thus preventing the decay of the fluorescein fluorescence. The area under the fluorescence decay curve (AUC) is used to quantify the antioxidant capacity.[1][13]

Experimental Protocol: ORAC Assay[1][19][20]

Reagents and Equipment:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Test indole compound

  • Positive control (e.g., Trolox)

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.

  • Reaction Mixture:

    • In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample, standard, or blank (phosphate buffer).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin measuring the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are taken every 1-2 minutes for 60-90 minutes.

Data Analysis: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to a Trolox standard curve. The results are expressed as Trolox Equivalents (TE).[14]

Cellular Antioxidant Assay (CAA)

The CAA measures the antioxidant activity of compounds within a cellular environment, providing more biologically relevant data.[15][16][17]

Principle: The assay utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidant compounds that can penetrate the cell membrane will scavenge the intracellular ROS, thereby inhibiting the formation of DCF.[15][16][18]

Experimental Protocol: Cellular Antioxidant Assay (CAA)[21][22]

Reagents and Equipment:

  • Cell line (e.g., HepG2, HeLa)

  • Cell culture medium

  • DCFH-DA solution

  • AAPH or another ROS generator

  • Test indole compound

  • Positive control (e.g., Quercetin)

  • Fluorescence microplate reader

  • 96-well black cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate and culture until they reach 90-100% confluency.

  • Cell Treatment:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with the test compound and DCFH-DA solution for a specified time (e.g., 1 hour) at 37°C.

  • Induction of Oxidative Stress: Wash the cells again and then add the ROS generator (e.g., AAPH) to induce oxidative stress.

  • Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

Data Analysis: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents (QE).[17]

Data Presentation

The antioxidant activities of various indole derivatives from the literature, as determined by the assays described above, are summarized in the tables below.

Table 1: DPPH Radical Scavenging Activity of Indole Derivatives
CompoundIC50 (µM)Reference
Melatonin125[19]
5-Hydroxy-L-tryptophan3.196[19]
L-Tryptophan9510[19]
5-Fluoro-2-oxindole derivative~70% inhibition at 500 µg/ml[3]
5-Methyl-2-oxindole derivative~62% inhibition at 500 µg/ml[3]
Methoxy-substituted indole curcumin90.50% reduction[20]
Table 2: ABTS Radical Scavenging Activity of Indole Derivatives
CompoundIC50 (µM)TEAC (Trolox Equivalents)Reference
Melatonin4-[19]
5-Hydroxy-L-tryptophan8.69-[19]
L-Tryptophan891-[19]
Indole hydrazone 16--[21]
Indole hydrazone 17--[21]
Thiophene-based indole derivative 738.725 (for LnCap cells)-[22]
Table 3: FRAP (Ferric Reducing Antioxidant Power) of Indole Derivatives
CompoundFRAP Value (µmol TE/g)Reference
Indole hydrazone 5High activity[21]
Indole hydrazone 6High activity[21]
Indole hydrazone 16High activity[21]
Table 4: ORAC (Oxygen Radical Absorbance Capacity) of Indole Derivatives
CompoundORAC Value (µmol TE/µmol)Reference
Indole hydrazones 4-17Varied activity[21]

Visualizations

The following diagrams illustrate the general mechanisms and workflows associated with measuring the antioxidant properties of indole compounds.

Antioxidant_Mechanism cluster_mechanism Antioxidant Action of Indole Compounds ROS Reactive Oxygen Species (ROS) (e.g., R•) Neutralized_ROS Neutralized Species (RH) ROS->Neutralized_ROS Accepts H• Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Causes Indole Indole Compound (In-H) Stable_Radical Stable Indole Radical (In•) Indole->Stable_Radical Donates H•

A generalized mechanism of radical scavenging by an indole compound.

DPPH_Workflow cluster_workflow DPPH Assay Workflow A Prepare DPPH Solution (0.1 mM) C Mix DPPH and Indole Compound A->C B Prepare Indole Compound Dilutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

A simplified workflow for the DPPH antioxidant assay.

CAA_Workflow cluster_workflow Cellular Antioxidant Assay (CAA) Workflow A Seed and Culture Cells B Treat Cells with Indole Compound and DCFH-DA A->B C Induce Oxidative Stress (e.g., AAPH) B->C D Measure Fluorescence Over Time C->D E Calculate Antioxidant Activity D->E

A schematic workflow for the Cellular Antioxidant Assay.

References

Application Notes and Protocols for Studying Protein Binding of (2-Methylindol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and robust methodologies for characterizing the interaction of the small molecule, (2-Methylindol-1-yl)acetic acid, with its protein targets. The following sections detail both computational and experimental approaches to elucidate binding affinity, kinetics, and thermodynamics, as well as to identify potential protein partners.

Introduction to this compound-Protein Interactions

This compound is a small molecule with potential pharmacological relevance. Understanding its interactions with proteins is a critical step in drug discovery and development, providing insights into its mechanism of action, potential off-target effects, and pharmacokinetic properties. The methods described herein are designed to offer a multi-faceted approach to studying these interactions, from initial screening to detailed biophysical characterization.

Computational Methods for Preliminary Assessment

Computational approaches are invaluable for predicting potential protein targets and binding modes of this compound, offering a time and cost-effective initial screening phase.[1][2]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This technique can be used to screen large libraries of proteins to identify potential binders of this compound and to generate hypotheses about its binding mode.

Protocol: Molecular Docking of this compound

  • Preparation of this compound Structure:

    • Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate a 3D model using software like ChemDraw or Avogadro.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Preparation of Target Protein Structure:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Docking Simulation:

    • Define the binding site on the target protein. This can be based on known active sites or predicted using pocket-finding algorithms.

    • Utilize docking software such as AutoDock, Glide, or GOLD to perform the docking calculations.

    • The software will generate multiple binding poses of the ligand in the protein's active site and rank them based on a scoring function.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.

    • The docking score provides an estimation of the binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of conformational changes upon binding.

Protocol: Molecular Dynamics Simulation of a this compound-Protein Complex

  • System Setup:

    • Start with the best-ranked docked pose of the this compound-protein complex from molecular docking.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Simulation:

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure.

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to observe the stability of the binding.

  • Analysis:

    • Analyze the trajectory to assess the root-mean-square deviation (RMSD) of the ligand and protein to determine the stability of the complex.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of binding affinity.

    • Visualize the trajectory to observe conformational changes and key interactions over time.

Experimental Methods for Binding Characterization

A variety of biophysical techniques can be employed to experimentally validate and quantify the interaction between this compound and its target proteins.[3][4][5][6]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[4][5]

Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Chip Preparation:

    • Immobilize the purified target protein onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the different concentrations of the small molecule over the immobilized protein surface.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • After each injection, allow for a dissociation phase where the running buffer flows over the chip.

    • Regenerate the sensor surface if necessary between injections.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[5][7]

Protocol: Isothermal Titration Calorimetry (ITC) Measurement

  • Sample Preparation:

    • Prepare a solution of the purified target protein in the sample cell and a solution of this compound in the injection syringe, both in the same buffer to minimize heat of dilution effects.

  • Titration:

    • Perform a series of small, sequential injections of the small molecule solution into the protein solution while monitoring the heat released or absorbed.

    • A reference cell contains buffer and is subjected to the same injections to account for heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks from each injection to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a high-throughput method to assess ligand binding by measuring the change in the thermal stability of a protein upon ligand binding.[5]

Protocol: Differential Scanning Fluorimetry (DSF) Assay

  • Reaction Setup:

    • In a 96-well or 384-well PCR plate, mix the purified target protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Add this compound at various concentrations to different wells. Include a no-ligand control.

  • Thermal Denaturation:

    • Use a real-time PCR instrument to gradually increase the temperature of the plate.

    • Monitor the fluorescence intensity as the protein unfolds, exposing its hydrophobic core to the dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The midpoint of the transition is the melting temperature (Tm).

    • A significant increase in Tm in the presence of this compound indicates binding and stabilization of the protein.

In Vitro Assays for Target Identification and Validation

These methods are useful for identifying unknown protein binders from a complex biological mixture or for confirming direct interactions.

Affinity Chromatography / Pull-Down Assay

This technique is used to isolate potential binding partners of this compound from a cell lysate or other complex protein mixture.[8][9][10][11]

Protocol: Affinity Chromatography using Immobilized this compound

  • Ligand Immobilization:

    • Chemically couple this compound to a solid support (e.g., agarose beads) through a suitable linker. A control resin without the immobilized ligand should also be prepared.

  • Protein Incubation:

    • Incubate the immobilized ligand and control resins with a cell lysate or protein mixture.

  • Washing and Elution:

    • Wash the resins extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand, changing buffer conditions (e.g., pH, salt concentration), or by denaturing the proteins.

  • Protein Identification:

    • Identify the eluted proteins using techniques like SDS-PAGE followed by mass spectrometry.

Data Presentation

The quantitative data obtained from the experimental methods should be summarized for clear comparison.

Table 1: Summary of Binding Parameters for this compound with Target Protein X

MethodParameterValueUnits
Surface Plasmon Resonance (SPR) ka (Association Rate)1.2 x 10⁵M⁻¹s⁻¹
kd (Dissociation Rate)5.0 x 10⁻³s⁻¹
KD (Dissociation Constant)41.7nM
Isothermal Titration Calorimetry (ITC) KD (Dissociation Constant)55.2nM
n (Stoichiometry)0.98
ΔH (Enthalpy Change)-8.5kcal/mol
TΔS (Entropy Change)2.1kcal/mol
Differential Scanning Fluorimetry (DSF) ΔTm (Melting Temperature Shift)+5.3°C

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental procedures.

experimental_workflow cluster_computational Computational Screening cluster_experimental Experimental Validation cluster_target_id Target Identification mol_dock Molecular Docking md_sim MD Simulation mol_dock->md_sim Top Poses spr Surface Plasmon Resonance mol_dock->spr Hypothesized Binders itc Isothermal Titration Calorimetry md_sim->itc Validated Complex spr->itc Confirm Affinity dsf Differential Scanning Fluorimetry itc->dsf Thermodynamic Profile pull_down Affinity Chromatography pull_down->spr Identified Targets mass_spec Mass Spectrometry pull_down->mass_spec Eluted Proteins

Caption: Workflow for studying protein binding of this compound.

signaling_pathway cluster_inhibition Potential Inhibition ligand This compound receptor Target Protein (e.g., Receptor Tyrosine Kinase) ligand->receptor Binds ligand->receptor Inhibits Binding of Natural Ligand dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Protein (e.g., Grb2) dimerization->adaptor Recruits sos GEF (e.g., Sos) adaptor->sos ras Ras sos->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Phosphorylates response Cellular Response (e.g., Proliferation, Differentiation) transcription->response

Caption: Hypothetical signaling pathway involving a target protein of this compound.

References

Troubleshooting & Optimization

Technical Support Center: (2-Methylindol-1-yl)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of (2-Methylindol-1-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-alkylation of 2-methylindole. This typically involves deprotonating 2-methylindole with a suitable base, followed by reaction with a haloacetate ester, such as ethyl bromoacetate. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Q2: What are the primary causes of low yield in this synthesis?

A2: Low yields are often attributed to several factors:

  • Competing C3-Alkylation: A significant side reaction is the alkylation at the C3 position of the indole ring, which is highly nucleophilic.[1]

  • Incomplete Deprotonation: Insufficient or inactive base can lead to incomplete deprotonation of the indole nitrogen, resulting in a poor reaction rate.[1]

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, base, temperature, or reaction time can favor side reactions or lead to an incomplete reaction.[2]

  • Moisture: For reactions using strong bases like sodium hydride (NaH), the presence of water will quench the base and inhibit the reaction.[1]

  • Purification Losses: The product can be lost during the workup and purification steps, such as extraction, precipitation, and crystallization.[2]

Q3: Why is C3-alkylation a major side reaction?

A3: The C3 position of the indole ring is electron-rich and highly nucleophilic, making it competitive with the nitrogen atom for reaction with electrophiles like ethyl bromoacetate.[1][3] The regioselectivity (N- vs. C-alkylation) is a common challenge in indole chemistry.[4]

Q4: How can I minimize the C3-alkylation side product?

A4: To favor N-alkylation, it is crucial to generate the indole anion effectively. Using a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like DMF or THF generally promotes N-alkylation.[1] This is because the strong base fully deprotonates the nitrogen, making it the more reactive nucleophilic site. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]

Troubleshooting Guide

Problem 1: Low or no product formation with significant unreacted 2-methylindole.

Possible CauseSuggested Solution
Inactive or Insufficient Base Use fresh, high-purity sodium hydride (NaH). Ensure the NaH dispersion is properly washed with a dry, non-polar solvent (e.g., hexane) to remove mineral oil if necessary. Use at least a stoichiometric equivalent (1.0-1.2 eq.) of the base.
Presence of Moisture Use anhydrous solvents and glassware. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[1]
Low Reaction Temperature or Insufficient Time While adding reagents, especially NaH, the temperature is often kept low (0 °C) for safety. However, the alkylation step may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure it has gone to completion.[2]

Problem 2: The reaction produces a complex mixture of products.

Possible CauseSuggested Solution
Significant C3-Alkylation This is the most likely cause. The choice of base and solvent is critical. Switch to a stronger base like NaH in an anhydrous polar aprotic solvent (DMF or THF) to maximize the formation of the N-anion, which favors N-alkylation.[1] Weaker bases like K₂CO₃ can sometimes result in a mixture of N- and C-alkylated products.[4]
Over-Alkylation (Dialkylation) While less common for this specific synthesis, using a large excess of the alkylating agent could potentially lead to further reactions. Use a controlled stoichiometry, typically 1.0 to 1.2 equivalents of the haloacetate ester.
Degradation of Starting Materials or Product Ensure the purity of your starting materials. Ethyl bromoacetate can degrade over time. Store it properly. The final product can be sensitive to prolonged exposure to strong acids, light, or high heat.[5]

Problem 3: Product is formed, but the isolated yield after workup is low.

Possible CauseSuggested Solution
Incomplete Hydrolysis of the Ester During the saponification step, ensure a sufficient excess of base (e.g., NaOH or KOH) is used. The reaction may require heating (reflux) for several hours to go to completion. Monitor the disappearance of the ester spot by TLC.[6]
Product Loss During Acidification/Precipitation When acidifying the reaction mixture to precipitate the carboxylic acid, add the acid slowly and cool the mixture in an ice bath to maximize precipitation. Check the pH to ensure you have reached the isoelectric point (typically pH 3-4) for maximum insolubility.[7]
Incomplete Extraction After acidification, the product is often extracted into an organic solvent. Use a suitable solvent (e.g., ethyl acetate) and perform multiple extractions (e.g., 3 times) to ensure complete transfer of the product from the aqueous phase.[7]
Loss During Purification If recrystallizing, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery. If using column chromatography, ensure the chosen solvent system provides good separation without causing product degradation on the silica gel.[5]

Data Presentation

The selection of base and solvent significantly impacts the regioselectivity and overall yield of the alkylation step.

Table 1: Influence of Reaction Conditions on Indole Alkylation

ParameterConditionExpected Outcome on N-AlkylationRationale
Base Strength Strong (e.g., NaH)FavoredComplete deprotonation of the indole nitrogen makes it the most potent nucleophile.[1]
Weak (e.g., K₂CO₃)Less FavoredIncomplete deprotonation can lead to a mixture of N- and C-alkylation products.[4]
Solvent Type Polar Aprotic (e.g., DMF, THF)FavoredThese solvents effectively solvate the cation of the base (e.g., Na⁺) without solvating the indole anion, increasing its nucleophilicity.[1]
Protic (e.g., Ethanol)Not RecommendedProtic solvents can be deprotonated by strong bases and can solvate the indole anion, reducing its reactivity.
Counter-ion K⁺, Cs⁺ vs. Na⁺Can increase rateLarger, "softer" cations like K⁺ and especially Cs⁺ can lead to a more "naked" and reactive indole anion, potentially increasing the reaction rate.[4]
Atmosphere Inert (N₂, Ar)Higher YieldCrucial when using strong, moisture-sensitive bases like NaH to prevent quenching of the reagent.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl (2-Methylindol-1-yl)acetate

This protocol is a representative procedure employing a strong base to favor N-alkylation.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add anhydrous DMF (dimethylformamide).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solvent.

  • Indole Addition: Slowly add a solution of 2-methylindole (1.0 equivalent) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes, during which time hydrogen gas will evolve and the solution should become clear or homogeneous.

  • Alkylation: Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC until the 2-methylindole starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Hydrolysis to this compound

  • Setup: Dissolve the crude ethyl (2-Methylindol-1-yl)acetate from the previous step in a mixture of ethanol and water (e.g., a 1:1 v/v mixture).

  • Saponification: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 3-5 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting ester.[6]

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of cold, dilute hydrochloric acid (e.g., 1N HCl). A solid precipitate of the desired acid should form.[7]

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Mandatory Visualizations

G Diagram 1: General Synthesis Workflow cluster_alkylation Step 1: N-Alkylation cluster_hydrolysis Step 2: Hydrolysis A 2-Methylindole + NaH in DMF B Add Ethyl Bromoacetate A->B C Reaction at RT B->C D Aqueous Workup & Extraction C->D E Crude Ethyl Ester D->E F Crude Ester + NaOH/EtOH E->F Proceed to Hydrolysis G Reflux F->G H Acidification (HCl) G->H I Filtration & Drying H->I J Pure this compound I->J

Caption: A typical experimental workflow for the two-step synthesis.

G Diagram 2: Troubleshooting Low Yield Start Low Yield Observed Check_SM TLC shows mostly unreacted starting material? Start->Check_SM Check_Mix TLC shows complex mixture of products? Start->Check_Mix Check_Workup Reaction looks clean, but isolated yield is low? Start->Check_Workup Sol_SM Issue: Incomplete Reaction - Check base activity - Ensure anhydrous conditions - Increase reaction time/temp Check_SM->Sol_SM Yes Sol_Mix Issue: Side Reactions - Likely C3-alkylation - Use stronger base (NaH) - Use polar aprotic solvent (DMF) Check_Mix->Sol_Mix Yes Sol_Workup Issue: Purification Loss - Optimize acidification pH - Ensure complete hydrolysis - Improve extraction technique Check_Workup->Sol_Workup Yes

Caption: A decision tree to diagnose the cause of low reaction yield.

G Diagram 3: Competing N- vs. C3-Alkylation Pathways Indole 2-Methylindole Base + Base (-H⁺) Indole->Base Anion 2-Methylindolide Anion (Resonance Structures) Base->Anion Alkyl_Agent + Ethyl Bromoacetate (R-X) Anion->Alkyl_Agent Product_N Desired Product: N-Alkylation Alkyl_Agent->Product_N Attack at N-1 (Favored by strong base) Product_C Side Product: C3-Alkylation Alkyl_Agent->Product_C Attack at C-3 (Competitive Pathway)

Caption: The desired N-alkylation pathway versus the C3-alkylation side reaction.

References

Side product formation in Fischer indole synthesis and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding side product formation and strategies for its avoidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Fischer indole synthesis?

A1: The most frequently encountered side products in the Fischer indole synthesis include:

  • Aldol Condensation Products: These arise from the self-condensation of enolizable aldehydes or ketones under acidic conditions.[1][2]

  • Friedel-Crafts Type Products: Unwanted alkylation or acylation of the aromatic rings can occur, particularly under strong acid catalysis.[3][4]

  • Products from N-N Bond Cleavage: Heterolytic cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate can compete with the desired[5][5]-sigmatropic rearrangement. This is especially problematic for substrates with electron-donating groups, which can stabilize the resulting carbocation intermediates, leading to the formation of anilines and other fragmentation products.[2][6][7][8]

  • Regioisomers: The use of unsymmetrical ketones can lead to the formation of two different indole regioisomers.[2][9]

  • Polymerization/Decomposition Products: Harsh reaction conditions, such as high temperatures and strong acids, can lead to the degradation and polymerization of starting materials and the indole product.[2]

Q2: My reaction is producing a significant amount of aldol condensation byproduct. How can I prevent this?

A2: To minimize aldol condensation, consider the following strategies:

  • Use a One-Pot Procedure: Forming the hydrazone in situ without isolating it can reduce the exposure of the carbonyl compound to acidic conditions that favor aldol reactions.[3][9]

  • Optimize Reaction Conditions: Carefully controlling the reaction temperature and time can help favor the indolization reaction over the aldol condensation.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[5]

  • Choice of Carbonyl Compound: If possible, using a non-enolizable carbonyl compound will eliminate the possibility of aldol condensation.[1]

Q3: I am observing byproducts resulting from N-N bond cleavage. What causes this and how can it be avoided?

A3: Cleavage of the N-N bond is a significant side reaction, particularly when the carbonyl substrate has electron-donating substituents that can stabilize the resulting iminylcarbocation intermediate.[6][7][8] This pathway competes directly with the desired[5][5]-sigmatropic rearrangement. To mitigate this:

  • Select a Milder Acid Catalyst: Lewis acids (e.g., ZnCl₂, BF₃) are often milder than strong Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and can be more effective for sensitive substrates.[6]

  • Control the Temperature: Running the reaction at a lower temperature for a longer duration may favor the desired rearrangement over the cleavage pathway.[6]

  • Substrate Modification: If possible, modifying the substituents on the carbonyl compound to be less electron-donating can disfavor the N-N bond cleavage.

Q4: My synthesis with an unsymmetrical ketone is yielding a mixture of regioisomers. How can I improve the regioselectivity?

A4: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is influenced by both steric and electronic factors, as well as the reaction conditions.[1]

  • Acid Catalyst Choice: The strength of the acid catalyst can significantly impact the product ratio. Weaker acids may favor the kinetic product, formed from the more substituted enamine, while stronger acids can lead to the thermodynamic product.[1] It is advisable to screen different acid catalysts to find the optimal conditions for your specific substrate.

  • Steric Hindrance: Bulky substituents on either the phenylhydrazine or the ketone can direct the cyclization to the less sterically hindered position.[1]

Q5: The synthesis of unsubstituted indole using acetaldehyde is failing. What is the recommended approach?

A5: The direct Fischer indole synthesis using acetaldehyde to produce unsubstituted indole often fails under standard conditions.[3][4] A common and effective alternative is to use pyruvic acid as the carbonyl partner to form indole-2-carboxylic acid. This intermediate can then be decarboxylated by heating to yield the parent indole.[3][4]

Troubleshooting Guides

Problem: Low Yield and Multiple Spots on TLC
Potential Cause Suggested Solution
Impure Starting Materials Use freshly distilled or recrystallized arylhydrazine and carbonyl compounds. Impurities can lead to side reactions.[5]
Inappropriate Acid Catalyst The choice of acid is critical. Screen both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃). For sensitive substrates, a milder Lewis acid may be preferable.[5][6] Polyphosphoric acid (PPA) is often a very effective catalyst.
Suboptimal Temperature/Time The reaction often requires elevated temperatures, but excessive heat or prolonged reaction times can cause decomposition.[5] Monitor the reaction progress by TLC to determine the optimal conditions. Consider using microwave-assisted synthesis to improve yields and significantly reduce reaction times.[5][10]
Oxidative Side Reactions For substrates sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][6]
Aldol Condensation Minimize the time the carbonyl compound is exposed to acid before hydrazone formation. A one-pot procedure is often beneficial.[3][9]
N-N Bond Cleavage This is prevalent with electron-donating groups on the carbonyl component.[6][7] Use a milder acid catalyst and lower the reaction temperature.

Data Presentation

Table 1: Effect of Acid Catalyst on Regioselectivity in the Fischer Indole Synthesis with Unsymmetrical Ketones.

KetoneAcid CatalystProduct Ratio (2-substituted vs. 3-substituted)Reference
Methyl Ethyl Ketone90% (w/w) H₃PO₄0% 2-substituted indole[11]
Methyl Ethyl Ketone~83% (w/w) P₂O₅ in H₂OMajor product is the 2-substituted indole[11]
Methyl Ethyl Ketone30% (w/w) H₂SO₄0% 2-substituted indole[11]
Methyl Ethyl Ketone70% (w/w) H₂SO₄Major product is the 2-substituted indole[11]

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Fischer Indole Synthesis.

ReactantsMethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Phenylhydrazine + PropiophenoneConventionalAcetic AcidReflux8 hours75[12]
Phenylhydrazine + PropiophenoneMicrowaveEaton's Reagent17010 min92[12]
Phenylhydrazine + CyclohexanoneMicrowaveZnCl₂-3 min76[13]
Phenylhydrazine + CyclohexanoneMicrowavep-TSA-3 min91[13]

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Fischer Indole Synthesis

This protocol is adapted for the synthesis of 2-phenylindole and demonstrates the efficiency of microwave irradiation.[10][12]

Materials:

  • Phenylhydrazine hydrochloride

  • Acetophenone

  • Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid)

  • Microwave vial with a magnetic stir bar

  • Microwave reactor

  • Ethyl acetate, saturated aqueous sodium bicarbonate, anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a microwave vial, combine phenylhydrazine hydrochloride (1 equivalent) and acetophenone (1.05 equivalents).

  • Carefully add Eaton's Reagent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 170°C for 10 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction by carefully pouring the mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Unsubstituted Indole via Decarboxylation of Indole-2-carboxylic Acid

This two-step procedure is an effective method for preparing the parent indole, avoiding the issues with acetaldehyde.[3][14][15]

Step 1: Fischer Indole Synthesis of Indole-2-carboxylic Acid

  • React phenylhydrazine with pyruvic acid in the presence of an acid catalyst (e.g., zinc chloride) to form the phenylhydrazone.

  • Heat the phenylhydrazone in the presence of the acid catalyst to induce cyclization and formation of indole-2-carboxylic acid.

Step 2: Decarboxylation of Indole-2-carboxylic Acid

  • Heat the crude indole-2-carboxylic acid above its melting point (around 230°C) until gas evolution ceases.[14]

  • The resulting product is indole. Further purification can be achieved by recrystallization or chromatography.

Visualizations

Troubleshooting_Workflow Start Low Yield or Multiple Products Purity Check Starting Material Purity Start->Purity Purity->Start Impure Catalyst Optimize Acid Catalyst Purity->Catalyst Pure Conditions Adjust Temperature and Time Catalyst->Conditions Atmosphere Use Inert Atmosphere Conditions->Atmosphere Success Improved Yield/ Purity Atmosphere->Success

References

Technical Support Center: Optimizing N-Alkylation of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-alkylation of indoles. Below you will find troubleshooting guides and frequently asked questions to help optimize your reaction conditions and achieve desired product outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of indoles and provides potential solutions in a question-and-answer format.

Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole. How can I improve N-selectivity?

A1: The competition between N- and C3-alkylation is a frequent challenge, as the C3 position of the indole ring is often more nucleophilic than the nitrogen atom.[1] Several strategies can be employed to favor N-alkylation:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation.[1][2] The base deprotonates the indole nitrogen, increasing its nucleophilicity for the subsequent reaction.[1] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation. For instance, one study demonstrated that increasing the temperature to 80 °C resulted in complete N-alkylation.[1][2]

  • Catalyst and Ligand Systems: Modern catalytic methods offer excellent control over regioselectivity. For example, copper hydride (CuH) catalysis with a specific ligand like DTBM-SEGPHOS has been shown to provide high N-selectivity.[1][3] Conversely, using a different ligand, such as Ph-BPE, can direct the reaction towards C3-alkylation.[1][3]

  • Protecting Groups: In some cases, introducing a temporary protecting group at the C3 position can prevent C-alkylation, directing the reaction to the nitrogen atom.[1]

Q2: My reaction is producing dialkylated products. How can I prevent this?

A2: Dialkylation, where both the nitrogen and a carbon atom (usually C3) are alkylated, can occur, especially with highly reactive alkylating agents or under harsh conditions.[1] To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[1] Adding the alkylating agent dropwise can also help maintain a low concentration and reduce the likelihood of a second alkylation.[1]

  • Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the desired mono-N-alkylated product has formed. Lowering the reaction temperature may also help control reactivity and prevent over-alkylation.[1]

  • Bulky Reagents: Employing a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation due to steric hindrance.

Q3: The indole I am working with has sensitive functional groups that are not compatible with the strong bases typically used for N-alkylation. What are my options?

A3: For substrates with sensitive functional groups, milder reaction conditions are necessary. Consider the following alternatives to strong bases like NaH:

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃): These bases are effective for N-alkylation and are compatible with a wider range of functional groups.[4]

  • Phase-Transfer Catalysis (PTC): This method can be performed under biphasic conditions with weaker bases, often at room temperature, thus preserving sensitive functionalities.

  • Copper-Catalyzed Conditions: As mentioned earlier, copper-catalyzed reactions can proceed under neutral or mildly basic conditions, offering another alternative for sensitive substrates.[5]

Q4: My N-alkylation reaction is very slow or not proceeding to completion. What can I do to improve the reaction rate and yield?

A4: Several factors can contribute to a sluggish reaction. Here are some troubleshooting steps:

  • Anhydrous Conditions: For reactions involving strong bases like NaH, it is critical to use anhydrous (dry) solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Moisture will quench the base and inhibit the reaction.

  • Base Equivalents: Ensure that a sufficient amount of base is used to fully deprotonate the indole. For indole hydrochlorides, more than two equivalents of base are required.[6]

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF and DMSO are generally effective. In some cases, a change of solvent might be beneficial.

  • Temperature: Increasing the reaction temperature can enhance the rate, but this must be balanced with the potential for side reactions.

  • Catalytic Additives: The addition of catalytic amounts of potassium iodide (KI) can sometimes accelerate the reaction when using alkyl bromides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in indole N-alkylation?

A1: The most prevalent side reaction is C3-alkylation due to the high nucleophilicity of this position.[1] Other potential side reactions include C2-alkylation (less common) and dialkylation (both N- and C-alkylation).[1]

Q2: How can I analyze my reaction mixture to identify and quantify side products?

A2: Standard analytical techniques are effective for this purpose:

  • Thin Layer Chromatography (TLC): For a quick assessment of reaction progress and the number of products formed.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of isolated products to confirm N- versus C-alkylation.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and any byproducts.

Q3: Are there any "green" or more environmentally friendly methods for indole N-alkylation?

A3: Yes, research is ongoing to develop more sustainable methods. Some approaches include:

  • Using Alcohols as Alkylating Agents: The "borrowing hydrogen" methodology allows for the use of alcohols as alkylating agents, with water being the only byproduct.[7]

  • Ionic Liquids as Solvents: Ionic liquids can serve as recyclable reaction media.[4][8]

  • Catalytic Methods: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste.

Data Presentation

Table 1: Influence of Base and Solvent on N-Alkylation of Indole

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of N-alkylated product (%)Reference
1NaH (1.1)DMF0 to RT2-24High[9]
2K₂CO₃ (2.0)DMF90-61-92[4]
3DABCO (0.1)DMF905Quantitative[10]
4KOH (excess)Ionic LiquidRT-High[8]

Table 2: Effect of Catalyst and Ligand on Regioselectivity

EntryCatalyst (mol%)Ligand (mol%)Alkylating AgentN:C3 SelectivityYield (%)Enantiomeric Excess (%)Reference
1Cu(OAc)₂ (5)(R)-DTBM-SEGPHOS (6)Styrene>20:18591[3][11]
2Cu(OAc)₂ (5)Ph-BPE (6)Styrene>1:57176[3]
3Zn-ProPhenol (10)-AldimineN-alkylation majorup to 86up to 99.5[12]

Experimental Protocols

General Protocol for N-Alkylation of Indole using Sodium Hydride

This protocol is a widely adopted method for the N-alkylation of various indole derivatives.[9]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the indole (1.0 eq).

  • Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material. The concentration can typically range from 0.1 to 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be done slowly to control the evolution of hydrogen gas.

  • Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The completion of deprotonation is often indicated by the cessation of gas evolution.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_N_Alkylation Start Start: N-Alkylation of Indole Problem Problem Identified Start->Problem C3_Alkylation High C3-Alkylation Problem->C3_Alkylation Regioselectivity Issue Dialkylation Dialkylation Observed Problem->Dialkylation Over-reaction Low_Yield Low Yield / No Reaction Problem->Low_Yield Efficiency Issue Sensitive_FG Sensitive Functional Groups Problem->Sensitive_FG Substrate Incompatibility Solution_C3 Solutions for C3-Alkylation: - Stronger Base (NaH) - Higher Temperature - Use N-selective catalyst - C3-Protecting Group C3_Alkylation->Solution_C3 Solution_Di Solutions for Dialkylation: - Control Stoichiometry (1.1 eq Alkylating Agent) - Lower Temperature - Monitor Reaction Time - Bulky Reagents Dialkylation->Solution_Di Solution_Yield Solutions for Low Yield: - Ensure Anhydrous Conditions - Check Base Equivalents - Optimize Solvent/Temperature - Add KI (for R-Br) Low_Yield->Solution_Yield Solution_FG Solutions for Sensitive Groups: - Milder Base (K2CO3, Cs2CO3) - Phase Transfer Catalysis - Copper Catalysis Sensitive_FG->Solution_FG Desired_Product Desired N-Alkylated Product Solution_C3->Desired_Product Solution_Di->Desired_Product Solution_Yield->Desired_Product Solution_FG->Desired_Product

Caption: Troubleshooting workflow for N-alkylation of indoles.

N_vs_C3_Alkylation_Factors cluster_factors Factors Promoting N-Alkylation cluster_counter_factors Factors Promoting C3-Alkylation Indole Indole N_Alkylation N-Alkylation Product Indole->N_Alkylation Favored by C3_Alkylation C3-Alkylation Product Indole->C3_Alkylation Favored by Factors Reaction Conditions Base_Solvent Strong Base (NaH) Polar Aprotic Solvent (DMF, THF) Temperature Higher Temperature Catalyst N-Selective Catalyst (e.g., CuH/DTBM-SEGPHOS) Base_Solvent->N_Alkylation Temperature->N_Alkylation Catalyst->N_Alkylation Counter_Factors Conditions Favoring C3-Alkylation Incomplete_Deprotonation Incomplete Deprotonation C3_Selective_Catalyst C3-Selective Catalyst (e.g., CuH/Ph-BPE) Incomplete_Deprotonation->C3_Alkylation C3_Selective_Catalyst->C3_Alkylation

Caption: Factors influencing N- vs. C3-alkylation of indoles.

References

Technical Support Center: Purification of Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of indole carboxylic acids.

Troubleshooting Guides

This section is designed to help you navigate common issues encountered during the purification of indole carboxylic acids.

Problem 1: My purified indole carboxylic acid is discolored (pink, brown, or black).

Possible Causes and Solutions:

  • Oxidation: Indole rings, especially those with electron-donating groups, are susceptible to air oxidation, which can lead to colored impurities.

    • Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps. Store the purified compound in a dark, cool place under an inert atmosphere.

  • Residual Impurities: Colored byproducts from the synthesis, such as nitro-containing compounds or residual starting materials, can be difficult to remove.

    • Solution:

      • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat the mixture for a short period, then perform a hot filtration to remove the carbon and adsorbed impurities before crystallization.[1]

      • Chromatography: Flash column chromatography can be effective in separating colored impurities from the desired product.

  • Degradation: Indole carboxylic acids can be sensitive to strong acids, bases, and high temperatures, leading to decomposition and the formation of colored products.

    • Solution: Avoid prolonged exposure to harsh conditions. Use milder acids or bases for pH adjustments and minimize heating times and temperatures during purification.

Problem 2: I am experiencing low recovery or yield after purification.

Possible Causes and Solutions:

  • Solubility in Wash Solvents: The desired product may have some solubility in the solvents used for washing during filtration, leading to product loss.

    • Solution: Use minimal volumes of ice-cold wash solvents to minimize solubility. Pre-chilling your wash solvents is a crucial step.[1]

  • Incomplete Precipitation/Crystallization: The product may not fully precipitate or crystallize from the solution.

    • Solution:

      • pH Adjustment: For acidic indole carboxylic acids, ensure the pH of the solution is sufficiently low (typically 2-3 units below the pKa) to ensure complete protonation and precipitation.[1]

      • Cooling: After crystallization has initiated at room temperature, cool the solution in an ice bath for at least 30 minutes to maximize crystal formation.[1]

      • Solvent Choice: The choice of solvent for recrystallization is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Mechanical Losses: Product can be lost during transfers between flasks and filtration apparatus.

    • Solution: Scrape the walls of the flasks thoroughly and use a small amount of cold solvent to rinse and transfer any remaining solid.

Problem 3: My TLC/HPLC analysis shows multiple spots/peaks, indicating impurities.

Possible Causes and Solutions:

  • Unreacted Starting Materials: The initial reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using TLC or HPLC to ensure completion before workup. If necessary, adjust reaction conditions (e.g., time, temperature, reagent stoichiometry).

  • Formation of Isomers: In cases of substitution reactions on the indole ring (e.g., nitration), a mixture of regioisomers can be formed.[1]

    • Solution: Purification by flash column chromatography is often the most effective method for separating isomers. Careful selection of the mobile phase is key to achieving good separation.

  • Side Reactions: Undesired side reactions can lead to a variety of byproducts.

    • Solution: A thorough understanding of the reaction mechanism can help in identifying potential side products and designing a suitable purification strategy. Recrystallization or column chromatography are common methods to remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying indole carboxylic acids?

A1: There is no single "best" method, as the optimal technique depends on the specific indole carboxylic acid, the nature of the impurities, and the scale of the purification. However, a common and effective sequence is:

  • Acid-Base Extraction: To separate the acidic product from neutral and basic impurities.

  • Recrystallization: For removing bulk impurities and obtaining a crystalline solid.

  • Silica Gel Column Chromatography: For separating closely related impurities, such as isomers.

Q2: How do I choose a suitable solvent for recrystallizing my indole carboxylic acid?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold. You can screen for suitable solvents by testing the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, ethyl acetate, acetone, toluene) at room and elevated temperatures.[1] Mixed solvent systems (e.g., ethanol/water) can also be very effective.

Q3: My indole carboxylic acid is streaking on the silica gel TLC plate. What can I do?

A3: Streaking of carboxylic acids on silica gel is a common issue due to the interaction between the acidic compound and the slightly acidic silica gel.

  • Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-2.0%), to your TLC mobile phase.[2] This will protonate the carboxylic acid, reducing its interaction with the silica and resulting in more defined spots. The same principle applies to column chromatography.

Q4: Can I use reverse-phase chromatography to purify indole carboxylic acids?

A4: Yes, reverse-phase chromatography (e.g., using a C18 column) is a very effective technique for purifying polar and ionizable compounds like indole carboxylic acids. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to ensure the carboxylic acid is protonated.

Quantitative Data on Purification

The following tables summarize typical conditions and outcomes for the purification of various indole carboxylic acids. Note that actual results may vary depending on the specific experimental conditions.

Table 1: Recrystallization of Indole Carboxylic Acids

Indole Carboxylic AcidSolvent SystemTypical RecoveryPurityReference
Indole-3-acetic acidWater~73%High purity, nearly colorless[3]
6-Nitroindoline-2-carboxylic AcidEthanol/Water-High[1]

Table 2: Column Chromatography of Indole Carboxylic Acids

Indole Carboxylic AcidStationary PhaseMobile PhaseOutcomeReference
6-Nitroindoline-2-carboxylic AcidSilica GelDichloromethane/Methanol or Ethyl Acetate/Hexane gradients with 0.5-1% acetic acidEffective separation of isomers and other impurities[1]
General Indole DerivativesSilica GelEluent with 0.1-2.0% triethylamine (for basic indoles) or 0.1-2.0% acetic acid (for acidic indoles)Prevents streaking and improves separation[2]

Experimental Protocols

Protocol 1: Purification of 6-Nitroindoline-2-carboxylic Acid by Recrystallization [1]

  • Dissolution: In a suitable flask, dissolve the crude 6-Nitroindoline-2-carboxylic acid in a minimal amount of a hot ethanol/water mixture. Add the solvent portion-wise until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature to encourage the formation of large crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Purification of 6-Nitroindoline-2-carboxylic Acid by Silica Gel Column Chromatography [1]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to pack and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane or dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol if necessary). Add 0.5-1% acetic acid to the mobile phase to prevent streaking.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End start Crude Indole Carboxylic Acid extraction Acid-Base Extraction start->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Bulk Purification tlc_hplc TLC / HPLC Analysis recrystallization->tlc_hplc chromatography Column Chromatography chromatography->tlc_hplc Purity Check tlc_hplc->chromatography High Purity Needed end Pure Product tlc_hplc->end Purity Met

Caption: A general experimental workflow for the purification of indole carboxylic acids.

auxin_signaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin (e.g., Indole-3-Acetic Acid) aux_iaa_low Aux/IAA Repressor arf_low ARF Transcription Factor aux_iaa_low->arf_low Binds and Represses gene_expression_low Auxin-Responsive Gene Expression (Repressed) arf_low->gene_expression_low auxin Auxin (IAA) tir1_afb TIR1/AFB Receptor auxin->tir1_afb aux_iaa_high Aux/IAA Repressor tir1_afb->aux_iaa_high Binds ubiquitin Ubiquitination & Degradation aux_iaa_high->ubiquitin Targeted for arf_high ARF Transcription Factor (Active) ubiquitin->arf_high Releases gene_expression_high Auxin-Responsive Gene Expression (Activated) arf_high->gene_expression_high

Caption: A simplified diagram of the auxin signaling pathway involving Indole-3-Acetic Acid (IAA).[4][5]

References

Improving the stability of (2-Methylindol-1-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Methylindol-1-yl)acetic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a color change (e.g., turning yellow/brown). What is the likely cause?

A1: A color change in your solution is often an indication of degradation. Indole-containing compounds, including this compound, are susceptible to oxidation, which can produce colored degradation products. This process can be accelerated by exposure to light, elevated temperatures, or the presence of oxidizing agents. It is recommended to prepare fresh solutions and store them protected from light in a cool environment.

Q2: I am observing a decrease in the concentration of my this compound stock solution over time. What are the potential reasons?

A2: A decrease in concentration suggests instability of the compound in your chosen solvent and storage conditions. Several factors can contribute to this:

  • Hydrolysis: Depending on the pH of your solution, the acetic acid side chain may be susceptible to hydrolysis.

  • Oxidation: As mentioned in Q1, oxidation is a common degradation pathway for indole derivatives.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • Temperature: Higher temperatures generally accelerate the rate of all chemical degradation processes.

To mitigate this, it is advisable to store stock solutions at low temperatures (e.g., 2-8°C or frozen), protect them from light, and use buffers at a pH of maximum stability, which often needs to be determined experimentally.

Q3: What are the best practices for preparing and storing solutions of this compound to ensure stability?

A3: To maximize the stability of your solutions, follow these guidelines:

  • Solvent Selection: Use high-purity (e.g., HPLC grade) solvents. For aqueous solutions, consider using a buffer to maintain a stable pH. The use of co-solvents may be necessary for poorly soluble compounds, but their potential reactivity should be considered.

  • pH Control: The stability of indole acetic acid derivatives can be pH-dependent. It is recommended to conduct a pH stability profile to determine the optimal pH range for your experiments.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Prepare solutions at room temperature and store them at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage of highly sensitive solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results or a gradual loss of compound activity over the course of an experiment.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments.

    • Assess Media Stability: Perform a preliminary experiment to determine the stability of this compound in your specific cell culture or assay medium under experimental conditions (e.g., temperature, CO2 incubator).

    • Control for Degradation: Include a time-course analysis to see if the compound's effect diminishes over time, which could indicate degradation.

    • Analytical Verification: Use an analytical technique like HPLC to measure the concentration of the compound in your assay medium at the beginning and end of the experiment.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
  • Symptom: Additional peaks, other than the main compound peak, are observed in the chromatogram of your this compound sample.

  • Possible Cause: These extra peaks are likely degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: To confirm that the new peaks are degradation products, you can perform a forced degradation study. Expose your compound to stress conditions (acid, base, oxidation, heat, light) and analyze the samples by HPLC. This will help in identifying the degradation products.

    • Optimize Storage and Handling: Review your sample preparation and storage procedures. Ensure that solutions are protected from light, stored at the appropriate temperature, and prepared in a suitable solvent.

    • Method Specificity: Verify that your HPLC method is "stability-indicating," meaning it can separate the intact drug from its degradation products.

Data Presentation: Qualitative Stability Summary

Due to the lack of specific published quantitative stability data for this compound, the following table provides a qualitative summary of the expected stability under typical forced degradation conditions, based on the behavior of similar indole-containing compounds. This should be used as a general guideline for experimental design.

Stress ConditionReagent/ParameterExpected Stability of this compoundPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CLikely to degradeHydrolysis of the acetic acid side chain, potential degradation of the indole ring.
Base Hydrolysis 0.1 M NaOH, 60°CLikely to degradeHydrolysis of the acetic acid side chain.
Oxidation 3% H₂O₂, Room TempHighly likely to degradeOxidation of the indole ring.
Thermal Degradation 80°CDegradation possible, depends on durationGeneral acceleration of chemical degradation processes.
Photodegradation UV or Fluorescent LightHighly likely to degradePhotolytic decomposition of the indole ring.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol and water

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol and dilute for HPLC analysis.

    • Separately, heat a solution of the compound at 80°C for 24 hours, then cool and analyze.

  • Photodegradation:

    • Expose a solution of this compound in a transparent container to a light source in a photostability chamber (e.g., option 1 of ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples by HPLC after a defined exposure period.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC with a quaternary pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable ratio of A and B (e.g., 90:10), and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of this compound and also scan a wider range with the PDA detector to detect degradation products with different chromophores.

  • Injection Volume: 10 µL

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by showing that the degradation product peaks do not interfere with the quantification of the parent compound. This is often assessed using peak purity analysis with a PDA detector.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C) stock->thermal Expose to Stress photo Photodegradation (UV/Vis Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC-PDA acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples pathway Identify Degradation Pathways hplc->pathway Evaluate Data method Validate Analytical Method hplc->method Evaluate Data degradation_pathways cluster_products Potential Degradation Products compound This compound hydrolysis_prod Hydrolysis Products compound->hydrolysis_prod Acid/Base oxidation_prod Oxidation Products (e.g., N-oxides, hydroxylated species) compound->oxidation_prod Oxidizing Agents (H2O2) photo_prod Photodegradation Products compound->photo_prod Light (UV/Vis)

How to resolve poor separation in column chromatography of indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues encountered during the column chromatography of indole derivatives.

Frequently Asked Questions (FAQs)

Q1: How do I choose the appropriate stationary phase for the column chromatography of my indole derivative?

A1: The choice of stationary phase is critical for successful separation and depends on the polarity and stability of your indole derivative.

  • Silica Gel: This is the most common and versatile stationary phase for normal-phase chromatography. It is suitable for a wide range of indole derivatives. However, silica gel is slightly acidic and may cause degradation of acid-sensitive indoles.[1]

  • Alumina: Alumina is a good alternative to silica gel, especially for acid-sensitive compounds. It is available in acidic, neutral, and basic forms, allowing you to match the stationary phase to the properties of your compound. Basic alumina is particularly useful for the separation of basic indole alkaloids.

  • Reversed-Phase Silica (C8, C18): For polar indole derivatives, reversed-phase chromatography is often more effective. In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/methanol or water/acetonitrile).

Q2: What is the best way to select a mobile phase for separating my indole derivatives?

A2: The ideal mobile phase (eluent) should provide good separation of your target compound from impurities. Thin-Layer Chromatography (TLC) is an indispensable tool for selecting and optimizing the mobile phase.

  • Start with a standard solvent system: For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. For more polar indoles, a chloroform/methanol system can be effective.[2]

  • Aim for an optimal Rf value: The retention factor (Rf) on a TLC plate can predict the elution behavior on a column. For good separation, aim for an Rf value of your target compound between 0.2 and 0.4.[3]

  • Adjust solvent polarity:

    • If the Rf is too low (spots remain near the baseline), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • If the Rf is too high (spots move with the solvent front), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).

  • Consider solvent strength and selectivity: Different solvent combinations can offer different selectivities. For example, replacing ethyl acetate with dichloromethane can alter the separation of closely related compounds.

Q3: My indole derivative is colorless. How can I visualize it on a TLC plate and monitor the column fractions?

A3: Several methods are available to visualize colorless indole derivatives:

  • UV Light: Most indole derivatives are UV-active due to their aromatic rings. They will appear as dark spots on a TLC plate containing a fluorescent indicator (e.g., F254) when viewed under a UV lamp (254 nm).

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will cause most organic compounds, including indoles, to appear as temporary brown or yellow spots.

  • Staining Reagents:

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing characteristic blue or purple spots.[2]

    • Potassium Permanganate (KMnO₄): This is a general stain for compounds that can be oxidized. It appears as yellow-brown spots on a purple background.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation of Spots Inappropriate Mobile Phase The solvent system may not have the correct polarity or selectivity. Action: Re-optimize the mobile phase using TLC. Try different solvent combinations (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol). A shallow gradient elution can also improve the separation of compounds with close Rf values.
Column Overloading Too much sample was loaded onto the column, leading to broad, overlapping bands. Action: Reduce the amount of sample loaded. As a general rule, use 20-50 times the weight of adsorbent to the sample weight.[1]
Poor Column Packing Channels, cracks, or an uneven surface in the stationary phase can lead to poor separation. Action: Ensure the column is packed uniformly as a slurry. Do not let the column run dry.
Compound Does Not Elute Mobile Phase is Not Polar Enough The eluent is not strong enough to move the compound down the column. Action: Gradually increase the polarity of the mobile phase. If the compound is still retained, a flush with a highly polar solvent (e.g., 5-10% methanol in dichloromethane) may be necessary.
Irreversible Adsorption or Decomposition The compound may be strongly binding to the stationary phase or decomposing on it. This is common for acid-sensitive indoles on silica gel. Action: Perform a 2D TLC to check for stability.[4] If the compound is unstable, switch to a different stationary phase like neutral or basic alumina, or deactivate the silica gel with triethylamine (see Experimental Protocols).
Compound Elutes Too Quickly Mobile Phase is Too Polar The eluent is too strong, causing all compounds to elute near the solvent front with little separation. Action: Decrease the polarity of the mobile phase. Use TLC to find a solvent system that gives an Rf value between 0.2 and 0.4 for your target compound.[3]
Streaking or Tailing of Spots Compound is Too Polar or Interacting with Stationary Phase Highly polar compounds or basic indoles can interact strongly with the acidic silanol groups on silica gel, causing tailing. Action: Add a small amount of a modifier to the mobile phase. For basic indoles, adding 0.1-1% triethylamine can improve peak shape.[3] For acidic compounds, a small amount of acetic acid may help.
Sample is Insoluble in the Mobile Phase The compound is precipitating at the top of the column. Action: Use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[5]

Data Presentation

Table 1: Common Solvent Systems for TLC Analysis of Indole Derivatives on Silica Gel

Solvent System (v/v)Typical Rf Range for Indole AlkaloidsNotes
Hexane:Ethyl Acetate (e.g., 7:3, 6:4, 1:1)0.2 - 0.7A good starting point for many indole derivatives. The ratio can be adjusted to optimize separation.[6]
Chloroform:Methanol (e.g., 9:1, 7:3)0.1 - 0.9Effective for a range of indole alkaloids with varying polarities.[2][7]
Ethyl Acetate:Hexane:Ethanol:AmmoniaVariesA more complex system that can be useful for separating closely related basic indole alkaloids.[8]

Note: Rf values are dependent on the specific indole derivative, the exact solvent ratio, temperature, and the type of TLC plate used. These values should be used as a general guide.

Table 2: Comparison of Common Stationary Phases for Indole Derivative Purification

Stationary PhasePropertiesBest Suited For
Silica Gel Acidic surface, high surface area, versatile.General purpose separation of a wide range of indole derivatives. Not ideal for highly acid-sensitive compounds.[1]
Alumina (Neutral, Basic, Acidic) Available in different pH ranges, good for separating basic compounds.Acid-sensitive indoles, separation of basic indole alkaloids (using basic alumina).[9]
Reversed-Phase (C18) Non-polar, hydrophobic stationary phase.Polar indole derivatives that are poorly retained on normal-phase columns.

Experimental Protocols

Protocol 1: Preparation of Ehrlich's Reagent for Visualization

  • Preparation: Dissolve 1.0 g of p-dimethylaminobenzaldehyde (DMAB) in 95 mL of absolute ethanol.

  • Acidification: Slowly add 20 mL of concentrated hydrochloric acid to the solution.

  • Storage: Store the reagent in a brown glass bottle at room temperature. The reagent is most effective when freshly prepared.

Protocol 2: Gradient Elution for a Complex Mixture of Indole Derivatives

  • Initial TLC Analysis: Develop a TLC of the mixture using a relatively non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Then, run another TLC with a more polar system (e.g., 1:1 Hexane:Ethyl Acetate) to determine the range of polarities of the components.

  • Column Packing: Pack a column with silica gel using the initial, non-polar solvent system.

  • Sample Loading: Load the sample onto the column.

  • Gradient Elution:

    • Start eluting the column with the non-polar solvent system.

    • Gradually increase the proportion of the more polar solvent. For example, you can increase the ethyl acetate concentration by 5-10% for every 50-100 mL of eluent.

    • This gradual increase in polarity will allow for the separation of compounds with a wide range of polarities.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the purified compounds.

Protocol 3: Deactivation of Silica Gel for Acid-Sensitive Indoles

  • Prepare a Triethylamine Solution: Prepare a mobile phase containing 1-3% triethylamine in your chosen eluent (e.g., 97:3 Hexane:Ethyl Acetate with 1% triethylamine).[3]

  • Pack the Column: Pack the column with silica gel using this triethylamine-containing solvent.

  • Flush the Column: Flush the column with one column volume of the triethylamine-containing solvent and discard the eluent.

  • Run the Chromatography: The silica gel is now deactivated. You can proceed with running the column using your optimized mobile phase (with or without triethylamine, as determined by TLC).[4]

Visualization

Troubleshooting Workflow for Poor Separation

Troubleshooting_Workflow Start Poor Separation Observed Check_TLC Review TLC Data (Rf values, spot shape) Start->Check_TLC Rf_Optimal Is Rf of target between 0.2-0.4? Check_TLC->Rf_Optimal Spot_Shape Are spots streaking or tailing? Rf_Optimal->Spot_Shape Yes Adjust_Polarity Adjust Mobile Phase Polarity Rf_Optimal->Adjust_Polarity No Overloaded Was the column overloaded? Spot_Shape->Overloaded No Add_Modifier Add Modifier to Eluent (e.g., triethylamine) Spot_Shape->Add_Modifier Yes Success Separation Improved Spot_Shape->Success If separation now good Packing_OK Was the column packed correctly? Overloaded->Packing_OK No Reduce_Load Reduce Sample Load Overloaded->Reduce_Load Yes Repack_Column Repack Column Carefully Packing_OK->Repack_Column Yes Try_Gradient Try Gradient Elution Packing_OK->Try_Gradient No Adjust_Polarity->Check_TLC Add_Modifier->Check_TLC Dry_Load Use Dry Loading Technique Add_Modifier->Dry_Load If insoluble Dry_Load->Check_TLC Reduce_Load->Check_TLC Repack_Column->Check_TLC Change_Stationary Change Stationary Phase (e.g., Alumina, RP-C18) Try_Gradient->Change_Stationary If still poor Try_Gradient->Success Change_Stationary->Success

A troubleshooting workflow for addressing poor separation in column chromatography.
Signaling Pathways of Indole Derivatives

Indole derivatives are known to modulate several key signaling pathways implicated in cancer and other diseases.

ERK Signaling Pathway

ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Differentiation, Survival Transcription->Proliferation Indole Indole Derivatives Indole->ERK Inhibition

Inhibition of the ERK signaling pathway by certain indole derivatives.

NF-κB Signaling Pathway

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Inflammation Inflammation, Cell Survival, Immune Response Transcription->Inflammation Indole Indole Derivatives Indole->IKK Inhibition

Modulation of the NF-κB signaling pathway by indole derivatives.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Indole Indole Derivatives Indole->PI3K Inhibition Indole->Akt Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

References

Troubleshooting insolubility issues of (2-Methylindol-1-yl)acetic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for (2-Methylindol-1-yl)acetic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving solubility challenges encountered with this compound in aqueous buffers. Our goal is to move beyond simple instructions and provide a deep, mechanistic understanding of why solubility issues occur and how to systematically overcome them, ensuring the integrity and reproducibility of your experiments.

Part 1: Fundamental Principles - Why is this compound Difficult to Dissolve?

Understanding the physicochemical properties of this compound is the first step in troubleshooting its insolubility. The molecule's structure, featuring a nonpolar indole ring system and a polar carboxylic acid group, creates a classic solubility challenge.

  • Hydrophobicity: The core of the molecule is the indole ring, a bicyclic aromatic system. The addition of a methyl group at the 2-position further increases its lipophilic (fat-loving) and hydrophobic (water-fearing) character. This large, nonpolar surface area resists interaction with polar water molecules.[1][2]

  • Acidity and Ionization: The molecule is a carboxylic acid. In its protonated form (at low pH), the carboxylic acid group (-COOH) is uncharged and less polar. This neutral state is significantly less soluble in water.[3][4] By increasing the pH of the solution above the compound's pKa, the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻). This charged, ionic form is vastly more soluble in polar solvents like water.[3][4][5] The pKa of the closely related indole-3-acetic acid is approximately 4.75, and we can infer a similar value for this derivative.

Therefore, the primary challenge is the molecule's tendency to remain in its less soluble, neutral form in standard physiological buffers (pH ~7.4), while still possessing a large hydrophobic body.

Part 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries.

Q1: I added my compound directly to PBS (pH 7.4) and it won't dissolve. What did I do wrong? A: This is expected behavior. The compound is a weak acid and is poorly soluble in its neutral form, which predominates at neutral pH.[4][5] Direct dissolution in neutral aqueous buffer is rarely successful for this class of molecules. The recommended approach is to first prepare a concentrated stock solution in an organic solvent or by using a high-pH aqueous solution, and then dilute this stock into your final buffer.

Q2: Which organic solvent is best for creating a stock solution? A: Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its high solubilizing power for a wide range of organic compounds.[6] Ethanol can also be used. For the related compound, Indole-3-acetic Acid (sodium salt), solubility is approximately 15 mg/mL in DMSO and 1 mg/mL in ethanol.[7] Start with DMSO for the highest concentration stock.

Q3: My compound dissolves in DMSO, but crashes out when I add it to my cell culture media. Why? A: This is called precipitation or "crashing out." It happens when the highly concentrated drug solution in DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower.[8] The DMSO concentration is no longer high enough to keep the compound dissolved. This can be solved by optimizing the dilution protocol, such as adding the stock solution dropwise while vortexing vigorously.[8]

Q4: What is the maximum concentration of DMSO my cells can tolerate? A: This is highly cell-line dependent. A general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v) in the final assay medium.[9][10] Many cell lines tolerate 0.1% DMSO with no observable toxic effects, while concentrations of 1% or higher have reported toxicity.[11] It is crucial to run a vehicle control experiment (media + same percentage of DMSO, without your compound) to determine the tolerance of your specific experimental system.[11][12]

Part 3: Systematic Troubleshooting Workflow

When insolubility issues arise, a systematic approach is key. The following workflow, illustrated by the decision diagram below, will guide you through the logical steps to achieve a stable, soluble preparation of this compound.

G start_node Insolubility Issue Encountered process_node1 Prepare High-Concentration Stock in 100% DMSO (e.g., 10-50 mM) start_node->process_node1 Start Here decision_node decision_node process_node process_node protocol_node protocol_node success_node SUCCESS: Compound Solubilized fail_node PERSISTENT ISSUE: Consult Advanced Methods decision_node1 Is final solution for in vivo use? process_node1->decision_node1 decision_node2 Is pH > 8.0 acceptable for assay? decision_node1->decision_node2 No (in vitro) protocol_node3 PROTOCOL C: Formulation for In Vivo Use decision_node1->protocol_node3 Yes protocol_node1 PROTOCOL A: Alkaline Buffer Method decision_node2->protocol_node1 Yes protocol_node2 PROTOCOL B: Co-Solvent Dilution Method decision_node2->protocol_node2 No protocol_node3->success_node protocol_node3->fail_node protocol_node1->success_node protocol_node1->fail_node protocol_node2->success_node protocol_node2->fail_node

Caption: Decision workflow for troubleshooting insolubility.

Experimental Protocols
Protocol A: Alkaline Buffer Method (for assays tolerant of higher pH)

This method leverages the acidic nature of the molecule to create a highly soluble sodium salt. It is ideal for biochemical assays where the final pH can be controlled and does not interfere with the results.

Causality: By dissolving the compound in a basic solution like dilute sodium hydroxide (NaOH), the carboxylic acid group (-COOH) is deprotonated to the highly water-soluble carboxylate anion (-COO⁻ Na⁺).[3][5] This stock can then be diluted into a strongly buffered final solution.

Materials:

  • This compound powder

  • 0.1 N NaOH solution

  • Final aqueous buffer (e.g., PBS, Tris, HEPES), pH 7.2-7.4

  • Calibrated pH meter

  • Volumetric flasks[13][14]

Step-by-Step Methodology:

  • Preparation of Alkaline Stock: a. Weigh out the desired amount of this compound. b. Add a small volume of 0.1 N NaOH dropwise while stirring or vortexing until the solid is fully dissolved. For example, to make a 10 mg/mL stock, you might start with 10 mg of compound and add NaOH to a final volume of 1 mL. c. This creates a concentrated stock solution of the sodium salt of the acid.

  • Dilution into Final Buffer: a. Prepare your final buffer at its target pH (e.g., pH 7.4). Ensure it has sufficient buffering capacity. b. Slowly add the alkaline stock solution to the final buffer while stirring vigorously to reach the desired final concentration. c. Crucially, verify the pH of the final solution. The addition of the alkaline stock may slightly increase the pH. Adjust back to the target pH with dilute HCl if necessary.

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness.

Protocol B: Co-Solvent Dilution Method (for cell-based assays)

This is the most common method for preparing solutions for cell culture experiments where maintaining a physiological pH is critical and the presence of a small amount of organic solvent is tolerable.

Causality: This protocol relies on creating a true solution at high concentration in a water-miscible organic co-solvent (DMSO) and then carefully diluting it into the aqueous medium to a final concentration that is below the compound's aqueous solubility limit.[10][15] Vigorous mixing during dilution prevents localized high concentrations that lead to precipitation.[8]

Materials:

  • This compound powder

  • 100% DMSO, sterile

  • Final aqueous buffer or cell culture medium, sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Step-by-Step Methodology:

  • Stock Solution Preparation: a. In a sterile vial, dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM to 50 mM). b. Ensure complete dissolution by vortexing or brief sonication. The solution should be perfectly clear. c. Aliquot this stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[16]

  • Serial Dilution (Recommended): a. Perform a serial or stepwise dilution rather than a single large dilution.[8] b. For example, to get a 10 µM final solution from a 10 mM stock (a 1:1000 dilution), first dilute the stock 1:10 in sterile media (to 1 mM), then dilute this intermediate solution 1:10 again (to 100 µM), and finally dilute that 1:10 into your assay plate. c. At each dilution step, add the smaller volume of the concentrated solution to the larger volume of the diluent while vortexing to ensure rapid and complete mixing.[8]

  • Vehicle Control: Always prepare a vehicle control by performing the exact same dilution steps with DMSO alone to add to control wells/tubes. This ensures any observed effects are from the compound, not the solvent.

Part 4: Data Summary & Key Parameters

The following table summarizes key quantitative data and recommendations for handling this compound and related compounds.

ParameterRecommended Value / SolventRationale & NotesSource(s)
Primary Stock Solvent 100% Dimethyl Sulfoxide (DMSO)High solubilizing capacity for hydrophobic compounds. Allows for high concentration stocks (10-50 mM).[6][7]
Secondary Stock Solvent Ethanol (100%)A viable alternative, but generally offers lower solubility than DMSO for indole derivatives.[7]
Final DMSO Concentration (Cell Assays) ≤ 0.5% (v/v) General upper limit to avoid cytotoxicity. Many cell lines are sensitive above this level.[9][17]
Final DMSO Concentration (Sensitive Assays) ≤ 0.1% (v/v) Recommended for primary cells, stem cells, or long-term ( > 48h) incubation to minimize off-target effects.[11][12]
pH for Aqueous Dissolution > 8.0Raising the pH above the compound's pKa (~4.75) deprotonates the carboxylic acid, forming a highly soluble salt.[3][18]
Stock Solution Storage -20°C or -80°C (in aliquots)Prevents degradation and avoids repeated freeze-thaw cycles which can cause precipitation.[16]

References

Technical Support Center: Optimizing Catalyst Concentration in Indole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during indole synthesis reactions. The focus is on optimizing catalyst concentration to improve reaction yield, minimize side products, and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst concentration a critical parameter in indole synthesis?

A1: The concentration of the catalyst is a crucial factor that can significantly impact the reaction rate, overall yield, and the formation of byproducts.[1][2] An insufficient amount of catalyst may lead to incomplete or sluggish reactions, while an excessive concentration can promote side reactions, leading to the formation of undesirable impurities and potentially decomposing the starting materials or products.[1] Optimizing the catalyst loading is therefore essential for achieving high efficiency and selectivity.

Q2: What are the most common types of catalysts used in Fischer, Bischler-Möhlau, and Palladium-catalyzed indole syntheses?

A2:

  • Fischer Indole Synthesis: This reaction is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[1][3]

  • Bischler-Möhlau Indole Synthesis: Historically, this synthesis required harsh conditions with an excess of aniline.[4] Modern modifications often employ milder catalysts such as lithium bromide.[5]

  • Palladium-catalyzed Indole Synthesis: A wide range of palladium catalysts are used, with common examples including palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂).[6] The choice of catalyst often depends on the specific reaction, such as Heck, Suzuki, or Sonogashira couplings.

Q3: How does the choice of a Brønsted vs. a Lewis acid catalyst affect the Fischer indole synthesis?

A3: Both Brønsted and Lewis acids can effectively catalyze the Fischer indole synthesis, but their mechanism of action and impact on the reaction can differ.[7] Brønsted acids protonate the hydrazone, facilitating the key[8][8]-sigmatropic rearrangement.[9] Lewis acids coordinate to the carbonyl group, enhancing its electrophilicity and promoting hydrazone formation and subsequent cyclization.[7] The choice between them can influence reaction rates, yields, and even regioselectivity, especially with unsymmetrical ketones.[7][8] Screening both types of acids is often recommended to find the optimal catalyst for a specific substrate.[1]

Q4: Can catalyst deactivation be a problem in indole synthesis, and how can it be addressed?

A4: Yes, catalyst deactivation can lead to low yields and incomplete reactions.[10] Deactivation can occur through several mechanisms, including poisoning by impurities in the starting materials or solvents, thermal degradation at high temperatures, or fouling where byproducts coat the catalyst surface.[11][12] To address this, it is crucial to use pure, dry reagents and solvents.[13] If deactivation is suspected, troubleshooting steps may include purifying the starting materials, using a fresh batch of catalyst, or optimizing reaction conditions to be milder.[10] In some cases, a poisoned catalyst can be regenerated, though in pharmaceutical applications, using a fresh catalyst is often preferred.[11]

Troubleshooting Guides

Fischer Indole Synthesis
Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inappropriate acid catalyst (too weak or too strong)Screen a variety of Brønsted and Lewis acids to find the optimal one for your substrate.[1] For sensitive substrates, consider milder acids.
Insufficient catalyst concentrationSystematically increase the catalyst loading in small increments (e.g., 5 mol% steps) to find the optimal concentration.
Catalyst deactivation by impuritiesEnsure starting materials and solvents are pure and dry.[13]
Formation of Multiple Side Products (e.g., tar, polymers) Catalyst concentration is too highReduce the catalyst concentration. High acidity can promote polymerization and other side reactions.[1]
Reaction temperature is too highLower the reaction temperature. High temperatures in the presence of a strong acid can lead to degradation.[1]
Incorrect Regioisomer Formation (with unsymmetrical ketones) Suboptimal acid catalyst or concentrationThe choice and concentration of the acid catalyst can significantly influence the regioselectivity.[8] Experiment with different acids and concentrations to favor the desired isomer.
Palladium-Catalyzed Indole Synthesis
Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incorrect palladium catalyst or ligandScreen different palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based ligands) to find the most effective combination for your specific reaction.[14]
Low catalyst loadingIncrease the catalyst loading. Some reactions require a higher catalyst concentration to proceed efficiently.[14]
Catalyst deactivationEnsure the reaction is performed under an inert atmosphere if the catalyst is oxygen-sensitive. Use high-purity reagents.[10]
Formation of Byproducts (e.g., homocoupling) Catalyst concentration is too highLowering the palladium concentration can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
Incorrect ligand-to-metal ratioOptimize the ligand-to-metal ratio. The ligand plays a crucial role in stabilizing the catalyst and controlling its reactivity.
Bischler-Möhlau Indole Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield and Harsh Reaction Conditions Use of traditional, catalyst-free methodEmploy modern modifications that utilize milder catalysts, such as lithium bromide, which has been shown to improve yields under less harsh conditions.[5]
Inefficient heat transferConsider using microwave irradiation, which can significantly reduce reaction times and improve yields in some cases.[4][5]

Quantitative Data on Catalyst Concentration

The following tables summarize the impact of catalyst concentration on the yield and reaction time for specific indole synthesis reactions.

Table 1: Effect of Polyphosphoric Acid (PPA) Concentration on the Synthesis of 2-Phenylindole [15]

EntryPPA (wt. excess)Temperature (°C)Time (min)Yield (%)
110803095
2101003096
3101203097
451203091

Table 2: Influence of ZnCl₂ Concentration in an Ionic Liquid on 2,3-Dimethylindole Synthesis [16][17]

EntryCatalyst SystemTemperature (°C)Time (h)Yield (%)
1Choline chloride·2ZnCl₂ (1 equiv)100480
2Choline chloride·2ZnCl₂ (3 equiv)95491

Table 3: Impact of Pd(OAc)₂ Loading on the Cyclization of 2-Alkynylaniline [14]

EntryCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
151001072
2210030Incomplete Conversion

Experimental Protocols

Protocol 1: Optimization of Lewis Acid (ZnCl₂) Concentration in Fischer Indole Synthesis

This protocol describes a general procedure for optimizing the concentration of zinc chloride (ZnCl₂) for the synthesis of an indole derivative from a phenylhydrazone.

  • Setup: In a series of oven-dried reaction vials equipped with stir bars, add the phenylhydrazone (1.0 equiv).

  • Catalyst Addition: To each vial, add a different molar equivalent of anhydrous ZnCl₂ (e.g., 0.5, 1.0, 1.5, 2.0, and 2.5 equiv).

  • Solvent Addition: If a solvent is used, add the desired amount of an appropriate anhydrous solvent (e.g., toluene, xylene) to each vial. Some reactions can also be run neat.

  • Reaction: Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., 140-180 °C).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes). Note the time required for the consumption of the starting material and the formation of the product.

  • Work-up: Once the reactions are complete, cool the vials to room temperature. Quench the reaction by adding an aqueous solution of a chelating agent (e.g., Rochelle's salt or EDTA) and stir until the solids dissolve.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the yield and purity. Compare the results to identify the optimal ZnCl₂ concentration.

Protocol 2: Screening of Palladium Catalyst Loading for a Heck-type Indole Synthesis

This protocol outlines a method for determining the optimal loading of a palladium catalyst for an intramolecular Heck reaction to form an indole.

  • Stock Solutions: Prepare a stock solution of the starting material (e.g., an N-allyl-2-haloaniline) and a stock solution of the base (e.g., K₂CO₃) in an appropriate anhydrous solvent (e.g., DMF).

  • Catalyst Array: In a glovebox or under an inert atmosphere, dispense varying amounts of the palladium catalyst (e.g., Pd(OAc)₂) and the desired ligand (e.g., P(OPh)₃) into a series of reaction vials to achieve different catalyst loadings (e.g., 1, 2, 4, 6, 8 mol%).[18]

  • Reaction Setup: To each vial, add the stock solutions of the starting material and the base. Seal the vials.

  • Reaction: Place the vials in a preheated heating block and stir at the desired temperature (e.g., 90 °C) for a set amount of time (e.g., 24 hours).[18]

  • Quenching and Analysis: After the reaction time has elapsed, cool the vials to room temperature. Take an aliquot from each reaction mixture, dilute it, and add an internal standard. Analyze the samples by GC or LC to determine the conversion and yield for each catalyst loading.

  • Optimization: Based on the results, identify the lowest catalyst loading that provides the highest yield in a reasonable amount of time. Further optimization of temperature and reaction time can be performed at this optimal catalyst loading.

Visualizations

experimental_workflow Experimental Workflow for Catalyst Concentration Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_decision Decision prep_reagents Prepare Stock Solutions (Substrate, Base) setup Assemble Reactions in Vials prep_reagents->setup prep_catalyst Weigh Catalyst/Ligand (Varying Amounts) prep_catalyst->setup react Heat and Stir (Constant Temp & Time) setup->react quench Quench Reactions & Add Internal Standard react->quench analyze Analyze by GC/LC (Determine Yield) quench->analyze optimize Identify Optimal Catalyst Loading analyze->optimize

Caption: Workflow for optimizing catalyst concentration.

troubleshooting_low_yield Troubleshooting Low Yield in Indole Synthesis start Low Yield Observed check_catalyst Is the catalyst appropriate and at optimal concentration? start->check_catalyst check_purity Are starting materials and solvents pure and dry? check_catalyst->check_purity Yes solution_catalyst Screen different catalysts and vary concentration check_catalyst->solution_catalyst No check_conditions Are reaction temperature and time optimized? check_purity->check_conditions Yes solution_purity Purify starting materials and dry solvents check_purity->solution_purity No solution_conditions Systematically vary temperature and time check_conditions->solution_conditions No

Caption: Logical steps for troubleshooting low reaction yield.

References

Degradation pathways of indole acetic acids under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the degradation of Indole-3-Acetic Acid (IAA). This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the experimental analysis of IAA degradation.

Q1: My IAA solution is showing unexpected degradation. What are the common causes?

A1: Indole-3-acetic acid is a labile compound susceptible to degradation from several environmental factors.[1][2] Key causes include:

  • Light Exposure: IAA is photo-labile and degrades when exposed to light, particularly white or UV light.[3][4] This process is often the most significant cause of non-biological degradation in experimental settings. The presence of certain media components, like those in Murashige and Skoog (MS) medium, can hasten photodegradation.[3][4]

  • pH: The stability of IAA is influenced by the pH of the solution. While it is relatively stable at a neutral pH, acidic conditions can promote degradation.[5] Its solubility also increases at higher pH levels as it becomes more ionized.[6]

  • Temperature: Elevated temperatures can accelerate the degradation of IAA, potentially causing decarboxylation.[1] While some studies show IAA is stable to standard autoclaving (120°C for 10-15 min), prolonged exposure or higher temperatures can cause decomposition.[2][7]

  • Oxidation: IAA can be oxidized by various agents, including plant peroxidases, in the presence of oxygen.[8][9] This is a major biological degradation pathway.

  • Media Components: Certain salts, mineral nutrients, and even vitamins (like Pyridoxine, Vitamin B6) in culture media can enhance the rate of IAA photodegradation.[3][4]

Q2: I am trying to analyze IAA degradation by bacteria, but my results are inconsistent. What should I check?

A2: Inconsistent results in microbial degradation studies can stem from several factors:

  • Bacterial Strain: Not all bacteria can degrade IAA. The capability is often linked to specific gene clusters, such as the iac (indole-3-acetic acid catabolism) or iad operons.[10][11] Ensure your chosen strain possesses these genetic pathways.

  • Culture Conditions: Optimal conditions for bacterial growth (temperature, pH, aeration) may not be the same as optimal conditions for IAA degradation. It's crucial to optimize incubation time, pH, and temperature for the specific bacterial strain.[7]

  • Tryptophan Presence: If the medium is supplemented with L-tryptophan for IAA production studies, be aware that this can influence the overall concentration of indolic compounds, complicating degradation analysis.[7][12]

  • Carbon Source: Some bacteria can utilize IAA as a sole carbon and energy source.[11][13] If other preferential carbon sources are abundant, the degradation of IAA may be repressed.

  • Sample Preparation: Ensure your sample preparation method effectively separates bacterial cells from the supernatant without causing IAA degradation. Centrifugation followed by filtration is a common practice.[12]

Q3: What are the primary degradation products of IAA I should look for?

A3: The degradation products depend on the pathway.

  • Oxidative Degradation (in plants): The major product is 2-oxindole-3-acetic acid (OxIAA).[14] Further metabolism can lead to conjugates like OxIAA-glucose.[14]

  • Bacterial Degradation (aerobic): In many bacteria, the iac pathway degrades IAA through a series of intermediates, ultimately leading to catechol.[15][16][17] Catechol is then further metabolized through ring cleavage.[15] Key intermediates can include 2-hydroxyindole-3-acetic acid and dioxindole-3-acetic acid (DOAA).[15]

  • Photodegradation: The light-induced breakdown of IAA can produce cytotoxic products, a property that has been explored for therapeutic applications.[3]

Q4: How can I minimize unintentional IAA degradation during my experiments and storage?

A4: To maintain the stability of your IAA solutions:

  • Work in the Dark or Under Yellow Light: Protect IAA solutions from light by wrapping containers in aluminum foil or using yellow light filters, as these conditions are known to prevent photodegradation.[3][4]

  • Control Temperature: Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C for long-term) and in the dark.[7] Avoid repeated freeze-thaw cycles.

  • Buffer the pH: Maintain a pH around neutral (pH 6-7) unless the experimental protocol requires otherwise.[2][7]

  • Prepare Fresh Solutions: Whenever possible, prepare IAA solutions fresh before use, especially for plant tissue culture or sensitive bioassays.

Quantitative Data on IAA Degradation

The following tables summarize quantitative data on factors affecting IAA stability and degradation.

Table 1: Effect of Light and Media Components on IAA Photodegradation

ConditionIAA ConcentrationDurationRemaining IAA (%)Reference
White Light (in MS Media)1 or 10 µM-~20-40% (inferred from bioassay)[3]
White Light + Pyridoxine (PN)1 or 10 µM-Significantly lower than without PN[3]
Yellow Light / Darkness1 or 10 µM4 daysNo significant degradation[3]
Light + MS SaltsNot specified-Accelerated loss of IAA[4]

Table 2: Stability of IAA Under Various Physical Conditions

ConditionIAA ConcentrationDurationDegradation ObservedReference
Autoclaving (120°C)3 - 50 ppm10 minNo decomposition[2]
Severe Autoclaving (120°C)10 ppm120 minNo decomposition[2]
Severe Autoclaving (130°C)10 ppm30 minNo decomposition[2]
Aeration / Shaking (Dark)Not specified12 daysNo decomposition[2]
Light Exposure (1000 lux)Not specified30 days>70% loss of activity[7]

Experimental Protocols

This section provides detailed methodologies for common analytical techniques used in IAA degradation studies.

Protocol 1: Colorimetric Quantification of IAA using Salkowski Reagent

This method is suitable for screening and relative quantification of total indoles.

  • Sample Preparation:

    • Culture 1.5 mL of your bacterial sample and centrifuge at 16,000 x g for 5 minutes to pellet the cells.[12]

    • Carefully transfer 1 mL of the supernatant to a new test tube.[12]

  • Reagent Preparation:

    • Prepare the Salkowski reagent by mixing 2 mL of 0.5 M FeCl₃ with 98 mL of 35% perchloric acid.[18] Store in a dark bottle.

  • Reaction:

    • Mix the sample supernatant and Salkowski reagent in a 1:1 or 2:1 ratio (e.g., 500 µL of supernatant with 500 µL of reagent).[18]

    • Incubate the mixture in the dark at room temperature for 30 minutes.[18]

  • Measurement:

    • Measure the absorbance of the resulting pink/red color at 530 nm using a spectrophotometer.[18]

    • Quantify the concentration by comparing the absorbance to a standard curve prepared with known concentrations of pure IAA.

Protocol 2: HPLC Method for IAA Quantification

High-Performance Liquid Chromatography (HPLC) offers precise quantification of IAA.

  • Sample Preparation:

    • Centrifuge the bacterial culture to obtain cell-free supernatant.

    • For complex samples (e.g., plant tissue), perform an extraction. A common method involves homogenizing the sample in a solvent like 80% methanol, followed by solid-phase extraction (SPE) for cleanup.[19]

    • Filter the final sample through a 0.2 µm syringe filter before injection.[12]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm × 200 mm, 5 µm particle size).[20]

    • Mobile Phase: Isocratic or gradient elution. A common isocratic mobile phase is a mixture of methanol, water, and acetic acid (e.g., 45:54:1 v/v/v, pH ~3.0).[20] Another example uses acetic acid and methanol (75:25 v/v, pH 3.8).[21][22]

    • Flow Rate: 0.8 mL/min.[20][21]

    • Detection: UV detector set at 254 nm or 280 nm.[20][22]

    • Injection Volume: 25 µL.[20]

  • Analysis:

    • Identify the IAA peak by comparing its retention time to that of a pure IAA standard.

    • Quantify the IAA concentration by integrating the peak area and comparing it against a standard calibration curve.[21]

Protocol 3: LC-MS/MS Analysis for IAA and its Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity for identifying IAA and its degradation products.

  • Sample Preparation:

    • Follow the sample preparation steps for HPLC (Protocol 2). Acidification of the supernatant to pH 2.5-3.0 with HCl followed by extraction with ethyl acetate is a common procedure.[23]

  • LC Conditions:

    • Use a C18 column with a gradient elution program.

    • Mobile Phase A: Water with 0.1% formic acid.[11]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

    • Gradient Example: Start with low %B, ramp up to elute compounds, then return to initial conditions for re-equilibration.[11]

  • MS/MS Conditions:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification. For IAA, a common transition is monitoring the precursor ion m/z 176 and fragmenting it to the product ion m/z 130.[23]

    • Optimize parameters like collision energy (e.g., 20 eV), declustering potential, and exit potential for maximum signal intensity.[23]

  • Analysis:

    • Identify compounds based on both retention time and the specific precursor-to-product ion transitions.

    • Quantify using stable isotope-labeled internal standards for the highest accuracy.

Visualizations: Pathways and Workflows

The following diagrams illustrate key degradation pathways and experimental workflows.

IAA_Degradation_Factors cluster_factors Degradation Factors IAA Indole-3-Acetic Acid (IAA) Degradation Degradation Products IAA->Degradation leads to Light Light (UV, White Light) Light->IAA Heat High Temperature Heat->IAA pH Non-neutral pH (especially acidic) pH->IAA Enzymes Biological Catalysts (e.g., Peroxidases) Enzymes->IAA Microbes Microbial Catabolism (Bacteria, Fungi) Microbes->IAA

Caption: Factors influencing the degradation of Indole-3-Acetic Acid (IAA).

Bacterial_IAA_Degradation_Pathway cluster_genes iac Gene Products IAA Indole-3-Acetic Acid Intermediate1 2-Hydroxyindole-3-acetic acid IAA->Intermediate1 Hydroxylation Intermediate2 Dioxindole-3-acetic acid (DOAA) Intermediate1->Intermediate2 Catechol Catechol Intermediate2->Catechol Metabolism Central Metabolism (Ring Cleavage) Catechol->Metabolism iacA iacA iacA->Intermediate1 iacE iacE iacE->Intermediate2 iacC iacC iacC->Catechol

Caption: Aerobic bacterial degradation pathway of IAA via the iac gene cluster.

Experimental_Workflow_IAA_Analysis Start Start: Experimental Sample (e.g., Bacterial Culture) Centrifuge 1. Centrifugation (Separate cells & supernatant) Start->Centrifuge Filter 2. Filtration (0.2 µm) (Remove remaining cells/debris) Centrifuge->Filter Extract 3. Optional: Extraction (e.g., Ethyl Acetate or SPE) Filter->Extract for complex matrices Analysis 4. Instrumental Analysis Filter->Analysis Extract->Analysis HPLC HPLC-UV Analysis->HPLC Quantification LCMS LC-MS/MS Analysis->LCMS Quantification & Identification Result End: Quantification & Identification of IAA and Degradation Products HPLC->Result LCMS->Result

Caption: General workflow for the analysis of IAA and its degradation products.

References

How to prevent oxidative degradation of (2-Methylindol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Methylindol-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its oxidative degradation and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A color change, often to a yellowish or brownish hue, is a common visual indicator of the oxidative degradation of indole compounds. While a minor color change may not always signify a substantial loss of purity, it is a clear sign that degradation has occurred. For sensitive applications, it is crucial to assess the purity of the compound before proceeding.

Q2: What are the primary factors that contribute to the oxidative degradation of this compound?

The main contributors to the oxidative degradation of this compound are:

  • Exposure to Oxygen: The presence of atmospheric oxygen is a primary driver of oxidation.

  • Exposure to Light: Photons, particularly in the UV spectrum, can catalyze oxidative reactions.[1]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of degradation reactions.

  • Incompatible Solvents and Reagents: Certain solvents can contain impurities (e.g., peroxides in aged ethers) that initiate oxidation. Strong oxidizing agents will directly degrade the molecule.

Q3: What are the ideal storage conditions for this compound to minimize degradation?

To ensure the long-term stability of this compound, it should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Reduces the rate of chemical degradation.
Light Store in an amber or opaque vialProtects the compound from photodegradation.[1]
Atmosphere Under an inert gas (e.g., argon or nitrogen)Displaces oxygen to prevent oxidation.
Form Solid is generally more stable than solutionMinimizes mobility and interaction with potential reactants.

Q4: Should I use an antioxidant in my solutions of this compound?

The use of an antioxidant is recommended, especially under the following circumstances:

  • The compound is dissolved in a solvent that has not been deoxygenated.

  • The experimental procedure involves prolonged exposure to air.

  • The solution will be stored for an extended period.

  • The experiment involves conditions known to promote oxidation (e.g., heating).

Q5: Which antioxidants are suitable for stabilizing solutions of this compound?

Commonly used antioxidants for indole-containing compounds include Butylated Hydroxytoluene (BHT) and Ascorbic Acid. The choice of antioxidant should be guided by its solubility in the chosen solvent system and its compatibility with downstream applications.

AntioxidantTypical ConcentrationSoluble InConsiderations
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Ethanol, Methanol, AcetonitrileCan potentially interfere with certain biological assays.
Ascorbic Acid 0.05 - 0.2% (w/v)Water, EthanolCan act as a pro-oxidant in the presence of metal ions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the oxidative degradation of this compound.

Problem: Unexpected experimental results or loss of compound activity.

This could be due to the degradation of your this compound. Follow these steps to diagnose and resolve the issue.

Caption: Troubleshooting workflow for suspected degradation of this compound.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

This protocol describes the preparation of a stock solution with the addition of an antioxidant to minimize degradation.

Materials:

  • This compound

  • Anhydrous ethanol (or other suitable solvent)

  • Butylated Hydroxytoluene (BHT)

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (argon or nitrogen)

Procedure:

  • Prepare BHT Stock Solution (1% w/v): Dissolve 100 mg of BHT in 10 mL of anhydrous ethanol.

  • Deoxygenate Solvent: Sparge the anhydrous ethanol with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Prepare this compound Solution:

    • In an amber vial, weigh the desired amount of this compound.

    • Add the deoxygenated ethanol to achieve the target concentration.

    • Add the BHT stock solution to a final concentration of 0.05% (e.g., 50 µL of 1% BHT stock per 1 mL of final solution).

  • Inert Atmosphere: Flush the headspace of the vial with argon or nitrogen before sealing the cap.

  • Storage: Store the solution at -20°C.

Protocol 2: Analysis of this compound and its Potential Degradation Products by HPLC

This method can be used to assess the purity of this compound and detect potential oxidative degradation products.

Instrumentation and Conditions:

  • HPLC System: With UV or PDA detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) % B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute a sample of the this compound solution in the initial mobile phase composition (80% A, 20% B).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Expected Results:

  • The parent compound, this compound, will have a characteristic retention time.

  • Degradation products, being generally more polar, are expected to elute earlier. Potential degradation products to monitor for include those resulting from oxidation at the 2-methyl group (e.g., forming a 2-formyl or 2-hydroxymethyl group) or on the indole ring itself.

Signaling Pathways and Logical Relationships

Potential Oxidative Degradation Pathway

The indole nucleus, particularly with an electron-donating 2-methyl group, is susceptible to oxidation. The following diagram illustrates a plausible pathway for the oxidative degradation of this compound.

G parent This compound intermediate1 Oxidation at 2-methyl group parent->intermediate1 [O] intermediate2 Oxidation at C3 position parent->intermediate2 [O] decarboxylation Decarboxylation of acetic acid side chain parent->decarboxylation Heat/Light oxidants Oxidants (O2, Light, Heat) oxidants->parent product1 2-Formyl-1-yl)acetic acid intermediate1->product1 product2 Oxindole derivatives intermediate2->product2 product3 2-Methyl-1-methylindole decarboxylation->product3

Caption: Plausible oxidative degradation pathways of this compound.

References

Technical Support Center: Optimizing Bioassays for (2-Methylindol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the activity of (2-Methylindol-1-yl)acetic acid in bioassays, with a specific focus on the critical role of pH. While specific quantitative data on the optimal pH for this compound is not extensively documented in publicly available literature, this guide offers best practices based on the well-established principles of auxin biology and general bioassay optimization. The information provided herein is intended to serve as a starting point for developing robust and reproducible experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of pH on the activity of this compound, an auxin analog?

A1: The biological activity of auxins and their analogs is often pH-dependent. This is largely due to the "acid growth theory," which posits that auxins stimulate cell elongation by promoting the pumping of protons into the apoplast (the space outside the cell membrane), thereby lowering the apoplastic pH. This acidification activates enzymes that loosen the cell wall, allowing the cell to expand.[1] The uptake and transport of auxins across cell membranes are also influenced by pH gradients. Therefore, the pH of your bioassay medium can directly impact the perceived activity of this compound by affecting its cellular uptake and interaction with its target.

Q2: How does pH affect the solubility and stability of indole-containing compounds like this compound?

A2: this compound is a carboxylic acid. As with other carboxylic acids, its solubility is highly dependent on pH. At acidic pH, the carboxylic acid group will be protonated, making the molecule less polar and potentially less soluble in aqueous solutions. As the pH increases, the carboxylic acid will be deprotonated to a carboxylate, increasing its polarity and solubility in aqueous media.

Q3: What is a good starting pH range for a bioassay with this compound?

A3: For many plant-based bioassays, a starting pH in the slightly acidic to neutral range is often recommended. For example, many plant cell culture media are buffered to a pH between 5.5 and 6.5. Studies on auxin-responsive gene expression have often used a medium pH of around 6.0 as a control, with shifts to more acidic pH (e.g., 4.5) to study cellular responses.[2][3][4] However, the optimal pH will be specific to the cell type, the biological process being measured, and the specific properties of this compound. A pH optimization experiment is highly recommended.

Q4: What are common buffers used to control pH in bioassays?

A4: The choice of buffer is critical for maintaining a stable pH throughout your experiment. The ideal buffer should have a pKa value close to the desired pH of your assay and should not interfere with the biological system or the activity of the compound. Common biological buffers include:

BufferUseful pH Range
MES5.5 - 6.7
PIPES6.1 - 7.5
MOPS6.5 - 7.9
HEPES6.8 - 8.2
Tris7.5 - 9.0
Phosphate6.5 - 7.5

When working with cell cultures, it is also important to consider the buffering system of the culture medium itself, which is often based on a bicarbonate-CO₂ system and may be supplemented with a non-volatile buffer like HEPES.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Low or no activity of this compound Suboptimal pH: The pH of the assay medium may be outside the optimal range for compound activity, affecting its solubility, stability, or interaction with the target.Perform a pH-response curve to determine the optimal pH for your specific bioassay. Test a range of pH values (e.g., from 5.0 to 8.0) while keeping the compound concentration constant.
Compound Precipitation: The compound may not be fully dissolved at the tested pH, leading to a lower effective concentration.Visually inspect for any precipitation after adding the compound to the assay medium. Measure the solubility of the compound at different pH values. Consider using a co-solvent if solubility is an issue, but ensure the solvent itself does not affect the assay.
Compound Degradation: The compound may be unstable at the experimental pH and temperature.Assess the stability of the compound over the time course of the experiment at the selected pH. This can be done using analytical methods like HPLC.
High variability between replicates Inconsistent pH: Small variations in pH between wells or plates can lead to significant differences in activity.Ensure that the pH of the medium is consistent across all replicates. Prepare a large batch of medium and verify the pH before dispensing. Be mindful of "edge effects" in microplates, where evaporation can alter the pH.
Buffer Incompatibility: The chosen buffer may be interacting with the compound or the biological system.Test alternative buffer systems to see if variability is reduced. Ensure the buffer concentration is sufficient to maintain a stable pH throughout the experiment.
Unexpected or biphasic dose-response curve pH-dependent target engagement: The affinity of the compound for its target may change with pH.This is a complex issue that may require biophysical methods to investigate the interaction between the compound and its target at different pH values.
Off-target effects at different pH values: The compound may have different off-target effects at varying pH levels.Consider using control compounds or cell lines to investigate potential off-target effects.

Experimental Protocols

Protocol: Determination of Optimal pH for this compound Activity in a Cell-Based Bioassay

This protocol provides a general framework for determining the optimal pH for the activity of a novel compound. This example uses a hypothetical cell-based assay measuring auxin-induced gene expression.

1. Materials:

  • This compound stock solution (e.g., in DMSO)
  • Cell line responsive to auxins
  • Appropriate cell culture medium and supplements
  • A set of biological buffers with overlapping pH ranges (e.g., MES, MOPS, HEPES)
  • Sterile 1N HCl and 1N NaOH for pH adjustment
  • 96-well cell culture plates
  • Reagents for the specific bioassay readout (e.g., qPCR reagents for gene expression analysis, luciferase assay reagents for promoter-reporter assays)
  • Calibrated pH meter

2. Procedure:

  • Preparation of Buffered Media:
  • Prepare the cell culture medium at a range of different pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0).
  • For each pH value, use the appropriate buffer at a suitable concentration (e.g., 20 mM).
  • Adjust the final pH of each medium preparation using 1N HCl or 1N NaOH.
  • Sterile-filter each pH-adjusted medium.
  • Cell Seeding:
  • Seed the cells into a 96-well plate at a predetermined optimal density in their standard growth medium.
  • Incubate for 24 hours to allow for cell attachment.
  • Compound Treatment:
  • Prepare serial dilutions of this compound in each of the pH-adjusted media.
  • Include a vehicle control (e.g., DMSO) for each pH condition.
  • Remove the standard growth medium from the cells and replace it with the media containing the different compound concentrations at the various pH levels.
  • Incubation:
  • Incubate the cells for the desired period to elicit a biological response (e.g., 6-24 hours for gene expression changes).
  • Assay Readout:
  • Perform the specific assay to measure the biological response (e.g., lyse the cells and perform qPCR for a known auxin-responsive gene).
  • Data Analysis:
  • For each pH value, plot the response versus the log of the compound concentration to generate a dose-response curve.
  • Determine the EC₅₀ (half-maximal effective concentration) value for each pH.
  • The pH that results in the lowest EC₅₀ and/or the highest maximal response is considered the optimal pH for the assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_media Prepare Media at Various pH Values prep_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound at Different pH prep_compound->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate readout Perform Assay Readout incubate->readout dose_response Generate Dose-Response Curves for Each pH readout->dose_response determine_optimal Determine Optimal pH (Lowest EC50/Highest Emax) dose_response->determine_optimal

Caption: Workflow for determining the optimal pH in a bioassay.

suboptimal_ph_effects cluster_compound Compound Effects cluster_target Target Interaction cluster_outcome Experimental Outcome suboptimal_ph Suboptimal pH precipitation Decreased Solubility / Precipitation suboptimal_ph->precipitation degradation Chemical Instability / Degradation suboptimal_ph->degradation altered_uptake Altered Cellular Uptake suboptimal_ph->altered_uptake altered_binding Altered Target Binding Affinity suboptimal_ph->altered_binding inaccurate_results Inaccurate or Irreproducible Results precipitation->inaccurate_results degradation->inaccurate_results altered_uptake->inaccurate_results altered_binding->inaccurate_results

References

Technical Support Center: Characterization of Synthetic Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of synthetic indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and pitfalls encountered during the experimental analysis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: My purified indole derivative has a pinkish or yellowish hue. Is it impure?

A1: Not necessarily, but it warrants investigation. While pure indole is typically a white solid, discoloration to a pinkish or yellowish haze can occur due to slight oxidation or polymerization, especially if the sample is old or has been exposed to light and air.[1] However, this doesn't always signify a significant drop in purity. It is recommended to perform a quick purity check using Thin-Layer Chromatography (TLC) for a preliminary assessment or High-Performance Liquid Chromatography (HPLC) for a quantitative analysis.[1]

Q2: I'm seeing inconsistent results in my elemental analysis for a novel indole derivative. What could be the cause?

A2: Elemental analysis can be prone to errors, and deviations from the theoretical values are not uncommon. A common journal standard is a deviation of less than 0.4%; however, failure rates exceeding 25% have been reported for compounds like tryptophan.[2] Several factors could contribute to these discrepancies:

  • Residual Solvents: The presence of residual solvents from purification (e.g., water, ethanol) can significantly alter the elemental composition.[3] Ensure the sample is thoroughly dried under high vacuum, sometimes for several days, possibly with gentle heating.[3]

  • Hygroscopic Nature: Some indole derivatives may be hygroscopic and absorb atmospheric moisture.

  • Incomplete Combustion: The inherent stability of the indole ring might lead to incomplete combustion in the analyzer.

  • Incorrect Molecular Formula: There is a possibility that the assigned structure is incorrect, for instance, an unexpected oxidation might have occurred.[3]

  • Service Provider Variability: If using a third-party service, inconsistencies in results have been observed between different providers.[2][4]

It is advisable to use elemental analysis in conjunction with other characterization techniques like high-resolution mass spectrometry (HRMS) and NMR to confirm the molecular formula.

Q3: Why is the N-H proton of my indole derivative showing a broad signal or a different chemical shift in the ¹H NMR spectrum compared to literature values?

A3: The chemical shift and signal shape of the indole N-H proton are highly sensitive to experimental conditions.

  • Solvent Effects: The choice of solvent significantly impacts the chemical shift due to differences in hydrogen bonding and solvation.[5] For example, spectra recorded in DMSO-d₆ will show different N-H shifts compared to those in CDCl₃.

  • Concentration: The concentration of the sample can affect the degree of intermolecular hydrogen bonding, leading to changes in the chemical shift.[5]

  • Residual Water or Acid/Base: Traces of water or acidic/basic impurities can lead to proton exchange, which broadens the N-H signal.

  • Temperature: Temperature can also influence the rate of proton exchange and hydrogen bonding.

When comparing spectra, it is crucial to ensure that the experimental conditions are as close as possible to the reported ones.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem: I am observing peak tailing or splitting in my chromatogram for an indole-3-pyruvic acid derivative.

Cause & Solution: This is a common issue with indole-3-pyruvic acid (IPyA) and is often due to its tautomerism in solution. IPyA can exist in both enol and keto forms, which can have different retention times on the HPLC column, leading to peak distortion.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Modifying the pH of the mobile phase can help to favor one tautomeric form over the other, resulting in a sharper, more symmetrical peak.

    • Derivatization: A more robust solution is to derivatize the IPyA, for example, by oximation. This will stabilize the molecule and prevent tautomerism, leading to improved chromatography.[6]

Mass Spectrometry (MS)

Problem: I am having difficulty obtaining a clear molecular ion peak for my indole derivative using electrospray ionization (ESI).

Cause & Solution: The stability of the molecular ion can be influenced by the MS parameters and the inherent properties of the indole derivative.

  • Troubleshooting Steps:

    • Optimize Ionization Mode: While positive mode ESI is common for many indole compounds, it's beneficial to test both positive and negative modes to find the optimal setting for your specific derivative.[6]

    • Adjust MS Parameters: Infuse a pure standard of your compound to optimize key parameters such as the fragmentor voltage and collision energy.[6] Suboptimal settings can lead to in-source fragmentation and a weak or absent molecular ion peak.

    • Consider Adduct Formation: In ESI-MS, molecules can form adducts with ions present in the mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺). Look for peaks corresponding to these adducts to help identify the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: The signals for the aromatic protons in the benzene ring portion of my substituted indole are overlapping and difficult to assign.

Cause & Solution: The chemical shifts of the protons on the benzene ring of the indole scaffold can be very similar, leading to complex and overlapping multiplets, especially in ¹H NMR spectra acquired at lower magnetic field strengths.

  • Troubleshooting Steps:

    • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion and may resolve the overlapping signals.

    • 2D NMR Techniques: Employ two-dimensional NMR experiments. A COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, while a HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate the proton signals to their directly attached carbon atoms, aiding in unambiguous assignment.[5] A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space interactions between protons, which can also be useful for assignment.

Data Presentation

Table 1: Example of HPLC Purity Analysis Data for Synthetic Indole Derivatives

Compound IDRetention Time (min)Purity (Area %) - Condition 1Purity (Area %) - Condition 2
35.897.598.2
46.597.997.8
58.896.196.7
67.296.096.4
(Data adapted from a study on synthetic indole derivatives)[7]

Table 2: Comparison of Crystallographic Data for Cyano(phenylsulfonyl)indole Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)V (ų)Z
3-cyano-1-(phenylsulfonyl)indole (I)C₁₅H₁₀N₂O₂SOrthorhombicP 2₁2₁2₁4.9459(3)10.5401(7)25.0813(14)1307.50(14)4
2-cyano-1-(phenylsulfonyl)indole (II)C₁₅H₁₀N₂O₂SMonoclinicP 2₁/c10.789(2)8.991(2)14.123(3)1341.3(5)4
(Data is illustrative of crystallographic comparisons)[8]

Experimental Protocols

Protocol: Purity Determination by Reversed-Phase HPLC

This protocol provides a general method for the purity analysis of synthetic indole derivatives.

  • Objective: To quantify the purity of a synthetic indole sample and detect any related impurities.

  • Instrumentation & Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • HPLC-grade acetonitrile, methanol, and water.

    • Acid modifier (e.g., formic acid or acetic acid).

    • Sample of the synthetic indole derivative.

    • Reference standard of the indole derivative (if available).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Sample Solution: Accurately weigh and dissolve the indole derivative in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 280 nm (or the λmax of the specific indole derivative).[9]

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-31 min: Linear gradient back to 95% A, 5% B

      • 31-35 min: Hold at 95% A, 5% B for column re-equilibration.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (sample solvent) to ensure there are no interfering peaks.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify any impurity peaks by comparing their retention times to those of known impurities or by using a mass spectrometer coupled to the HPLC (LC-MS).[10]

Protocol: Single Crystal X-ray Diffraction

This protocol outlines the general workflow for determining the crystal structure of a synthetic indole derivative.

  • Objective: To obtain the precise three-dimensional structure of the indole derivative.

  • Crystal Growth:

    • Obtaining a high-quality single crystal is a critical and often challenging step.[8] The crystal should ideally be 0.1-0.3 mm in each dimension and free of defects.[8]

    • Common Crystallization Methods: [8]

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly.

      • Solvent Diffusion: Create a layered system with a solution of the compound and a less soluble "anti-solvent." Crystals will form at the interface.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small open container within a larger sealed vessel containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the intensities and positions of the reflections.

    • The unit cell dimensions and space group are determined from the diffraction pattern.

    • An initial model of the structure is obtained using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined using a least-squares method to achieve the best fit between the observed and calculated diffraction data.[8]

  • Data Analysis and Visualization:

    • The final refined structure provides information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

    • The structure is visualized using software such as Mercury or PyMOL.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_adv_characterization Advanced Characterization (If Required) Synthesis Synthetic Indole Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS HPLC HPLC Analysis (Purity Assessment) Purification->HPLC IR IR Spectroscopy (Functional Groups) Purification->IR Xray Single Crystal X-ray (3D Structure) HPLC->Xray EA Elemental Analysis (Empirical Formula) HPLC->EA troubleshooting_hplc Problem Problem: Peak Tailing/Splitting in HPLC Cause Potential Cause: Tautomerism of Indole Derivative Problem->Cause Solution1 Troubleshooting 1: Adjust Mobile Phase pH Cause->Solution1 Solution2 Troubleshooting 2: Derivatize the Analyte Cause->Solution2 Outcome1 Sharper, Symmetrical Peak Solution1->Outcome1 Outcome2 Stabilized Molecule, Improved Chromatography Solution2->Outcome2

References

Technical Support Center: Enhancing Indole Compound Recrystallization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to increase the efficiency of recrystallization for indole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for the recrystallization of an indole compound?

A1: The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should exhibit high solubility for the indole compound at elevated temperatures and low solubility at lower temperatures.[1] Key factors to consider include:

  • Solubility Profile: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2]

  • Impurity Solubility: The chosen solvent should either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or not at all (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the indole compound.[1]

  • Boiling Point: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals.[3]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

Commonly used solvent systems for indole compounds include ethanol/water, toluene, and hexane mixed with other solvents like ethyl acetate or acetone.[2][4] A mixed solvent system can be employed to fine-tune the polarity and achieve the desired solubility characteristics.[3][5]

Q2: My indole compound is "oiling out" instead of forming crystals. What causes this and how can I prevent it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6] This often happens when the melting point of the compound is lower than the temperature of the solution from which it is crystallizing, or when the solution is highly supersaturated.[7][8] Impurities can also lower the melting point of a compound, contributing to this issue.[8]

To prevent oiling out, consider the following strategies:

  • Reduce the rate of cooling: Slow cooling allows crystals to form gradually instead of crashing out as an oil.[9][10]

  • Increase the solvent volume: Adding more solvent can lower the saturation point and prevent precipitation at a temperature above the compound's melting point.[8][11]

  • Change the solvent system: Using a lower-boiling point solvent or a different solvent mixture can be effective.[12]

  • Induce crystallization: Scratching the inside of the flask or adding a seed crystal can provide a surface for crystal nucleation to begin.[13]

  • Control supersaturation: Avoid excessively high concentrations of the solute in the hot solution.[7]

Q3: I am getting a very low yield after recrystallization. What are the common reasons for this and how can I improve it?

A3: Low recovery of the purified compound is a frequent issue in recrystallization.[13] Common causes include:

  • Using too much solvent: An excessive amount of solvent will retain a significant portion of the product in the mother liquor even after cooling.[10][13]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel.[11]

  • Incomplete crystallization: Not allowing sufficient time or cooling to a low enough temperature can result in a lower yield.[6]

  • Washing with warm solvent: Using a solvent that is not ice-cold to wash the crystals can redissolve some of the product.[13]

To improve the yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve the compound.[13]

  • Preheat the filtration apparatus to prevent premature crystallization during hot filtration.

  • After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[14]

  • Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[14]

Q4: No crystals are forming even after the solution has cooled. What should I do?

A4: The failure of crystals to form from a cooled solution is often due to supersaturation.[13] In this state, the solute is dissolved at a concentration higher than its normal saturation point. To induce crystallization:

  • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The small scratches on the glass can provide a nucleation site for crystal growth.[13]

  • Seeding: Add a small, pure crystal of the compound (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[13]

  • Cooling further: If not already done, place the solution in an ice bath or even a colder bath if the solvent's freezing point allows.[6]

  • Reduce solvent volume: If too much solvent was used, you may need to evaporate some of it and allow the solution to cool again.[10][11]

Troubleshooting Guides

Guide 1: General Recrystallization Workflow for Indole Compounds

This workflow outlines the standard procedure for recrystallizing an indole compound.

start Start with Crude Indole Compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly Allow Solution to Cool Slowly hot_filtration->cool_slowly crystals_form Crystals Form cool_slowly->crystals_form collect_crystals Collect Crystals by Vacuum Filtration crystals_form->collect_crystals wash_crystals Wash Crystals with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry the Purified Crystals wash_crystals->dry_crystals end Pure Indole Compound dry_crystals->end

Caption: A standard experimental workflow for the recrystallization of indole compounds.

Guide 2: Troubleshooting Common Recrystallization Problems

This decision tree provides a logical approach to troubleshooting issues encountered during the recrystallization of indole compounds.

start Recrystallization Problem no_crystals No Crystals Form Upon Cooling start->no_crystals Issue oiling_out Compound Oils Out start->oiling_out Issue low_yield Low Yield of Crystals start->low_yield Issue no_crystals_q1 Is the solution supersaturated? no_crystals->no_crystals_q1 oiling_out_q1 Is cooling too rapid? oiling_out->oiling_out_q1 low_yield_q1 Was too much solvent used? low_yield->low_yield_q1 induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Cool further no_crystals_q1->induce_crystallization Yes too_much_solvent Too much solvent used. Reduce volume and re-cool. no_crystals_q1->too_much_solvent No slow_cooling Reheat to dissolve, then cool slowly. oiling_out_q1->slow_cooling Yes oiling_out_q2 Is the solution too concentrated? oiling_out_q1->oiling_out_q2 No add_more_solvent Reheat and add more solvent. oiling_out_q2->add_more_solvent Yes change_solvent Consider a different solvent system. oiling_out_q2->change_solvent No use_min_solvent Repeat with minimum hot solvent. low_yield_q1->use_min_solvent Yes low_yield_q2 Was washing solvent cold? low_yield_q1->low_yield_q2 No use_cold_wash Use ice-cold solvent for washing. low_yield_q2->use_cold_wash No check_filtration Check for premature crystallization during hot filtration. low_yield_q2->check_filtration Yes

Caption: A troubleshooting guide for common issues in indole compound recrystallization.

Data Presentation

Table 1: Solvent Systems for Recrystallization of Indole Compounds
CompoundSolvent SystemObservations/Notes
IndoleMethanol/WaterA mixed solvent system of methanol and water (3:2 ratio) has been shown to be effective.[15]
5-MethylindoleEthanol, Methanol, or Ethanol/WaterSuitable for removing polar impurities.[14]
3-CyanoindoleEthanol/Water or TolueneEthanol/water is effective for moderately polar impurities, while toluene is suitable for non-polar impurities.[2]
General Indole DerivativesHexane/Acetone, Hexane/THF, Hexane/Ethyl AcetateThese mixed solvent systems are often employed for the recrystallization of various indole derivatives.[4]
Table 2: Effect of Recrystallization Conditions on Indole Purity and Yield
ParameterConditionEffect on PurityEffect on YieldReference
Crystallization Temperature Decreasing from room temperature to 283 K (10 °C)May slightly decrease due to aggregation of smaller crystalsIncreases due to lower solubility[16]
Solvent to Feed Ratio (S₀/F₀) Increasing the ratioPurity remains high (around 99.5 wt%)Sharply decreases[16]
Washing of Crystals Washing with cold n-hexaneImproves purity by about 1 wt%Reduces yield by about 5%[16]
Cooling Rate Slow coolingIncreases crystal size and improves purityCan be optimized for maximum recovery[9]

Experimental Protocols

Protocol 1: Recrystallization of 3-Cyanoindole using Ethanol/Water

This protocol is adapted for the purification of 3-cyanoindole where moderately polar impurities are present.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-cyanoindole in a minimal amount of hot ethanol with stirring.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystallization.

  • Isolation and Washing: Collect the formed crystals via vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Recrystallization of Indole using n-Hexane

This protocol is based on the solute crystallization of indole from an indole-concentrated oil using n-hexane as the solvent.[16]

  • Dissolution: Dissolve the crude indole mixture in n-hexane. The initial volume ratio of solvent to the crude material can be optimized (e.g., around 15.5).[16]

  • Crystallization: Cool the solution to induce crystallization. A temperature of 283 K (10 °C) has been shown to be effective.[16] Maintain this temperature for a set duration (e.g., 10 minutes) to allow for crystal formation.[16]

  • Isolation: Separate the crystals from the mother liquor.

  • Washing: Wash the collected crystals with cold n-hexane to remove residual impurities.[16]

  • Drying: Dry the purified indole crystals under vacuum to remove the solvent.

References

Validation & Comparative

Validating the Biological Activity of Synthetic Auxins In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo biological activity of three common synthetic auxins: 2,4-Dichlorophenoxyacetic acid (2,4-D), 1-Naphthaleneacetic acid (NAA), and Indole-3-butyric acid (IBA). We present supporting experimental data from established bioassays, detailed protocols for their execution, and a visualization of the core auxin signaling pathway.

Comparative Analysis of Synthetic Auxin Activity

The efficacy of synthetic auxins can be quantified through various in vivo bioassays that measure their impact on plant growth and development. Below, we summarize the dose-dependent effects of 2,4-D, NAA, and IBA on primary root elongation and lateral root formation in the model organism Arabidopsis thaliana, as well as their activity in the classic Avena coleoptile curvature test.

Quantitative Data Summary
BioassaySynthetic AuxinEffective Concentration RangeObservation
Arabidopsis Primary Root Elongation Inhibition 2,4-D0.05 µM - 0.5 µMStrong inhibition of primary root growth.[1]
NAANot explicitly compared-
IBANot explicitly compared-
Arabidopsis Lateral Root Formation 2,4-D0.05 µMInduction of lateral root formation.[1]
NAANot explicitly compared-
IBANot explicitly compared-
Avena Coleoptile Curvature 2,4-DOptimum around 10⁻⁶ mol l⁻¹Less active than 4-Chloroindoleacetic acid but comparable to IAA and NAA.[2]
NAAOptimum around 10⁻⁶ mol l⁻¹Activity comparable to 2,4-D and IAA.[2]
IBANot explicitly compared-
DR5::GUS Reporter Expression (Arabidopsis) 2,4-D50 nMHigh GUS activity, indicating strong auxin response.[3]
NAA2 µMInduces strong GUS activity.[4]
IBANot explicitly compared-

Key In Vivo Bioassays: Experimental Protocols

Arabidopsis Root Elongation Assay

This assay is a sensitive method to quantify the inhibitory effect of auxins on primary root growth.

Experimental Workflow:

cluster_0 Seed Sterilization & Stratification cluster_1 Seedling Growth cluster_2 Auxin Treatment & Analysis A Surface sterilize seeds (e.g., with bleach and ethanol) B Wash seeds with sterile water A->B C Stratify at 4°C for 2-3 days B->C D Plate seeds on MS medium C->D E Grow vertically for 4-5 days D->E F Transfer seedlings to plates containing synthetic auxins E->F G Incubate for a defined period (e.g., 3-7 days) F->G H Scan plates and measure primary root length G->H

Workflow for the Arabidopsis root elongation assay.

Detailed Methodology:

  • Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized, typically with a solution of bleach and a surfactant, followed by washes with sterile water. The sterilized seeds are then plated on Murashige and Skoog (MS) agar medium in Petri dishes.

  • Stratification and Germination: To synchronize germination, the plates are stored at 4°C in the dark for 2-3 days. Following stratification, the plates are transferred to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at approximately 22°C.

  • Seedling Transfer and Treatment: After 4-5 days of growth, seedlings with comparable primary root lengths are transferred to fresh MS agar plates supplemented with a range of concentrations of the synthetic auxins to be tested. A control plate with no added auxin is also included.

  • Growth Measurement and Data Analysis: The plates are incubated vertically for an additional 3-7 days. The primary root length of each seedling is then measured from the root-shoot junction to the root tip using image analysis software. The percentage of root growth inhibition is calculated relative to the control seedlings.

Avena Coleoptile Curvature Test

A classic bioassay that measures the angle of curvature of a decapitated oat coleoptile in response to the unilateral application of an auxin.[5][6][7][8]

Experimental Workflow:

cluster_0 Seedling Preparation cluster_1 Auxin Application cluster_2 Measurement A Germinate Avena sativa seeds in darkness B Select uniform, straight coleoptiles A->B C Decapitate the coleoptile tip B->C E Place an agar block asymmetrically on the cut surface C->E D Prepare agar blocks containing the synthetic auxin D->E F Incubate in the dark for 1-2 hours G Photograph the coleoptiles F->G H Measure the angle of curvature G->H

Workflow for the Avena coleoptile curvature test.

Detailed Methodology:

  • Seedling Germination: Oat (Avena sativa) seeds are germinated in complete darkness to produce etiolated seedlings with long, straight coleoptiles.

  • Coleoptile Preparation: The tips of uniform coleoptiles (approximately 1-2 mm) are removed to eliminate the endogenous source of auxin.

  • Auxin Application: Agar blocks containing the desired concentrations of the synthetic auxin are prepared. A single agar block is then placed on one side of the decapitated coleoptile stump.

  • Incubation and Measurement: The seedlings are kept in the dark for 1 to 2 hours to allow for the auxin to diffuse down one side of the coleoptile and induce differential growth. The resulting curvature of the coleoptile is then photographed, and the angle of curvature is measured. The degree of curvature is proportional to the concentration of the auxin in the agar block.[8]

Pisum Split Stem Bioassay

This bioassay measures the curvature of a split pea stem section, where the inward or outward bending is influenced by the presence of auxins.

Experimental Workflow:

cluster_0 Stem Section Preparation cluster_1 Treatment and Incubation cluster_2 Measurement A Germinate pea seeds in dim light B Excise a section from the third internode A->B C Split the section longitudinally B->C D Place split sections in test solutions with synthetic auxins C->D E Incubate for a defined period D->E F Measure the angle of curvature of the two halves E->F

Workflow for the Pisum split stem bioassay.

Detailed Methodology:

  • Plant Material: Pea (Pisum sativum) seedlings are grown in dim light to produce elongated internodes.

  • Stem Section Preparation: A section of the third internode is excised, and the apical and basal ends are removed. This section is then split longitudinally for about three-quarters of its length.

  • Incubation: The split stem sections are placed in test tubes containing solutions of the synthetic auxins at various concentrations. Control tubes contain the solution without any added auxin.

  • Measurement: After a set incubation period (e.g., 24 hours), the curvature of the two halves of the split stem is observed. Auxins typically cause an inward curvature of the halves due to cell elongation on the outer surface. The degree of curvature can be quantified and compared across different treatments.

The Core Auxin Signaling Pathway

The biological effects of auxins are mediated by a well-defined signaling pathway that leads to changes in gene expression.

cluster_0 Low Auxin cluster_1 High Auxin Aux_IAA Aux/IAA ARF ARF Aux_IAA->ARF binds & represses TIR1_AFB TIR1/AFB ARE Auxin Response Element (ARE) ARF->ARE binds ARF_active ARF (active) Gene_Repression Gene Repression ARE->Gene_Repression ARE_active ARE Auxin Auxin Auxin->TIR1_AFB binds to SCF SCF Complex TIR1_AFB->SCF recruits Aux_IAA_deg Aux/IAA (degraded) SCF->Aux_IAA_deg ubiquitinates Proteasome 26S Proteasome Aux_IAA_deg->Proteasome degraded by ARF_active->ARE_active binds Gene_Activation Gene Activation ARE_active->Gene_Activation

Core auxin signaling pathway.

In the absence of auxin, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from regulating the expression of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," facilitating the interaction between Aux/IAA proteins and the TIR1/AFB F-box protein component of the SCF E3 ubiquitin ligase complex.[9][10][11] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome.[11] The degradation of the Aux/IAA protein liberates the ARF transcription factor, allowing it to activate or repress the expression of target genes containing Auxin Response Elements (AREs) in their promoters, ultimately leading to the observed physiological responses.[9][10]

References

A Comparative Analysis of (2-Methylindol-1-yl)acetic acid and Indole-3-acetic acid (IAA): Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of (2-Methylindol-1-yl)acetic acid, more commonly known as 2-Methylindole-3-acetic acid (2-Me-IAA), and the archetypal auxin, Indole-3-acetic acid (IAA). This report synthesizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways to provide a clear and objective comparison.

Introduction

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that play a pivotal role in regulating plant growth and development.[1] Its synthetic analogue, 2-Methylindole-3-acetic acid (2-Me-IAA), has also been studied for its auxin-like activity. Understanding the comparative efficacy and mechanisms of these two compounds is crucial for their application in agricultural biotechnology and for the development of novel plant growth regulators. This guide provides a detailed comparison based on available scientific literature.

Efficacy Comparison: Experimental Data

The primary method for quantifying auxin activity is the Avena coleoptile straight-growth test, which measures the elongation of oat coleoptile sections in response to auxin application. Quantitative data from this bioassay reveals a significant difference in the efficacy of 2-Me-IAA compared to IAA.

CompoundHalf-Optimal Concentration (mol L⁻¹)Optimal Response (relative to control)
Indole-3-acetic acid (IAA) ~2 x 10⁻⁶High
2-Methylindole-3-acetic acid (2-Me-IAA) 2 x 10⁻⁵Moderate

Table 1: Comparison of Auxin Activity in the Avena Coleoptile Straight-Growth Test. Data from Antolic et al. (2003).

The data clearly indicates that Indole-3-acetic acid is the more potent auxin, with a half-optimal concentration approximately ten times lower than that of 2-Methylindole-3-acetic acid.[2] This suggests that IAA is more efficient at inducing cell elongation in this classic assay. While 2-Me-IAA does exhibit auxin activity, it is considered a weaker auxin compared to the endogenous plant hormone.

Mechanism of Action: Signaling Pathways

The canonical auxin signaling pathway in plants involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive gene expression.

While it is well-established that IAA functions through this pathway, the specific interaction of 2-Me-IAA with the TIR1/AFB receptors is less characterized. However, its structural similarity to IAA and its demonstrated auxin activity strongly suggest that it likely acts through the same signaling cascade, albeit with a lower binding affinity to the receptor complex, which would account for its reduced biological activity.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (IAA or 2-Me-IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds to SCF SCF Complex TIR1_AFB->SCF associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates Response Cellular Response (Elongation, Division) Auxin_Responsive_Genes->Response leads to Avena_Coleoptile_Workflow start Start: Germinate Avena seeds in darkness cut_coleoptiles Cut 10 mm sub-apical sections from coleoptiles start->cut_coleoptiles prepare_solutions Prepare serial dilutions of IAA and 2-Me-IAA cut_coleoptiles->prepare_solutions incubate Incubate sections in test solutions for 24h in darkness prepare_solutions->incubate measure Measure the final length of coleoptile sections incubate->measure analyze Calculate elongation and plot dose-response curves measure->analyze end End: Determine half-optimal concentration analyze->end

References

A Comparative Analysis of (2-Methylindol-1-yl)acetic Acid and Indole-3-butyric Acid (IBA) for Root Formation

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Indole-3-butyric acid (IBA) is a widely used and highly effective synthetic auxin for promoting adventitious root formation in a broad range of plant species. Its efficacy stems from its stability and its conversion within plant tissues to indole-3-acetic acid (IAA), the primary endogenous auxin that orchestrates root development. In contrast, 2-methylindole-3-acetic acid is a weaker auxin. While it demonstrates auxin-like activity, its effectiveness in promoting root formation is considerably lower than that of IBA. This guide presents a detailed comparison of these two compounds, summarizing available experimental data, outlining experimental protocols, and illustrating the relevant signaling pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the efficacy of Indole-3-butyric acid (IBA) and 2-methylindole-3-acetic acid in promoting root formation and auxin activity.

Table 1: Auxin Activity as Determined by Avena Coleoptile Bioassay

CompoundHalf-Optimal Concentration (mol L⁻¹)Optimal Response (% of control)Auxin Strength Classification
Indole-3-acetic acid (IAA)2 x 10⁻⁶~150-200%Strong
Indole-3-butyric acid (IBA)Variable (generally higher than IAA)HighStrong (pro-auxin)
2-methylindole-3-acetic acid2 x 10⁻⁵~100-120%Weak to Moderate

Data for 2-methylindole-3-acetic acid is derived from studies on Avena coleoptile straight-growth tests. Data for IBA is generalized from multiple studies showing its high efficacy in rooting assays.

Table 2: Efficacy in Promoting Adventitious Rooting in Cuttings (Selected Species)

Plant SpeciesTreatmentRooting Percentage (%)Number of Roots per CuttingRoot Length (cm)Reference
Prunus rootstock (GF 677)Control~20%~2~1[1]
0.9 mg/L IBA~70%~6~0.5[1]
Melissa officinalisControlHigh2.6710.32[2]
1000 mg/L IBAHigh4.0054.02[2]
Hardwickia binataControl10.73%--[3]
2000 mg/L IBA43.36%20.44-[3]

Note: Direct comparative studies of 2-methylindole-3-acetic acid on rooting of cuttings are limited. The available data suggests its auxin activity is significantly lower than IBA, which would translate to poorer rooting performance.

Experimental Protocols

Avena Coleoptile Straight-Growth Bioassay for Auxin Activity

This bioassay is a classic method to determine the auxin activity of a compound by measuring its effect on the elongation of oat coleoptile sections.

Materials:

  • Avena sativa (oat) seeds

  • Petri dishes, filter paper

  • Test compounds: Indole-3-butyric acid (IBA), 2-methylindole-3-acetic acid, Indole-3-acetic acid (IAA) as a positive control

  • Sucrose, citrate buffer (pH 5.0)

  • Dissecting microscope and tools

  • Ruler or digital imaging system for measurement

Procedure:

  • Seed Germination: Germinate Avena sativa seeds on moist filter paper in the dark for approximately 72 hours at 25°C.

  • Coleoptile Excision: When the coleoptiles are 2-3 cm long, excise the apical 3-4 mm under a dim green light. Then, cut a 10 mm section from the remaining coleoptile.

  • Incubation: Float the coleoptile sections in a buffered sucrose solution for 1-2 hours to deplete endogenous auxins.

  • Treatment: Transfer the sections to Petri dishes containing the buffered sucrose solution and a range of concentrations of the test compounds (e.g., 10⁻⁸ to 10⁻⁴ M). Include a control with no added auxin.

  • Incubation: Incubate the sections in the dark at 25°C for 24 hours.

  • Measurement: Measure the final length of the coleoptile sections.

  • Data Analysis: Calculate the percentage elongation relative to the initial length and compare the dose-response curves for each compound.

Adventitious Rooting Assay in Cuttings

This protocol outlines a general procedure for comparing the efficacy of different auxins in promoting root formation in stem cuttings.

Materials:

  • Healthy, disease-free stock plants for cuttings

  • Sharp, sterile pruning shears or scalpels

  • Rooting medium (e.g., perlite, vermiculite, sand, or a mixture)

  • Trays or pots

  • Test compounds: Indole-3-butyric acid (IBA) and 2-methylindole-3-acetic acid, dissolved in a suitable solvent (e.g., 50% ethanol).

  • Control solution (solvent only)

  • Misting system or propagation dome to maintain high humidity

Procedure:

  • Cutting Preparation: Take stem cuttings (typically 10-15 cm long) from the stock plant. Remove the lower leaves and make a fresh, angled cut at the base.

  • Auxin Treatment: Dip the basal 1-2 cm of each cutting into the prepared auxin solutions for a short period (e.g., 5-10 seconds for concentrated dips). Ensure the solvent evaporates before planting.

  • Planting: Insert the treated cuttings into the rooting medium to a depth of 3-5 cm.

  • Incubation: Place the trays or pots under high humidity and indirect light. Maintain a suitable temperature for the specific plant species.

  • Data Collection: After a predetermined period (e.g., 4-8 weeks), carefully remove the cuttings from the medium and record the following data:

    • Rooting percentage (the percentage of cuttings that formed roots)

    • Number of primary roots per cutting

    • Length of the longest root per cutting

    • Root biomass (optional)

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Signaling Pathways and Mechanisms of Action

Indole-3-butyric Acid (IBA)

IBA is considered a pro-auxin, meaning it is converted into the active auxin, IAA, within the plant.[4] This conversion is a key aspect of its effectiveness.

IBA_to_IAA_Conversion IBA Indole-3-butyric acid (IBA) (Exogenously Applied) IBA_peroxisome IBA in Peroxisome IBA->IBA_peroxisome Transport into peroxisome Beta_oxidation β-oxidation (Enzymatic Conversion) IBA_peroxisome->Beta_oxidation IAA Indole-3-acetic acid (IAA) (Active Form) Beta_oxidation->IAA

Conversion of IBA to the active auxin IAA within the peroxisome.

Once converted to IAA, the molecule follows the canonical auxin signaling pathway to promote root formation.

Auxin_Signaling_Pathway cluster_nucleus Nucleus IAA IAA TIR1_AFB TIR1/AFB Receptor Complex IAA->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes binding to TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Root_Formation Cell Division & Differentiation (Root Primordia Formation) Auxin_Genes->Root_Formation leads to

Simplified canonical auxin signaling pathway leading to root formation.
2-methylindole-3-acetic acid

The signaling pathway for 2-methylindole-3-acetic acid is presumed to be similar to that of IAA, directly interacting with the TIR1/AFB auxin receptor complex. However, its reduced activity is likely due to a lower binding affinity to the receptor caused by the steric hindrance of the methyl group at the 2-position of the indole ring. This structural change may impede the optimal conformation required for efficient receptor binding and subsequent downstream signaling.

Conclusion

Based on the available scientific evidence, Indole-3-butyric acid (IBA) is a significantly more potent and reliable agent for promoting root formation than 2-methylindole-3-acetic acid. The superior performance of IBA can be attributed to its stability and its conversion to the highly active endogenous auxin, IAA. The methyl group in 2-methylindole-3-acetic acid appears to reduce its auxin activity, likely by interfering with its binding to the auxin receptor. For researchers and professionals in drug development and plant science seeking to induce rooting, IBA remains the superior and more predictable choice. Further research is warranted to investigate the biological activity of other isomers, such as (2-Methylindol-1-yl)acetic acid, to fully understand the structure-activity relationships of synthetic auxins.

References

Statistical Validation of (2-Methylindol-1-yl)acetic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activity of (2-Methylindol-1-yl)acetic acid and its derivatives with other relevant compounds, supported by experimental data from scientific literature. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound for future research and development.

Data Summary: Anti-Inflammatory Activity

The anti-inflammatory potential of indole acetic acid derivatives is often evaluated through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), microsomal prostaglandin E synthase-1 (mPGES-1), and 5-lipoxygenase (5-LOX). The following tables summarize the quantitative data for Indomethacin, a well-studied anti-inflammatory drug derived from indole-3-acetic acid, and its analogs, which provide a relevant benchmark for assessing the potential activity of this compound.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Indomethacin0.071.140.06[1]
Indomethacin Analog 4a0.380.094.22[1]
Indomethacin Analog 4b0.450.085.63[1]
Indomethacin Analog 4d0.570.096.33[1]
Indomethacin Analog 50.430.104.30[1]
Indomethacin Analog 60.390.113.55[1]
Celecoxib (Reference)15.00.04375[1]

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Edema Inhibition (%)Time Point (hours)Reference
Indomethacin1051.233[2]
Indomethacin Analog 2a1061.73[2]
Indomethacin Analog 2b1060.83[2]
Indomethacin Analog 2c1056.03[2]
Indomethacin Analog 2e1059.53[2]
Indomethacin Analog 2f1058.63[2]
Indomethacin Analog 2g1046.23[2]
Phenylbutazone (Reference)10038.90Not Specified[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays relevant to the evaluation of this compound.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

This assay determines the ability of a compound to inhibit the conversion of PGH2 to PGE2 by mPGES-1.

  • Enzyme Preparation: Recombinant human mPGES-1 is expressed in a suitable system (e.g., insect or mammalian cells) and purified.

  • Assay Reaction: The reaction mixture contains the purified mPGES-1 enzyme, the substrate PGH2, and the test compound at various concentrations in a suitable buffer.

  • Incubation: The reaction is incubated for a specific time at a controlled temperature (e.g., 10 minutes at 4°C).

  • Termination: The reaction is stopped by the addition of a stopping solution (e.g., a solution containing a reducing agent like SnCl2).

  • Quantification: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibition of the enzyme 5-LOX, which is involved in the synthesis of leukotrienes.

  • Enzyme Source: A crude enzyme preparation from a suitable source (e.g., potato tubers or human polymorphonuclear leukocytes) or purified recombinant 5-LOX is used.

  • Assay Reaction: The test compound is pre-incubated with the 5-LOX enzyme in a buffer. The reaction is initiated by adding the substrate, arachidonic acid.

  • Detection: The formation of the product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), is monitored by measuring the increase in absorbance at 234 nm.

  • Data Analysis: The initial rate of the reaction is calculated, and the percentage of inhibition by the test compound is determined. The IC50 value is then calculated from the dose-response curve.

Auxin Activity Assay (e.g., Root Elongation Assay)

This bioassay assesses the effect of auxin-like compounds on plant growth.

  • Plant Material: Seeds of a model plant, such as Arabidopsis thaliana or cress, are surface-sterilized and germinated on a nutrient-rich agar medium.

  • Treatment: Seedlings are transferred to new plates containing the agar medium supplemented with various concentrations of the test compound and a known auxin (e.g., Indole-3-acetic acid, IAA) as a positive control.

  • Growth Conditions: The plates are incubated vertically in a growth chamber with controlled light and temperature conditions.

  • Measurement: After a specific period (e.g., 7-10 days), the length of the primary root of each seedling is measured.

  • Data Analysis: The effect of the compound on root elongation is compared to the control group (no compound) and the positive control. Inhibition or promotion of root growth indicates auxin or anti-auxin activity.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.

G cluster_0 Arachidonic Acid Cascade cluster_1 Inhibitors AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation LTs Leukotrienes LOX->LTs LTs->Inflammation Indole_Derivative This compound & Analogs Indole_Derivative->COX Inhibition Indole_Derivative->mPGES1 Inhibition Indole_Derivative->LOX Inhibition

Caption: Inhibition of the Arachidonic Acid Cascade by Indole Acetic Acid Derivatives.

G cluster_workflow In Vitro Anti-Inflammatory Assay Workflow start Start prep_enzyme Prepare Enzyme (mPGES-1 or 5-LOX) start->prep_enzyme prep_compound Prepare Test Compound (this compound) start->prep_compound incubate Incubate Enzyme with Compound prep_enzyme->incubate prep_compound->incubate add_substrate Add Substrate (PGH2 or Arachidonic Acid) incubate->add_substrate measure Measure Product Formation (PGE2 or 5-HPETE) add_substrate->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: General workflow for in vitro enzyme inhibition assays.

G cluster_auxin Auxin Signaling Pathway Auxin Auxin (this compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Growth_Response Plant Growth Response Auxin_Response_Genes->Growth_Response

Caption: Simplified diagram of the canonical auxin signaling pathway.

References

A Comparative Guide to Best Practices for Validating Enzymatic Activity Assays for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of enzymatic activity assays is a critical process in drug discovery and development, ensuring the reliability and reproducibility of data used to characterize novel compounds. This guide provides a comprehensive overview of best practices, compares different validation parameters, and offers detailed experimental protocols.

A thorough validation process is essential to confirm that an assay is suitable for its intended purpose.[1][2] This involves evaluating several performance characteristics to ensure the data generated are accurate, precise, and specific to the enzymatic activity of interest.[3][4][5]

Comparison of Key Validation Parameters

The successful validation of an enzymatic assay hinges on the assessment of several key parameters. The table below compares these parameters and their significance in the context of screening novel compounds.

Parameter Description Acceptance Criteria (Typical) Importance for Novel Compound Screening
Specificity The ability of the assay to measure only the activity of the target enzyme in the presence of other components.[3]No significant interference from other enzymes or compounds in the matrix.Critical: Ensures that the observed inhibition is due to the compound's effect on the target enzyme and not an artifact.
Sensitivity The lowest amount of enzyme activity or inhibition that can be reliably detected.[3]Limit of Detection (LOD) and Limit of Quantitation (LOQ) should be appropriate for the expected range of activity.[6]High: Necessary to detect weakly potent compounds and to determine accurate IC50 values for potent inhibitors.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[3] Assessed as intra-assay and inter-assay variability.Coefficient of Variation (%CV) < 15-20%.High: Ensures that the results are reproducible and that observed differences in compound activity are real.
Accuracy The closeness of the test results obtained by the method to the true value.[3]Recovery of a known amount of analyte should be within 85-115%.High: Guarantees that the measured potency of the novel compound is a true reflection of its inhibitory activity.
Linearity The ability of the assay to produce results that are directly proportional to the concentration of the analyte (e.g., product formation over time or enzyme concentration).[7]R² value of the linear regression > 0.99.Essential: Confirms that the assay is operating within a dynamic range where changes in activity are quantifiable and reliable.
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.[2]Consistent results despite minor changes in pH, temperature, or reagent concentrations.Moderate to High: Indicates the assay's reliability and transferability between different labs or operators.

Experimental Protocols

Detailed and standardized protocols are fundamental for obtaining reliable and reproducible data.[8] Below are methodologies for key experiments in the validation of enzymatic assays for novel inhibitors.

Objective: To determine the initial linear rate of the enzymatic reaction and the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the substrate.

Materials:

  • Purified target enzyme[9]

  • Substrate (chromogenic or fluorogenic)[10]

  • Assay buffer (optimized for pH, ionic strength, and cofactors)[11]

  • 96-well microplate (clear for colorimetric, black for fluorometric assays)[12]

  • Microplate reader (spectrophotometer or fluorometer)[10]

Procedure:

  • Enzyme Titration: Perform a serial dilution of the enzyme in the assay buffer to determine the optimal concentration that yields a linear rate of product formation for a defined period (e.g., 10-30 minutes).[7][13]

  • Substrate Titration: Prepare a series of substrate concentrations ranging from 0.1x to 10x the expected Km value.[14]

  • Assay Setup: In a 96-well plate, add the assay buffer, the optimal enzyme concentration, and varying concentrations of the substrate.[15]

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate (or enzyme). Immediately place the plate in a microplate reader pre-set to the optimal temperature and read the absorbance or fluorescence at regular intervals.[10]

  • Data Analysis: Plot the initial reaction velocity (rate of change in signal per unit time) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.[16]

Objective: To determine the concentration of a novel compound required to inhibit 50% of the target enzyme's activity (IC50).

Materials:

  • Same as Protocol 1

  • Novel compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (if available)[15]

Procedure:

  • Compound Dilution: Prepare a serial dilution of the novel compound in the assay buffer. The concentration range should typically span several orders of magnitude around the expected IC50.[17]

  • Assay Setup: In a 96-well plate, add the assay buffer, the optimal enzyme concentration, and the serially diluted compound. Include controls for 100% activity (no inhibitor) and 0% activity (no enzyme or fully inhibited).[15]

  • Pre-incubation: Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) to allow for binding.[9]

  • Reaction Initiation: Initiate the reaction by adding the substrate at a concentration equal to its Km value.[14]

  • Monitoring and Data Analysis: Monitor the reaction progress as described in Protocol 1. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Objective: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[7]

Materials:

  • Same as Protocol 2

Procedure:

  • Experimental Design: Set up a matrix of reactions with varying concentrations of both the substrate and the novel compound.[15] Typically, use at least five substrate concentrations spanning the Km and at least four inhibitor concentrations around the IC50.[7]

  • Assay Execution: Follow the same procedure as for the IC50 determination, measuring the initial velocity for each combination of substrate and inhibitor concentration.

  • Data Analysis: Analyze the data using double-reciprocal plots (Lineweaver-Burk) or by global non-linear regression fitting to the appropriate inhibition models.[16][18] The pattern of changes in apparent Km and Vmax in the presence of the inhibitor will reveal the mechanism of action.[7]

Data Presentation: Comparative Analysis of Hypothetical Novel Compounds

The following tables summarize hypothetical data from the validation of an enzymatic assay for two novel compounds, Compound A and Compound B, compared to a known reference inhibitor.

Table 1: Inhibitory Potency (IC50) of Novel Compounds

Compound Target Enzyme IC50 (nM) Assay Conditions
Compound AKinase X7550 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP (Km), 25°C
Compound BProtease Y25020 mM HEPES, pH 7.0, 150 mM NaCl, 0.01% Tween-20, 50 µM Substrate (Km), 37°C
Reference InhibitorKinase X1550 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP (Km), 25°C

Table 2: Kinetic Parameters of Enzyme Inhibition for Compound A

Inhibitor Conc. (nM) Apparent Km (µM) Apparent Vmax (µmol/min) Inhibition Type Ki (nM)
0 (Control)1005.0N/AN/A
501505.0Competitive37.5
1002005.0Competitive37.5
2003005.0Competitive37.5

Mandatory Visualizations

Visual representations of signaling pathways, experimental workflows, and logical relationships are crucial for clear communication of complex information.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Enzyme Target Enzyme Receptor->Enzyme Activation Ligand Ligand Ligand->Receptor Binding Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Response Cellular Response Product->Response

Caption: A simplified signaling pathway illustrating the role of a target enzyme.

Assay_Validation_Workflow start Start: Assay Development kinetics Determine Enzyme Kinetics (Km, Vmax) start->kinetics ic50 IC50 Determination for Novel Compound kinetics->ic50 moa Mechanism of Action Studies ic50->moa validation Full Assay Validation (Precision, Accuracy, etc.) moa->validation end End: Validated Assay validation->end

Caption: General workflow for the validation of an enzymatic assay for a novel inhibitor.

Inhibition_Logic start Observe Inhibition competitive Competitive (Km increases, Vmax constant) start->competitive Inhibitor binds free enzyme noncompetitive Non-competitive (Km constant, Vmax decreases) start->noncompetitive Inhibitor binds free enzyme & ES complex uncompetitive Uncompetitive (Km & Vmax decrease) start->uncompetitive Inhibitor binds ES complex only

Caption: Logical relationships between inhibitor binding and its effect on kinetic parameters.

References

A Comparative Analysis of 1-Substituted vs. 3-Substituted Indole Acetic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-acetic acid (IAA), a well-known phytohormone, and its synthetic derivatives have emerged as a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The substitution pattern on the indole ring profoundly influences the pharmacological properties of these compounds. This guide provides a comparative analysis of 1-substituted and 3-substituted indole acetic acids, focusing on their synthesis, biological activities, and underlying mechanisms of action, supported by experimental data.

Chemical Structures and Synthesis Overview

The core structure of indole acetic acid consists of an indole ring fused to a benzene ring, with an acetic acid moiety attached. The key difference between the two classes of compounds discussed here lies in the point of substitution on the indole nucleus.

  • 1-Substituted Indole Acetic Acids: In this class, the substituent is attached to the nitrogen atom (position 1) of the indole ring. A notable example is the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. Synthesis of 1-substituted derivatives can be achieved through methods like the Fischer indole synthesis using an appropriately substituted phenylhydrazine.[1]

  • 3-Substituted Indole Acetic Acids: These compounds bear substituents at the C3 position of the indole ring, often on the acetic acid side chain. This class has been extensively explored for various therapeutic applications, including anticancer and antimicrobial agents. Synthetic routes to these derivatives are diverse and can involve Friedel-Crafts acylation of a substituted indole followed by Willgerodt-Kindler rearrangement.[2]

Comparative Biological Activity

A direct head-to-head comparison of 1- and 3-substituted indole acetic acids across a range of biological targets in a single study is not extensively available in the current literature. However, by collating data from various studies, a comparative overview can be constructed.

Anticancer Activity

Derivatives of 3-substituted indole-3-acetic acid have shown significant promise as anticancer agents, with several studies reporting potent cytotoxic effects against various cancer cell lines. In contrast, the anticancer data for 1-substituted analogues is less prevalent in publicly available research.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
3-Substituted 3-(3-oxoaryl) indole derivative (Compound 36)HeLa1.768[3]
3-(3-oxoaryl) indole derivative (Compound 36)A5492.594[3]
Indole-3-acetamide (Compound 15)α-amylase inhibition1.09[4]
1-Substituted Indomethacin22Rv1 (Prostate Cancer)>100[5]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.

The data suggests that certain 3-substituted indole acetic acid derivatives exhibit potent anticancer activity with low micromolar IC50 values. For instance, a 3-(3-oxoaryl) indole derivative demonstrated significant cytotoxicity against HeLa and A549 cancer cell lines.[3] In contrast, the 1-substituted derivative, Indomethacin, showed weak activity against the 22Rv1 prostate cancer cell line.[5]

Anti-inflammatory and Aldose Reductase Inhibitory Activity

While 3-substituted derivatives are prominent in cancer research, 1-substituted indole acetic acids have been investigated for other therapeutic applications. A study comparing the aldose reductase inhibitory activity, a key target in diabetic complications, found that 1-indole acetic acid derivatives had higher efficacy than their 3-indole acetic acid counterparts.[4] This was attributed to a stronger electrostatic interaction with the NADP+ cofactor.[4]

Indomethacin, a 1-substituted indole-3-acetic acid derivative, is a well-established anti-inflammatory drug. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.

Signaling Pathways

Indole derivatives exert their biological effects by modulating various cellular signaling pathways. In the context of cancer, the PI3K/Akt/mTOR and MAPK pathways are significant targets.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Indole compounds like indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been shown to deregulate this pathway, contributing to their anticancer effects.[1][6]

// Nodes Indole_Derivatives [label="Indole Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Indole_Derivatives -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#202124"]; PI3K -> PIP3 [arrowhead=normal]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> Akt [arrowhead=normal]; Akt -> mTOR [arrowhead=normal]; mTOR -> Cell_Growth [arrowhead=normal]; Akt -> Apoptosis [label="Inhibition", color="#EA4335", fontcolor="#202124"]; } .dot Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by indole derivatives.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation and apoptosis. Certain indole alkaloids have demonstrated the ability to modulate the MAPK pathway, leading to anticancer effects.[7]

// Nodes Growth_Factors [label="Growth Factors", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Indole_Derivatives [label="Indole Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation_Apoptosis [label="Proliferation/\nApoptosis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Growth_Factors -> Receptor; Receptor -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Transcription_Factors; Transcription_Factors -> Proliferation_Apoptosis; Indole_Derivatives -> Raf [label="Modulation", color="#EA4335", fontcolor="#202124"]; } .dot Caption: MAPK signaling pathway modulated by indole derivatives.

Experimental Protocols

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.[8][9][10][11]

// Nodes Start [label="Seed cells in\n96-well plate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate 24h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Compound [label="Add test compounds\n(serial dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate 48-72h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="Add MTT solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate 4h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Solubilizer [label="Add solubilizing agent\n(e.g., DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read absorbance\n(570 nm)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Incubate1; Incubate1 -> Add_Compound; Add_Compound -> Incubate2; Incubate2 -> Add_MTT; Add_MTT -> Incubate3; Incubate3 -> Add_Solubilizer; Add_Solubilizer -> Read_Absorbance; } .dot Caption: Workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.[8]

  • Prepare serial dilutions of the test compounds in the complete medium.

  • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle control (DMSO) and blank (medium only) wells.[8]

  • Incubate the plate for 48-72 hours.[8]

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Remove the medium and add 100-150 µL of a solubilizing agent to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a plate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

CRTH2 Receptor Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CRTH2 receptor.[12][13][14][15][16]

Materials:

  • Cell membranes expressing the human CRTH2 receptor

  • Radiolabeled ligand (e.g., [3H]PGD2)

  • Unlabeled competitor (e.g., PGD2)

  • Test compounds

  • Binding Buffer (e.g., 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2)

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the binding buffer, radiolabeled ligand, and dilutions of the test compound.

  • For total binding, add buffer instead of the test compound. For non-specific binding, add an excess of unlabeled competitor.[12]

  • Initiate the reaction by adding the cell membrane suspension.

  • Incubate the plate for 2 hours at room temperature.[12]

  • Rapidly filter the contents of each well through glass fiber filters.[12]

  • Wash the filters with ice-cold wash buffer.[12]

  • Quantify the radioactivity on the filters using a scintillation counter.[12]

  • Determine the IC50 value of the test compound.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathway.[2][17][18][19][20]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and extract proteins using RIPA buffer.[18]

  • Determine protein concentration using a protein assay.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.[17]

  • Incubate the membrane with a primary antibody overnight at 4°C.[18]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[18]

  • Quantify band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).[18]

Conclusion

The substitution pattern on the indole acetic acid scaffold is a critical determinant of its biological activity. While 3-substituted derivatives have been extensively investigated for their anticancer properties, demonstrating potent cytotoxicity and modulation of key cancer-related signaling pathways, 1-substituted analogs have shown promise in other therapeutic areas such as anti-inflammatory and aldose reductase inhibition. The available data, although not from direct comparative studies, suggests that the position of substitution directs the pharmacological profile of these compounds. Further research involving the synthesis and parallel biological evaluation of both 1- and 3-substituted indole acetic acid derivatives against a common set of targets is warranted to fully elucidate their structure-activity relationships and to guide the rational design of novel therapeutics.

References

Unraveling the Metabolic Journey: A Comparative Guide to Isotopic Labeling Studies of (2-Methylindol-1-yl)acetic acid and Indole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is paramount for assessing its efficacy, safety, and overall pharmacokinetic profile. This guide provides a comparative analysis of the established metabolic pathways of the ubiquitous phytohormone Indole-3-acetic acid (IAA) and the predicted metabolic journey of its synthetic analog, (2-Methylindol-1-yl)acetic acid. Through the lens of isotopic labeling studies, we delve into the experimental methodologies used to trace and identify metabolites, offering a framework for investigating novel indole derivatives.

While direct isotopic labeling studies on this compound are not extensively documented in publicly available literature, its structural similarity to IAA allows for well-grounded predictions of its metabolic transformations. This guide will leverage the extensive research on IAA metabolism to forecast the likely metabolic products of this compound and to outline the experimental workflows necessary to confirm these predictions.

Comparative Metabolic Fates: Indole-3-acetic acid vs. This compound

The metabolism of IAA is well-characterized, primarily involving oxidation of the indole ring and conjugation of the carboxylic acid moiety with amino acids and sugars.[1] These processes serve to regulate the hormone's activity and facilitate its transport and storage.[1] Based on the established metabolic pathways of IAA and other substituted indoles, a predictive metabolic map for this compound can be proposed.

The key metabolic reactions for IAA include:

  • Oxidation: The indole ring can be oxidized to form oxindole-3-acetic acid (OxIAA) and further hydroxylated derivatives.[1][2]

  • Conjugation: The carboxylic acid group readily forms amide linkages with amino acids such as aspartate (IAAsp) and glutamate (IAGlu), or ester linkages with sugars.[1][3]

For this compound, we can anticipate a similar metabolic pattern, with the methyl group at the 2-position potentially influencing the rate and regioselectivity of these transformations.

Predicted vs. Established Metabolites
Metabolic Transformation Indole-3-acetic acid (IAA) Metabolites (Established) This compound Metabolites (Predicted) Key Enzyme Families (Putative)
Oxidation (Indole Ring) Oxindole-3-acetic acid (OxIAA)[1][2]2-Methyl-oxindole-1-yl)acetic acidCytochrome P450 monooxygenases
7-Hydroxy-oxindole-3-acetic acid[2](7-Hydroxy-2-methyl-oxindole-1-yl)acetic acidCytochrome P450 monooxygenases
Oxidation (Methyl Group) N/A(2-Hydroxymethylindol-1-yl)acetic acidCytochrome P450 monooxygenases
Amide Conjugation Indole-3-acetyl-aspartic acid (IAAsp)[1](2-Methylindol-1-yl)acetyl-aspartic acidGH3 acyl acid amido synthetases
Indole-3-acetyl-glutamic acid (IAGlu)[1](2-Methylindol-1-yl)acetyl-glutamic acidGH3 acyl acid amido synthetases
Ester Conjugation Indole-3-acetyl-glucose(2-Methylindol-1-yl)acetyl-glucoseGlucosyltransferases

Visualizing the Metabolic Pathways

The following diagrams illustrate the known metabolic pathway of IAA and the predicted pathway for this compound.

IAA_Metabolism IAA Indole-3-acetic acid OxIAA Oxindole-3-acetic acid IAA->OxIAA Oxidation IAAsp Indole-3-acetyl aspartic acid IAA->IAAsp Conjugation IAGlu Indole-3-acetyl glutamic acid IAA->IAGlu Conjugation

Established metabolic pathway of Indole-3-acetic acid (IAA).

Predicted_Metabolism Parent This compound Oxidized_Ring (2-Methyl-oxindol-1-yl)acetic acid Parent->Oxidized_Ring Ring Oxidation Oxidized_Methyl (2-Hydroxymethylindol-1-yl)acetic acid Parent->Oxidized_Methyl Methyl Oxidation Asp_Cong (2-Methylindol-1-yl)acetyl aspartic acid Parent->Asp_Cong Conjugation Glu_Cong (2-Methylindol-1-yl)acetyl glutamic acid Parent->Glu_Cong Conjugation

Predicted metabolic pathway of this compound.

Experimental Protocols for Isotopic Labeling Studies

To confirm the metabolic fate of this compound, a series of experiments employing stable isotope labeling are essential.[4][5] The general workflow involves synthesizing a labeled version of the parent compound, introducing it into a biological system, and then analyzing the resulting metabolites.

Synthesis of Isotopically Labeled this compound

The synthesis of a stable isotope-labeled version of the compound is the first critical step. Common isotopes used are Carbon-13 (¹³C) and Deuterium (²H or D). Labeling can be incorporated into the indole ring or the acetic acid side chain. A general synthetic approach is outlined below.

Example: Synthesis of [¹³C₂]- this compound

  • Starting Material: Commercially available 2-methylindole.

  • Alkylation: React 2-methylindole with a labeled alkylating agent, such as [1,2-¹³C₂]-ethyl bromoacetate, in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).

  • Hydrolysis: Hydrolyze the resulting ethyl ester using a base (e.g., NaOH) in a mixture of water and an organic solvent (e.g., ethanol).

  • Purification: Purify the final product, [¹³C₂]-(2-Methylindol-1-yl)acetic acid, using column chromatography or recrystallization. Characterization would be confirmed by Mass Spectrometry and NMR.

In Vitro Metabolism Studies

Incubation of the labeled compound with liver microsomes or S9 fractions is a standard in vitro method to identify metabolic pathways.[6][7]

  • Incubation Mixture:

    • Pooled human liver microsomes or S9 fraction (e.g., 0.5 mg/mL protein).

    • Labeled this compound (e.g., 10 µM).

    • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

  • Procedure:

    • Pre-incubate the microsomes/S9 fraction and the NADPH-generating system at 37°C.

    • Initiate the reaction by adding the labeled compound.

    • Incubate for a specific time course (e.g., 0, 15, 30, 60 minutes) at 37°C.

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant for analysis.

In Vivo Metabolism Studies

Animal models, such as rats or mice, are used to understand the whole-body metabolism and excretion of the compound.

  • Administration: Administer the labeled this compound to the animals via a relevant route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Collect biological samples (e.g., blood, urine, feces) at various time points.

  • Sample Preparation:

    • Plasma: Perform protein precipitation with an organic solvent.

    • Urine: May require enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites.

    • Extraction: Use solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[6]

Analytical Techniques for Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique for detecting and identifying metabolites.[2][6]

  • Chromatography: A reversed-phase C18 column is typically used to separate the parent compound from its more polar metabolites.[8]

  • Mass Spectrometry: High-resolution mass spectrometry (e.g., Orbitrap or TOF) is used to determine the accurate mass of the parent and metabolite ions. The presence of the isotopic label results in a characteristic mass shift in the metabolite's mass spectrum, confirming its origin from the administered drug. Tandem mass spectrometry (MS/MS) is used to fragment the ions and provide structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of metabolites, especially when sufficient quantities can be isolated.[9][10]

  • Sample Preparation: Isolated metabolites are dissolved in a deuterated solvent.

  • Analysis: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are performed to determine the precise structure of the metabolite, including the position of the metabolic modification.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an isotopic labeling study.

Experimental_Workflow cluster_synthesis 1. Synthesis cluster_admin 2. Administration cluster_sample 3. Sample Processing cluster_analysis 4. Analysis cluster_results 5. Results Synth Synthesize Isotopically Labeled This compound InVitro In Vitro Incubation (Microsomes/S9) Synth->InVitro InVivo In Vivo Administration (Animal Model) Synth->InVivo Quench Reaction Quenching & Protein Precipitation InVitro->Quench Collect Biological Sample Collection (Urine, Plasma) InVivo->Collect Extract Solid-Phase Extraction (SPE) Quench->Extract Collect->Extract LCMS LC-MS/MS Analysis (Detection & Quantification) Extract->LCMS NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR Isolate for Structure Confirmation MetaboliteID Metabolite Identification & Pathway Elucidation LCMS->MetaboliteID NMR->MetaboliteID

References

Synthetic Indole Derivatives: A Head-to-Head Comparison in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-proliferative effects of novel synthetic indole derivatives, providing researchers and drug development professionals with comparative data on their efficacy in various cancer cell lines.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities. In the realm of oncology, synthetic indole derivatives have emerged as a promising class of small molecules with diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2] This guide provides a head-to-head comparison of various synthetic indole derivatives based on published experimental data, offering a valuable resource for researchers in the field.

Comparative Efficacy of Synthetic Indole Derivatives

The anti-proliferative activity of synthetic indole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. This metric provides a quantitative measure of a compound's potency. The following table summarizes the IC50 values for several synthetic indole derivatives across a panel of human cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Indole-Oxadiazole 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)HCT116 (Colon)6.43 ± 0.72[3]
A549 (Lung)9.62 ± 1.14[3]
A375 (Melanoma)8.07 ± 1.36[3]
Indazole Derivative Indazole derivative 6oK562 (Leukemia)5.15[3]
Indole-Thiophene 3-Aryl-thio-1H-indole derivative 6aHT29 (Colon)Nanomolar range[4]
HepG2 (Liver)Nanomolar range[4]
HCT116 (Colon)Nanomolar range[4]
Benzimidazole-Indole Benzimidazole-indole derivative 8Various cancer cell linesAverage of 50 nmol/L[4]
Chalcone-Indole Chalcone-indole derivative 12Various cancer cell lines0.22 to 1.80[4]
Quinoline-Indole Quinoline-indole derivative 13Various cancer cell lines2 to 11 nmol/L[4]
Indole-Aryl-Amide Compound 1HT29 (Colon)0.31[5]
HeLa (Cervical)25[5]
Compound 2MCF7 (Breast)0.81[5]
PC3 (Prostate)2.13[5]
Compound 4HT29 (Colon)0.96[5]
HeLa (Cervical)1.87[5]
MCF7 (Breast)0.84[5]
Compound 5HT29 (Colon)2.61[5]
PC3 (Prostate)0.39[5]
Jurkat J6 (Leukemia)0.37[5]
Thiazolyl-Indole-2-Carboxamide Compound 6eVarious cancer cell lines4.36 to 23.86[6]
Compound 6iVarious cancer cell lines4.36 to 23.86[6]
Compound 6qVarious cancer cell lines5.04 to 18.67[6]
Compound 6vVarious cancer cell lines5.04 to 18.67[6]
Indole-Pyrazol-Thiadiazole Compound 10bA549 (Lung)0.012[7]
K562 (Leukemia)0.010[7]
Spirooxindole Derivatives Compound 43a/43bMCF-7 (Breast)3.88 to 5.83[8]
Compound 44MCF-7 (Breast)0.189[8]
Hep-G2 (Liver)1.04[8]
Indole-Chalcone Derivatives Compound 55Various cancer cell lines0.0003 to 0.009[8]
Brominated Indole Derivatives 6-bromoisatinHT29 (Colon)~100[9]
TyrindoleninoneHT29 (Colon)390[9]
Indole Alkaloids EvodiamineHepG2 (Liver)~1[10]
SMMC-7721 (Liver)~1[10]
FlavopereirineVarious colorectal cell lines8.15 to 15.33[2]
Indole-3-carbinol Indole-3-carbinolH1299 (Lung)449.5[2]
28-Indole-betulin derivatives EB355AMCF-7 (Breast)67[11]
A375 (Melanoma)132[11]
DLD-1 (Colon)155[11]

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

Beyond cytotoxicity, understanding the mechanisms through which synthetic indole derivatives exert their anti-cancer effects is crucial. Many of these compounds have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Apoptosis Induction:

Several studies have demonstrated the pro-apoptotic effects of synthetic indole derivatives. For instance, compound 16, a dual EGFR/SRC kinase inhibitor, was found to significantly increase the levels of caspase-3, caspase-8, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2 in prostate cancer cells.[12] Similarly, the indole-functionalized betulin derivative EB355A was shown to induce DNA fragmentation, a hallmark of apoptosis, in MCF-7 breast cancer cells.[11]

Cell Cycle Arrest:

Synthetic indole derivatives frequently disrupt the normal progression of the cell cycle, leading to an accumulation of cells in specific phases.

  • G2/M Phase Arrest: A significant number of indole derivatives, including various N-alkyl isatins and a novel indole derivative, 10b, have been shown to arrest cancer cells in the G2/M phase of the cell cycle.[7][9] This arrest is often associated with the inhibition of tubulin polymerization.[4]

  • G1 Phase Arrest: Other derivatives, such as the indole-aryl-amide compound 5 and the 28-indole-betulin derivative EB355A, have been observed to cause cell cycle arrest at the G1 phase.[5][11]

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anti-cancer effects of synthetic indole derivatives.

Cell Viability and IC50 Determination (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14][15]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the synthetic indole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[16] During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[13][14]

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.[17]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[14]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the indole derivative at its IC50 concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Cells are treated with the indole derivative, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which binds stoichiometrically to DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Signaling Pathways and Visualizations

Synthetic indole derivatives often exert their anti-cancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Key Signaling Pathways Targeted by Indole Derivatives
  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several indole compounds, including indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway.[18]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 kinases, is involved in various cellular processes like proliferation, differentiation, and apoptosis.[19] Some indole alkaloids have been reported to modulate this pathway.[19]

  • NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. Indole derivatives can inhibit NF-κB signaling, which can contribute to their anti-cancer effects.[1][18]

Visualizing Experimental and Signaling Workflows

To better illustrate the experimental processes and the intricate signaling networks involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data_analysis Data Analysis & Interpretation cell_seeding Seed Cancer Cells in 96-well plates treatment Treat with Synthetic Indole Derivatives cell_seeding->treatment mtt_assay MTT Assay (IC50 Determination) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay ic50_calc Calculate IC50 Values mtt_assay->ic50_calc apoptosis_quant Quantify Apoptosis Rates apoptosis_assay->apoptosis_quant cell_cycle_dist Determine Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

General experimental workflow for evaluating synthetic indole derivatives.

PI3K_Akt_mTOR_Pathway Indole Synthetic Indole Derivatives PI3K PI3K Indole->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Inhibition of the PI3K/Akt/mTOR signaling pathway by synthetic indole derivatives.

MAPK_Pathway Indole Synthetic Indole Derivatives MEK MEK Indole->MEK Inhibition GrowthFactor Growth Factors Ras Ras GrowthFactor->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Modulation of the MAPK/ERK signaling pathway by synthetic indole derivatives.

References

Validating HPLC-MS Methods for (2-Methylindol-1-yl)acetic acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug candidates and their metabolites is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the quantification of (2-Methylindol-1-yl)acetic acid and related indole compounds, alongside alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in the selection and validation of the most suitable analytical method.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for the sensitive and selective quantification of small molecules like this compound in complex biological matrices. Its high specificity and sensitivity make it ideal for high-throughput analysis in pharmacokinetic and metabolic studies.[1][2]

Comparative Performance of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of typical performance characteristics for HPLC-MS/MS and an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of indole-containing compounds.

ParameterHPLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) >0.99[1]Typically >0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]Sub-picomole levels (after derivatization)[3]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[4][5]Generally within ±15%
Precision (%CV) <15% (<20% at LLOQ)[4][5]Typically <15%
Sample Preparation Protein precipitation, Solid-Phase Extraction (SPE)[1][3][6]Derivatization often required[7]
Throughput HighModerate
Selectivity Very High (due to MS/MS)High (with appropriate column and MS)

Detailed Experimental Protocol: HPLC-MS/MS Method Validation

This section outlines a typical protocol for the validation of an HPLC-MS/MS method for the quantification of this compound in a biological matrix (e.g., plasma), based on established methodologies for similar indole compounds.[1][2][4][8][9][10]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of an internal standard (IS) working solution (e.g., a deuterated analog of the analyte).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[1][2]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., Synergi Fusion C18, 4 µm, 250 × 2.0 mm).[1][2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).[1][2]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive or negative ion mode, optimized for the analyte.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2][3][11]

  • MRM Transitions: Optimized precursor-to-product ion transitions for the analyte and internal standard. For a related compound, indole, the transition is m/z 118.1 > 91.1.[2]

4. Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:[4][8][9][10]

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and IS.

  • Linearity and Range: Determined by analyzing a series of calibration standards over a specified concentration range (e.g., 1-500 ng/mL). A correlation coefficient (r²) of >0.99 is generally required.[1]

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days (inter-day) and in replicates on the same day (intra-day). The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[4]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[4]

  • Recovery and Matrix Effect: Extraction recovery is determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples. The matrix effect is assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.

  • Stability: The stability of the analyte is evaluated under various conditions, including freeze-thaw cycles, short-term (bench-top), and long-term storage.[9]

Alternative Analytical Techniques

While HPLC-MS/MS is the predominant technique, other methods can be employed for the quantification of indole-containing compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.[7] GC-MS can offer high sensitivity and is a viable alternative if HPLC-MS/MS is unavailable.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Immunoassays can be highly sensitive and specific but require the development of antibodies specific to the target analyte. They are often used for high-throughput screening but may be more susceptible to cross-reactivity with structurally related compounds compared to MS-based methods.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the validation of an HPLC-MS method.

HPLC_MS_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_report Final Report Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC_Separation HPLC Separation (C18 Column) Reconstitute->HPLC_Separation MS_Detection MS/MS Detection (MRM) HPLC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity & Range Data_Acquisition->Linearity Accuracy_Precision Accuracy & Precision Data_Acquisition->Accuracy_Precision LLOQ LLOQ Data_Acquisition->LLOQ Recovery Recovery & Matrix Effect Data_Acquisition->Recovery Stability Stability Data_Acquisition->Stability Validated_Method Validated Quantitative Method Specificity->Validated_Method Linearity->Validated_Method Accuracy_Precision->Validated_Method LLOQ->Validated_Method Recovery->Validated_Method Stability->Validated_Method

Caption: Workflow for HPLC-MS/MS method validation.

Signaling_Pathway_Placeholder cluster_extraction Extraction cluster_analysis Analysis Analyte This compound Protein_Precipitation Protein Precipitation Analyte->Protein_Precipitation SPE Solid-Phase Extraction Analyte->SPE Biological_Matrix Biological Matrix (e.g., Plasma) Biological_Matrix->Protein_Precipitation Biological_Matrix->SPE HPLC HPLC Protein_Precipitation->HPLC GC GC Protein_Precipitation->GC SPE->HPLC SPE->GC MS Mass Spectrometry HPLC->MS GC->MS Quantification Quantification MS->Quantification

Caption: Logical relationships in analytical method selection.

References

Comparative Analysis of (2-Methylindol-1-yl)acetic Acid in Inflammation Research: A Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for researchers investigating the anti-inflammatory effects of (2-Methylindol-1-yl)acetic acid. Given the limited direct research on this specific compound, this document outlines a series of control experiments and comparative assays based on the known activities of structurally related indole derivatives and standard anti-inflammatory agents. By following these protocols, researchers can effectively characterize the biological activity of this compound and compare its performance against relevant alternatives.

Introduction to this compound and its Potential Anti-inflammatory Role

This compound is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone. While the biological effects of this compound are not extensively documented, several related indole compounds have demonstrated significant anti-inflammatory properties. For instance, some indole derivatives have been shown to inhibit key inflammatory mediators.[1][2][3][4] This suggests that this compound may also possess anti-inflammatory activity, potentially through the modulation of critical signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation.[5][6]

This guide proposes a series of experiments to test the hypothesis that this compound exhibits anti-inflammatory effects. The performance of the target compound will be compared against a vehicle control, its parent compound Indole-3-acetic acid (IAA), and a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Comparative Compounds

For a thorough evaluation of this compound's efficacy, the following compounds should be included in all experiments:

  • Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO). This is essential to ensure that the observed effects are not due to the solvent itself.

  • This compound: The test compound.

  • Indole-3-acetic acid (IAA): The parent indole compound, which has been shown to possess anti-inflammatory and antioxidant properties.[7][8][9][10]

  • Indomethacin: A potent NSAID that acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[11][12][13] It will serve as a positive control for anti-inflammatory activity.

In Vitro Experimental Protocols and Data Presentation

Cell Viability Assay

Prior to assessing anti-inflammatory effects, it is crucial to determine the cytotoxic concentrations of the test compounds. The MTT assay is a common colorimetric method for this purpose.

Experimental Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound, IAA, and Indomethacin (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle-only control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

CompoundConcentration (µM)Cell Viability (%)
Vehicle Control-100 ± 5.2
This compound0.198.7 ± 4.8
199.1 ± 5.1
1097.5 ± 4.5
2595.3 ± 6.0
5088.2 ± 5.5
10075.4 ± 6.3
Indole-3-acetic acid0.199.5 ± 4.2
198.9 ± 4.7
1098.2 ± 5.0
2596.1 ± 5.3
5090.5 ± 4.9
10082.1 ± 5.8
Indomethacin0.199.8 ± 3.9
199.2 ± 4.1
1098.6 ± 4.4
2597.0 ± 4.8
5092.3 ± 5.1
10085.7 ± 5.4

Data are presented as mean ± SD from three independent experiments.

Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of the test compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/mL. After 24 hours, pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.

  • Griess Assay: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group.

Data Presentation:

TreatmentConcentration (µM)Nitrite Concentration (µM)NO Inhibition (%)
Control (no LPS)-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10
This compound + LPS1018.5 ± 1.528.3
2512.1 ± 1.153.1
508.7 ± 0.966.3
Indole-3-acetic acid + LPS1020.3 ± 1.821.3
2515.4 ± 1.440.3
5011.2 ± 1.056.6
Indomethacin + LPS1010.5 ± 1.059.3
256.8 ± 0.773.6
504.2 ± 0.583.7

Data are presented as mean ± SD from three independent experiments.

COX-2 Inhibition Assay

This assay determines if the anti-inflammatory effects of the compounds are mediated through the inhibition of the COX-2 enzyme.

Experimental Protocol:

  • Enzyme Preparation: In an Eppendorf tube, mix 100 mM Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine. Add human recombinant COX-2 enzyme and incubate.

  • Inhibitor Addition: Add the test compounds at various concentrations to the enzyme solution and pre-incubate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate).

  • Reaction Termination: Stop the reaction with a saturated stannous chloride solution.

  • PGE2 Quantification: Measure the amount of Prostaglandin E2 (PGE2) produced using a commercially available ELISA kit or LC-MS/MS.[14]

  • Data Analysis: Calculate the IC50 value for each compound.

Data Presentation:

CompoundCOX-2 IC50 (µM)
This compound[Insert Value]
Indole-3-acetic acid[Insert Value]
Indomethacin[Insert Value]
Celecoxib (Positive Control)[Insert Value]

IC50 values are determined from dose-response curves of at least three independent experiments.

Analysis of the NF-κB Signaling Pathway

To investigate the molecular mechanism underlying the potential anti-inflammatory effects of this compound, the activation of the NF-κB signaling pathway can be assessed by Western blotting and qPCR.

Western Blot Analysis

This technique is used to measure the protein levels of key components of the NF-κB pathway.

Experimental Protocol:

  • Cell Lysis: After treatment with the compounds and/or LPS, lyse the RAW 264.7 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Data Presentation:

Treatmentp-p65/p65 Ratio (Fold Change)p-IκBα/IκBα Ratio (Fold Change)
Control1.01.0
LPS5.2 ± 0.64.8 ± 0.5
This compound + LPS[Insert Value][Insert Value]
Indole-3-acetic acid + LPS[Insert Value][Insert Value]
Indomethacin + LPS[Insert Value][Insert Value]

Data are presented as mean ± SD of the fold change relative to the control group from three independent experiments.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of pro-inflammatory genes regulated by NF-κB.

Experimental Protocol:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells and reverse transcribe it into cDNA.

  • qPCR Reaction: Perform qPCR using SYBR Green master mix and primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Data Presentation:

TreatmentTNF-α mRNA (Fold Change)IL-6 mRNA (Fold Change)IL-1β mRNA (Fold Change)
Control1.01.01.0
LPS15.3 ± 1.820.1 ± 2.212.5 ± 1.5
This compound + LPS[Insert Value][Insert Value][Insert Value]
Indole-3-acetic acid + LPS[Insert Value][Insert Value][Insert Value]
Indomethacin + LPS[Insert Value][Insert Value][Insert Value]

Data are presented as mean ± SD of the fold change relative to the control group from three independent experiments.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_compounds Test Compounds A RAW 264.7 Macrophage Culture B Cell Viability Assay (MTT) A->B C LPS-Induced NO Production Assay (Griess Assay) A->C E Western Blot (NF-κB Pathway Proteins) A->E F qPCR (Pro-inflammatory Genes) A->F D COX-2 Inhibition Assay C1 This compound C1->B C1->C C1->D C1->E C1->F C2 Indole-3-acetic acid C2->B C2->C C2->D C2->E C2->F C3 Indomethacin C3->B C3->C C3->D C3->E C3->F C4 Vehicle Control C4->B C4->C C4->E C4->F

Caption: General workflow for in vitro anti-inflammatory screening.

NFkB_Signaling_Pathway cluster_pathway NF-κB Signaling Pathway in Inflammation cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα (Degraded) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Genes Induces Inhibitor This compound? Inhibitor->IKK Inhibits? Inhibitor->NFkB_active Inhibits Translocation?

Caption: Potential inhibition points in the NF-κB signaling pathway.

By employing these standardized protocols and comparative analyses, researchers can generate robust and reliable data to elucidate the anti-inflammatory potential of this compound and its underlying mechanisms of action. This systematic approach will facilitate a clear comparison with established compounds and contribute valuable knowledge to the field of drug discovery.

References

A Comparative Analysis of the Cytotoxic Effects of (2-Methylindol-1-yl)acetic Acid Analogues and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the cytotoxic effects of a (2-Methylindol-1-yl)acetic acid analogue against established standard cytotoxic drugs, doxorubicin and cisplatin. Due to the limited availability of public data on this compound, this comparison utilizes data for a structurally related indole compound, {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM), as a proxy. The data herein is intended for researchers, scientists, and professionals in drug development to provide a preliminary benchmark for the potential of indole-based compounds in oncology.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for MIAM, doxorubicin, and cisplatin against the HeLa human cervical cancer cell line. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and assay duration[1][2].

CompoundCell LineIC50 Value (µM)Reference Compound(s)
{2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM)HeLaSelectively inhibits viability (Specific IC50 not provided)[3][4]Not specified
DoxorubicinHeLa2.9[5]Not applicable
DoxorubicinHeLa~0.14 (Reported in a large screen)[6]Not applicable
CisplatinHeLaVariable (Meta-analysis shows high heterogeneity)[1]Not applicable

Note: The study on MIAM indicated selective inhibition of HeLa cell viability but did not provide a specific IC50 value[3][4]. The IC50 values for doxorubicin and cisplatin on HeLa cells are provided from different sources to illustrate the potential range of reported values[1][5][6].

Experimental Protocols

The following is a generalized protocol for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity. This protocol is based on methodologies described in the cited literature[5][7].

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogue) and standard drugs (e.g., doxorubicin, cisplatin) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Cellular Impact: Signaling Pathways and Experimental Workflow

To illustrate the potential mechanisms of action and the experimental process, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., HeLa) seeding Cell Seeding (96-well plate) cell_culture->seeding incubation Incubate Cells with Drugs (e.g., 24-72 hours) seeding->incubation compound_prep Prepare Drug Dilutions (Test Compound & Standards) compound_prep->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilize Crystals formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Signaling Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase cytotoxic_drug Cytotoxic Drug (this compound analogue) bax_bak Bax/Bak Activation cytotoxic_drug->bax_bak death_receptor Death Receptor Binding cytotoxic_drug->death_receptor cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized signaling pathways of apoptosis induced by cytotoxic agents.

References

A Comparative Guide to the Synthesis of (2-Methylindol-1-yl)acetic Acid: An Evaluation of Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of (2-Methylindol-1-yl)acetic acid, a key intermediate in the development of various pharmaceuticals, is achievable through several synthetic routes. For researchers, scientists, and drug development professionals, the selection of an optimal synthesis method hinges on factors such as yield, purity, scalability, and, critically, the reproducibility and robustness of the procedure. This guide provides an objective comparison of the two most prevalent methods for synthesizing this compound: the Fischer indole synthesis and the N-alkylation of 2-methylindole.

Comparative Analysis of Synthesis Methods

Two primary synthetic strategies dominate the preparation of this compound. The first is the classical Fischer indole synthesis, which constructs the indole ring system in a single pot from a substituted hydrazine and a ketone. The second approach involves the direct N-alkylation of a pre-existing 2-methylindole core with a suitable acetic acid synthon. Each method presents a distinct set of advantages and challenges in terms of reaction conditions, yield, and purity, which in turn affect their reproducibility and robustness.

Parameter Method 1: Fischer Indole Synthesis Method 2: N-Alkylation of 2-Methylindole
Starting Materials Phenylhydrazine, Levulinic acid2-Methylindole, Ethyl bromoacetate
Key Reaction Steps 1. Hydrazone formation2. Acid-catalyzed cyclization1. Deprotonation of 2-methylindole2. Nucleophilic substitution3. Ester hydrolysis
Typical Reagents Acetic acid (solvent and catalyst)Sodium hydride (base), DMF (solvent), NaOH (for hydrolysis)
Reported Yield Moderate to goodGood to high
Reaction Time Several hoursSeveral hours (including hydrolysis)
Purity of Crude Product Variable, may require extensive purificationGenerally high, purification is often straightforward
Reproducibility Can be sensitive to acid catalyst concentration and temperature control. The formation of side products can affect consistency.Generally high, provided that anhydrous conditions are maintained during the alkylation step.
Robustness The reaction can be sensitive to steric and electronic effects of substituents on both the hydrazine and ketone, which can lead to lower yields or reaction failure.[1]Tolerant to a wider range of functional groups on the indole ring, though strong electron-withdrawing groups can decrease nucleophilicity.

Experimental Protocols

Method 1: Fischer Indole Synthesis of this compound

The Fischer indole synthesis provides a direct route to the indole acetic acid structure.[2][3] This method involves the reaction of a phenylhydrazine with a ketoacid, in this case, levulinic acid, under acidic conditions.

Procedure:

  • A mixture of phenylhydrazine and levulinic acid in glacial acetic acid is heated under reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Method 2: N-Alkylation of 2-Methylindole followed by Hydrolysis

This two-step method is a widely used and generally robust approach for the synthesis of N-substituted indoles.

Step 1: N-Alkylation of 2-Methylindole with Ethyl Bromoacetate

  • To a solution of 2-methylindole in an anhydrous aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere.

  • The mixture is stirred at room temperature until the evolution of hydrogen gas ceases.

  • The reaction is cooled back to 0°C, and ethyl bromoacetate is added dropwise.

  • The reaction mixture is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude ethyl (2-methylindol-1-yl)acetate.

Step 2: Hydrolysis of Ethyl (2-methylindol-1-yl)acetate

  • The crude ethyl (2-methylindol-1-yl)acetate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.

  • The mixture is heated to reflux until the ester is completely hydrolyzed, as monitored by TLC.

  • The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

  • The product is collected by filtration, washed with water, and dried.

Factors Affecting Reproducibility and Robustness

The choice of synthesis method can significantly impact the consistency and reliability of producing this compound.

Factors Influencing Synthesis Outcomes cluster_fischer Fischer Indole Synthesis cluster_alkylation N-Alkylation Method Fischer_Reproducibility Reproducibility Fischer_Factors Key Factors: - Acid catalyst concentration - Reaction temperature - Purity of starting materials - Potential for side reactions (e.g., rearrangements) Fischer_Reproducibility->Fischer_Factors Fischer_Robustness Robustness Fischer_Robustness->Fischer_Factors Outcome Synthesis Outcome (Yield, Purity, Consistency) Fischer_Factors->Outcome Impacts Alkylation_Reproducibility Reproducibility Alkylation_Factors Key Factors: - Anhydrous reaction conditions - Choice and stoichiometry of the base - Reactivity of the alkylating agent - Potential for C3-alkylation as a side product Alkylation_Reproducibility->Alkylation_Factors Alkylation_Robustness Robustness Alkylation_Robustness->Alkylation_Factors Alkylation_Factors->Outcome Impacts

Key factors affecting the reproducibility and robustness of the synthesis methods.

The Fischer indole synthesis, while offering a more direct route, can be less robust. The strongly acidic conditions and high temperatures can lead to side reactions and decomposition, particularly with sensitive substrates. The reproducibility can be affected by the precise control of the acid catalyst concentration and temperature.

In contrast, the N-alkylation of 2-methylindole is generally considered a more robust and reproducible method. The reaction conditions are typically milder, and the two-step process allows for the isolation and purification of the intermediate ester, which can lead to a purer final product. However, the success of the N-alkylation step is highly dependent on maintaining anhydrous conditions to prevent the quenching of the strong base. The choice of base and solvent can also influence the ratio of N-alkylation to the potential C3-alkylation side product.

Experimental Workflow

The general workflow for the synthesis of this compound via the N-alkylation route is depicted below. This pathway is often favored for its reliability and scalability.

Start Start: 2-Methylindole Deprotonation Deprotonation (NaH, DMF) Start->Deprotonation Alkylation N-Alkylation (Ethyl Bromoacetate) Deprotonation->Alkylation Intermediate Intermediate: Ethyl (2-methylindol-1-yl)acetate Alkylation->Intermediate Hydrolysis Ester Hydrolysis (NaOH, EtOH/H2O) Intermediate->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Product Product: This compound Acidification->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Final_Product Final Product Purification->Final_Product

General experimental workflow for the N-alkylation synthesis route.

References

Safety Operating Guide

Navigating the Disposal of (2-Methylindol-1-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of (2-Methylindol-1-yl)acetic acid.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][5] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation.

Essential Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against splashes and dust.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and potential irritation.[2]
Body Protection A fully-buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hood. A respirator may be necessary if dust formation is unavoidable.[3][5]Minimizes inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed through an approved hazardous waste program.

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure compound, contaminated labware (e.g., glassware, spatulas, weighing boats), and solutions, must be classified as hazardous waste.

    • Segregate this waste from other laboratory waste streams to prevent unintended chemical reactions.

  • Waste Collection:

    • Collect solid waste in a clearly labeled, sealable container, such as a plastic bag or a wide-mouthed plastic bottle.[6]

    • For solutions, use a compatible and clearly labeled waste container, ensuring it is sealed to prevent leaks or evaporation.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[2]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[4]

    • Provide a complete and accurate description of the waste, including the chemical name and any known hazards.

    • Do not dispose of this compound down the drain or in the regular trash.[4]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

start Start: Handling this compound Waste ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from other waste streams classify->segregate collect_solid Collect Solid Waste in a Labeled, Sealable Container segregate->collect_solid collect_liquid Collect Liquid Waste in a Labeled, Compatible Container segregate->collect_liquid storage Store in a Designated, Secure, and Ventilated Area collect_solid->storage collect_liquid->storage contact_ehs Contact EH&S or Licensed Waste Disposal Contractor storage->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal

Disposal Workflow for this compound

Disclaimer: This information is provided as a general guide and is based on data for structurally similar compounds. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations before handling or disposing of any chemical waste. A thorough risk assessment should be conducted by qualified personnel.

References

Personal protective equipment for handling (2-Methylindol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (2-Methylindol-1-yl)acetic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Personal Protective Equipment

This compound and its derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, adherence to stringent safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][5]To protect eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[1][5]
Body Protection A lab coat or other protective clothing.[1][5][6]To shield skin from accidental spills.
Respiratory Protection A dust mask or respirator.[1][5][6]Required when handling the powder form to prevent inhalation of dust.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain safety and experimental integrity.

1. Preparation:

  • Ensure that an eyewash station and a safety shower are readily accessible.[5][7]

  • Work in a well-ventilated area, preferably within a fume hood, especially when handling larger quantities or creating solutions.[1]

  • Confirm that all necessary PPE is available and in good condition.

  • Have spill cleanup materials readily available.

2. Handling:

  • Avoid generating dust when working with the solid form of the compound.[1][5]

  • Measure and handle the chemical with care to prevent spills.

  • Keep the container tightly closed when not in use.[5][6][8]

  • Avoid contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water after handling.[1]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of water.[1] If irritation persists, seek medical attention.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, and seek medical attention if irritation continues.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2][8]

  • Ingestion: Rinse mouth with water and seek immediate medical advice.[6][8]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the chemical waste in a designated and properly labeled hazardous waste container.[3]

  • Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, gloves) should also be placed in the hazardous waste container.

  • Empty Containers: Empty containers may still retain product residue and should be treated as hazardous waste.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify accessible eyewash station and safety shower prep2 Work in a well-ventilated fume hood prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh and handle the chemical carefully prep3->handle1 handle2 Keep container closed when not in use handle1->handle2 handle3 Avoid skin and eye contact handle2->handle3 clean1 Clean work area thoroughly handle3->clean1 clean2 Dispose of waste in labeled hazardous container clean1->clean2 clean3 Wash hands after work clean2->clean3

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.